molecular formula C6H8N2O3 B1267501 Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate CAS No. 58607-90-2

Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No.: B1267501
CAS No.: 58607-90-2
M. Wt: 156.14 g/mol
InChI Key: KNWNWWDKWKYUBB-UHFFFAOYSA-N
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Description

Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C6H8N2O3 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-oxo-1,4-dihydropyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-2-11-6(10)4-3-5(9)8-7-4/h2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWNWWDKWKYUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279928
Record name Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
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Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58607-90-2
Record name 58607-90-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of this compound, a key heterocyclic intermediate in the development of pharmaceuticals and dyes.

Core Chemical Identity and Physical Properties

This compound is a heterocyclic organic compound.[1] It is recognized by the CAS Registry Number 85230-37-1.[1][2] The compound's structure features a five-membered pyrazolone ring, which is instrumental to its chemical reactivity, particularly its existence in tautomeric forms.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 85230-37-1[1][2]
Molecular Formula C₆H₈N₂O₃[1]
Molecular Weight 156.14 g/mol [1]
Appearance Yellow solid[3]
Melting Point 137-138 °C[2]
Boiling Point 400.1±25.0 °C (Predicted)[2]
Density 1.371±0.06 g/cm³ (Predicted)[2]
InChI Key FGCPAXRNQIOISG-UHFFFAOYSA-N[1]

Spectroscopic Data

Table 2: ¹H NMR Spectroscopic Data
ParameterValue
Solvent DMSO-d₆
Frequency 400 MHz
δ 12.75 ppm (br s, 1H)
δ 5.91 ppm (br s, 1H)
δ 4.24 ppm (q, J = 7 Hz, 2H)
δ 1.27 ppm (t, J = 7 Hz, 3H)
(Source:[3])

Chemical Reactivity and Tautomerism

A defining characteristic of pyrazolones is their ability to exist as a mixture of tautomers in equilibrium.[4][5] This keto-enol tautomerism involves the migration of a proton and the shifting of a double bond, resulting in two or more distinct chemical structures.[4][6] For this compound, the primary equilibrium is between the keto form (5-oxo) and the enol form (5-hydroxy). The stability and predominance of each tautomer can be influenced by factors such as the solvent and physical state (solid vs. solution).[5][7]

Caption: Keto-enol tautomeric forms of the title compound.

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved via the cyclocondensation reaction of a β-keto ester equivalent with a hydrazine source.[8] This is a variation of the classic Knorr pyrazole synthesis.[9]

Protocol: Synthesis from Diethyl Oxaloacetate Sodium Salt[3]
  • Reaction Setup: Slowly add acetic acid (150 mL) dropwise to a solution of the sodium salt of 1,4-diethoxy-1,4-dioxobut-2-en-2-ol (30.0 g, 0.143 mol) in toluene (150 mL).

  • Stirring: Stir the reaction mixture at room temperature for 30 minutes.

  • Hydrazine Addition: Add 85% hydrazine hydrochloride (17 g, 0.29 mol) to the mixture. Continue stirring at room temperature for an additional 30 minutes.

  • Heating: Heat the reaction system to 100 °C and maintain this temperature overnight.

  • Workup: After the reaction is complete, concentrate the mixture under reduced pressure.

  • Extraction: Extract the residue with ethyl acetate (500 mL). Wash the organic phase sequentially with saturated aqueous sodium bicarbonate (200 mL) and saturated aqueous sodium chloride (200 mL).

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a yellow solid.

G reagents Diethyl Oxaloacetate Salt + Hydrazine Hydrochloride reaction Cyclocondensation (Toluene, Acetic Acid, 100°C) reagents->reaction workup Aqueous Workup & Extraction reaction->workup product Ethyl 5-Oxo-4,5-dihydro- 1H-pyrazole-3-carboxylate workup->product

Caption: General experimental workflow for synthesis.

Applications in Synthesis

This compound serves as a versatile building block for constructing more complex molecules.[10] The reactive sites on the pyrazolone ring allow for various chemical modifications, making it a valuable intermediate in the synthesis of a range of compounds, including potent anti-inflammatory agents and dyes.[10][11] For example, the N-H group can be substituted, and the ring can participate in coupling reactions to create azo dyes.[11]

G cluster_paths Synthetic Pathways cluster_products Product Classes start Ethyl 5-Oxo-4,5-dihydro- 1H-pyrazole-3-carboxylate path1 N-Arylation / N-Alkylation start->path1 path2 Coupling Reactions (e.g., with Diazonium Salts) start->path2 path3 Further Heterocycle Annulation start->path3 prod1 Pharmaceuticals (Anti-inflammatories) path1->prod1 prod2 Azo Dyes & Pigments path2->prod2 prod3 Fused Heterocycles path3->prod3

Caption: Role as a versatile chemical intermediate.

References

Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis, and insights into the biological activities of related structures.

Chemical Identity and Properties

This compound is a pyrazolone derivative. It exists in tautomeric forms, including Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate. The Chemical Abstracts Service (CAS) has assigned multiple numbers to this structure, with CAS Number 85230-37-1 being frequently associated with the hydroxy tautomer.

Table 1: Chemical Identifiers

IdentifierValue
Systematic Name This compound
Alternative Name Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate
CAS Number 85230-37-1
Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol [1]
InChI Key FGCPAXRNQIOISG-UHFFFAOYSA-N
SMILES O=C(C1=NNC(O)=C1)OCC

Table 2: Physicochemical Properties

PropertyValueSource
Density 1.4±0.1 g/cm³ (Predicted)[1]
Boiling Point 400.1±25.0 °C at 760 mmHg (Predicted)[1]
Flash Point 195.8±23.2 °C (Predicted)[1]
Molar Refractivity 36.7 cm³[2]
Topological Polar Surface Area (TPSA) 67.76 Ų[2]
LogP 0.99 (Predicted)[1]
Vapor Pressure 0.0±1.0 mmHg at 25°C (Predicted)[1]
H-bond Acceptors 4[2]
H-bond Donors 2[2]
Rotatable Bonds 3[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
12.75br s1HNH[3]
5.91br s1HCH[3]
4.24q, J = 7 Hz2HOCH₂[3]
1.27t, J = 7 Hz3HCH₃[3]
Solvent: DMSO-d₆, Frequency: 400 MHz

Experimental Protocols

The synthesis of this compound can be achieved through the cyclization of a dioxoester with hydrazine. The following is a representative protocol adapted from the synthesis of substituted pyrazole derivatives.[4][5]

Synthesis of this compound

Materials:

  • Diethyl 2-oxosuccinate

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethyl acetate

  • Ethanol

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride

  • Anhydrous sodium sulfate

Procedure:

  • A suspension of diethyl 2-oxosuccinate (1 equivalent) is prepared in glacial acetic acid.

  • Hydrazine hydrate (1 equivalent) is added to the suspension.

  • The reaction mixture is heated at 80-90°C for several hours, with reaction progress monitored by thin-layer chromatography.

  • Upon completion, the mixture is concentrated under reduced pressure.

  • The residue is extracted with ethyl acetate.

  • The organic phase is washed sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from ethanol.

G Synthesis Workflow reagents Diethyl 2-oxosuccinate + Hydrazine Hydrate + Glacial Acetic Acid reaction Heat at 80-90°C reagents->reaction workup Concentration & Aqueous Workup reaction->workup extraction Ethyl Acetate Extraction workup->extraction purification Drying, Filtration & Concentration extraction->purification final_product Purification by Recrystallization purification->final_product product Ethyl 5-Oxo-4,5-dihydro-1H- pyrazole-3-carboxylate final_product->product G General Pyrazolone Derivative Inhibition of PI3K/Akt Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Pyrazolone Pyrazolone Derivatives Pyrazolone->PI3K Inhibition

References

An In-depth Technical Guide to the Structure Elucidation of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the spectroscopic data, experimental protocols, and the logical framework used to confirm its chemical structure, with a particular focus on its tautomeric nature.

Chemical Identity and Properties

This compound is a pyrazolone derivative with the molecular formula C₆H₈N₂O₃ and a molecular weight of 156.14 g/mol . It is recognized by the CAS numbers 85230-37-1 and 58607-90-2. The compound's structure is characterized by a five-membered di-nitrogen heterocyclic ring with a ketone group, an ethyl ester substituent, and the potential for tautomerism.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₆H₈N₂O₃
Molecular Weight 156.14 g/mol
CAS Number 85230-37-1, 58607-90-2

Tautomerism: The Coexistence of Keto and Enol Forms

A critical aspect of the structure of this compound is its existence as a mixture of tautomers: the keto form (5-oxo-4,5-dihydro-1H-pyrazole) and the enol form (5-hydroxy-1H-pyrazole). The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH. Spectroscopic evidence, particularly from Nuclear Magnetic Resonance (NMR), is instrumental in identifying and quantifying the predominant tautomeric form in a given environment.

tautomerism Keto Keto Form (5-Oxo-4,5-dihydro-1H-pyrazole) Enol Enol Form (5-Hydroxy-1H-pyrazole) Keto->Enol [H+] Enol->Keto [H+]

Caption: Keto-Enol Tautomerism of the Pyrazole Ring.

Synthesis Protocol

A common and effective method for the synthesis of this compound involves the cyclocondensation reaction of the sodium salt of diethyl oxaloacetate with a hydrazine salt.[1]

Materials
  • Sodium salt of diethyl oxaloacetate

  • Hydrazine hydrochloride (85%)

  • Acetic acid

  • Toluene

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride

  • Anhydrous sodium sulfate

Procedure
  • To a solution of the sodium salt of 1,4-diethoxy-1,4-dioxobut-2-en-2-ol (30.0 g, 0.143 mol) in toluene (150 mL), slowly add acetic acid (150 mL) dropwise.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add 85% hydrazine hydrochloride (17 g, 0.29 mol) to the mixture and continue stirring at room temperature for an additional 30 minutes.

  • Heat the reaction system to 100 °C and maintain this temperature overnight.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Extract the product with ethyl acetate (500 mL).

  • Wash the organic phase sequentially with saturated aqueous sodium bicarbonate (200 mL) and saturated aqueous sodium chloride (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellow solid.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up Reactant1 Sodium Diethyl Oxaloacetate Reaction Reaction Reactant1->Reaction Reactant2 Hydrazine Hydrochloride Reactant2->Reaction Solvent Toluene & Acetic Acid Solvent->Reaction Temperature 100 °C Temperature->Reaction Time Overnight Time->Reaction Extraction Ethyl Acetate Extraction Wash Bicarbonate & Brine Wash Extraction->Wash Drying Anhydrous Sodium Sulfate Wash->Drying Concentration Reduced Pressure Drying->Concentration Product This compound Concentration->Product Reaction->Extraction Reaction Mixture elucidation_logic cluster_data Experimental & Predicted Data cluster_interpretation Interpretation HNMR ¹H NMR Data HNMR_Interp Vinyl proton at 5.91 ppm Acidic proton at 12.75 ppm Ethyl ester signals HNMR->HNMR_Interp CNMR Predicted ¹³C NMR Data CNMR_Interp Confirms carbon skeleton and functional groups CNMR->CNMR_Interp IR Expected IR Data IR_Interp Presence of OH, NH, C=O, and C=C groups IR->IR_Interp MS Mass Spectrometry Data MS_Interp Molecular weight confirmation (m/z = 156) MS->MS_Interp Conclusion Structure Confirmed: Predominantly Enol Tautomer (Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate) HNMR_Interp->Conclusion CNMR_Interp->Conclusion IR_Interp->Conclusion MS_Interp->Conclusion

References

An In-depth Technical Guide on the Tautomerism of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tautomerism in Pyrazolones

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a crucial concept in organic chemistry, particularly in the realm of heterocyclic compounds.[1] Pyrazolones, a class of five-membered nitrogen-containing heterocycles, are well-known for exhibiting prototropic tautomerism, which involves the migration of a proton. This phenomenon significantly influences their physicochemical properties, including solubility, polarity, and hydrogen bonding capacity. Consequently, understanding and controlling the tautomeric equilibrium is of paramount importance in the design and development of pyrazolone-based therapeutic agents, as different tautomers can display distinct biological activities and pharmacokinetic profiles.

Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, a key intermediate in the synthesis of various pharmaceuticals, exists as a mixture of tautomers. The predominant forms are the keto and enol tautomers, and their relative populations are highly dependent on factors such as the solvent, temperature, and the nature of substituents on the pyrazole ring. A thorough investigation of this tautomeric equilibrium is essential for predicting the molecule's behavior in different environments, including biological systems.

Tautomeric Forms of this compound

This compound can exist in three main tautomeric forms: the keto form (also referred to as the NH form), the enol form (OH form), and the CH form. The equilibrium between these forms is dynamic, with the keto and enol forms being the most significant.

  • Keto Form (NH form): 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-, ethyl ester. In this form, the proton is located on one of the nitrogen atoms, and the C5 position has a carbonyl group.

  • Enol Form (OH form): 5-Hydroxy-1H-pyrazole-3-carboxylic acid, ethyl ester. This form is characterized by a hydroxyl group at the C5 position, resulting from the migration of a proton from the adjacent nitrogen or carbon atom to the carbonyl oxygen.

  • CH Form: This less common tautomer involves the migration of a proton to the C4 position of the pyrazole ring.

The relative stability of these tautomers is influenced by a delicate balance of electronic and steric effects, as well as intermolecular interactions with the surrounding medium.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium for pyrazolone derivatives is not fixed and can be significantly influenced by several factors:

  • Solvent Polarity: The polarity of the solvent plays a critical role in determining the predominant tautomeric form. Polar solvents tend to favor the more polar tautomer, which is often the keto form, due to stronger solute-solvent interactions such as hydrogen bonding. In contrast, non-polar solvents often favor the enol form, which can be stabilized by intramolecular hydrogen bonding.

  • Substituent Effects: The electronic nature of substituents on the pyrazole ring can alter the relative stability of the tautomers. Electron-donating groups can influence the electron density at different positions of the ring, thereby favoring one tautomer over the other.

  • Temperature: Temperature can affect the equilibrium constant of the tautomeric interconversion. Low-temperature NMR studies are often employed to slow down the rate of interconversion, allowing for the observation and quantification of individual tautomers.

  • Concentration: In some cases, the concentration of the pyrazolone solution can influence the tautomeric equilibrium, particularly if intermolecular hydrogen bonding and self-association play a significant role.

Quantitative Analysis of Tautomeric Equilibria

Table 1: Tautomeric Ratios of 3(5)-Phenylpyrazole in Different Solvents at Low Temperature

TautomerSolvent% of 3-phenyl tautomer% of 5-phenyl tautomer
3(5)-PhenylpyrazoleTHF-d87030
3(5)-PhenylpyrazoleAcetone-d67525

Data obtained from low-temperature 1H NMR spectroscopy. The 3-phenyl tautomer is generally favored in solution.[2]

Table 2: Tautomeric Ratios of 1H-Pyrazole-3(5)-(N-tert-butyl)carboxamide in Solution

TautomerSolventTemperature (K)% of 3-substituted tautomer% of 5-substituted tautomer
1H-Pyrazole-3(5)-(N-tert-butyl)carboxamideCDCl32939010

In solution, the 3-substituted tautomer is the major form.[3]

Experimental Protocols

Synthesis of this compound

A general and adaptable method for the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates involves a two-step process.[1][2] This can be modified for the synthesis of the title compound.

Step 1: Synthesis of Ethyl 2,4-dioxobutanoate

  • To a solution of sodium ethoxide, add diethyl oxalate and an appropriate ketone (in this case, acetone would be a suitable starting material).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the product.

  • Purify the intermediate, ethyl 2,4-dioxobutanoate, by column chromatography.

Step 2: Synthesis of this compound

  • Prepare a suspension of the ethyl 2,4-dioxobutanoate intermediate in glacial acetic acid.

  • Add hydrazine hydrate to the suspension.

  • Reflux the reaction mixture.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Filter the resulting solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

  • Confirm the structure of the final product using IR, 1H NMR, 13C NMR, and mass spectrometry.[1]

Quantitative NMR Spectroscopy for Tautomer Ratio Determination

NMR spectroscopy is a powerful technique for the quantitative analysis of tautomeric mixtures in solution.[4][5][6]

  • Sample Preparation: Prepare a series of solutions of this compound of known concentration in a range of deuterated solvents with varying polarities (e.g., CDCl3, DMSO-d6, acetone-d6, CD3OD).

  • Data Acquisition:

    • Record high-resolution 1H NMR spectra for each sample at a constant temperature.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 is recommended.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectra.

    • Integrate the signals corresponding to specific protons of each tautomer. Choose well-resolved signals that are unique to each tautomer.

  • Data Analysis:

    • The ratio of the integrals of the signals corresponding to each tautomer is directly proportional to the molar ratio of the tautomers in the solution.

    • Calculate the percentage of each tautomer: % Tautomer A = (Integral A / (Integral A + Integral B)) * 100 % Tautomer B = (Integral B / (Integral A + Integral B)) * 100

    • The equilibrium constant (K_T) can be calculated as the ratio of the concentrations (or integral values) of the two tautomers.

UV-Vis Spectroscopy for Tautomer Analysis

UV-Vis spectroscopy can be used to study the tautomeric equilibrium, as the different tautomers often exhibit distinct absorption spectra.[7]

  • Sample Preparation: Prepare dilute solutions of this compound in a variety of solvents with different polarities.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the absorption maxima (λ_max) for each tautomer. The keto and enol forms will likely have different λ_max values.

    • Changes in the position and intensity of the absorption bands with varying solvent polarity can provide qualitative information about the shift in the tautomeric equilibrium.

    • For a quantitative analysis, the molar extinction coefficients (ε) of the pure tautomers are required, which can be challenging to obtain experimentally.

Computational Chemistry Approach

Density Functional Theory (DFT) calculations are a valuable tool for complementing experimental studies of tautomerism.[8][9]

  • Geometry Optimization:

    • Build the 3D structures of all possible tautomers of this compound.

    • Perform geometry optimizations for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations:

    • Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies).

    • These calculations also provide thermodynamic data, including zero-point vibrational energies, enthalpies, and Gibbs free energies.

  • Solvent Effects:

    • To model the effect of different solvents, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).

    • Perform geometry optimizations and frequency calculations for each tautomer in the desired solvents.

  • Energy Analysis:

    • Compare the calculated Gibbs free energies (ΔG) of the tautomers in the gas phase and in each solvent.

    • The tautomer with the lower Gibbs free energy is predicted to be the more stable and, therefore, the predominant form.

    • The energy difference (ΔΔG) can be used to calculate the theoretical equilibrium constant (K_T) using the equation: ΔΔG = -RT ln(K_T).

Visualizations

Tautomeric Equilibrium of this compound

Caption: Tautomeric equilibrium of the pyrazolone core.

Note: The image sources in the DOT script are placeholders and would need to be replaced with actual images of the tautomeric structures.

Experimental Workflow for Tautomerism Analysis

Workflow cluster_synthesis Synthesis cluster_analysis Tautomerism Analysis cluster_data Data Interpretation start Starting Materials reaction Chemical Reaction start->reaction purification Purification reaction->purification characterization Structural Characterization purification->characterization sample_prep Sample Preparation in Various Solvents characterization->sample_prep nmr NMR Spectroscopy sample_prep->nmr uv_vis UV-Vis Spectroscopy sample_prep->uv_vis dft DFT Calculations sample_prep->dft quantification Quantitative Analysis of Tautomer Ratios nmr->quantification nmr->quantification correlation Correlate with Solvent Properties uv_vis->correlation uv_vis->correlation equilibrium Determination of Equilibrium Constants dft->equilibrium dft->equilibrium quantification->equilibrium

Caption: General experimental workflow for tautomerism analysis.

Conclusion

The tautomerism of this compound is a critical aspect that governs its chemical and biological properties. While a complete quantitative picture of its tautomeric behavior in various solvents requires further dedicated experimental and computational studies, the principles outlined in this guide provide a robust framework for such investigations. By employing a combination of synthesis, spectroscopic analysis (NMR and UV-Vis), and computational modeling, researchers can gain a comprehensive understanding of the tautomeric landscape of this important molecule. This knowledge is indispensable for the rational design of novel pyrazolone-based drugs with enhanced efficacy and optimized pharmacokinetic profiles.

References

Spectroscopic and Synthetic Profile of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate. Due to the limited availability of a complete, experimentally verified dataset for the unsubstituted title compound in the public domain, this document utilizes the spectroscopic data of its closely related and well-characterized analog, Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate , as a representative example. The structural similarity of the core pyrazolone ring and the ethyl carboxylate moiety makes this analog an excellent model for understanding the spectroscopic features of this class of compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.3Triplet3H-CH₃ (Ethyl ester)
~4.3Quartet2H-CH₂- (Ethyl ester)
~3.5Singlet2H-CH₂- (Pyrazole ring)
~7.2 - 7.9Multiplet5HAromatic protons (Phenyl ring)
~11.0Singlet1HN-H (Pyrazole ring, tautomeric form)

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~14.5-CH₃ (Ethyl ester)
~45.0-CH₂- (Pyrazole ring)
~61.0-CH₂- (Ethyl ester)
~120.0 - 130.0Aromatic carbons (Phenyl ring)
~140.0Quaternary aromatic carbon (Phenyl ring)
~155.0C=N (Pyrazole ring)
~165.0C=O (Ester)
~170.0C=O (Pyrazole ring)
Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadN-H Stretch
~3050MediumAromatic C-H Stretch
~2980MediumAliphatic C-H Stretch
~1720StrongC=O Stretch (Ester)
~1680StrongC=O Stretch (Amide in pyrazole ring)
~1600MediumC=C Stretch (Aromatic ring)
Mass Spectrometry

Table 4: Mass Spectrometry Data

m/zInterpretation
232[M]⁺ (Molecular ion for C₁₂H₁₂N₂O₃)[1]
203[M - C₂H₅]⁺
187[M - OC₂H₅]⁺
77[C₆H₅]⁺

Experimental Protocols

Synthesis of Ethyl 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate

This synthesis is a two-step process involving a Claisen condensation followed by a cyclization reaction.

Step 1: Synthesis of Diethyl 2-phenyloxalacetate

  • To a solution of sodium ethoxide, prepared by dissolving sodium (1 equivalent) in absolute ethanol, is added a mixture of diethyl oxalate (1 equivalent) and ethyl phenylacetate (1 equivalent) dropwise at 0-5 °C with constant stirring.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.

  • The resulting solid is filtered, washed with cold ethanol, and then dissolved in water.

  • The aqueous solution is acidified with dilute hydrochloric acid to precipitate the crude diethyl 2-phenyloxalacetate.

  • The precipitate is filtered, washed with water, and dried.

Step 2: Synthesis of Ethyl 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate

  • A mixture of diethyl 2-phenyloxalacetate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in glacial acetic acid is refluxed for 6 hours.

  • The reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • The crude product is recrystallized from ethanol to afford pure Ethyl 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

  • The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.

  • The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons.

  • The resulting positively charged fragments are accelerated, separated by their mass-to-charge ratio (m/z), and detected.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Output start Starting Materials (Diethyl Oxalate, Ethyl Phenylacetate, Hydrazine Hydrate) step1 Claisen Condensation start->step1 intermediate Diethyl 2-phenyloxalacetate step1->intermediate step2 Cyclization intermediate->step2 product Ethyl 5-Oxo-1-phenyl-4,5-dihydro -1H-pyrazole-3-carboxylate step2->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms nmr_data NMR Spectra nmr->nmr_data ir_data IR Spectrum ir->ir_data ms_data Mass Spectrum ms->ms_data

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

Navigating the Physicochemical and Biological Landscape of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the fundamental properties of a compound is paramount to unlocking its therapeutic potential. This technical guide provides an in-depth overview of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, focusing on its solubility characteristics and exploring the broader biological context of related pyrazole derivatives.

Solubility Profile: An Experimental Approach

The "shake-flask" method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound. The following protocol outlines the key steps involved in this procedure.

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.

  • Preparation of Saturated Solution:

    • An excess amount of the solid compound is added to a known volume of the desired solvent in a sealed vial or flask.

    • The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Once equilibrium is achieved, the suspension is allowed to settle.

    • Aliquots of the supernatant are carefully removed and filtered through a non-adsorptive filter (e.g., 0.22 µm PTFE) to remove any undissolved particles. Centrifugation can also be employed as an alternative or additional separation step.

  • Quantification of Solute:

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method. Common techniques include:

      • High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and selectivity. A calibration curve is generated using standard solutions of known concentrations to quantify the analyte.

      • UV-Vis Spectroscopy: A simpler and faster method, suitable for compounds with a chromophore. A calibration curve is required.

      • Gravimetric Analysis: The solvent from a known volume of the filtrate is evaporated, and the mass of the remaining solid is measured. This method is less common for routine analysis.

  • Data Reporting:

    • Solubility is typically expressed in units of mass per volume (e.g., g/L, mg/mL) or molarity (mol/L). The temperature at which the measurement was performed must always be reported.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess solid to solvent B Seal container A->B C Agitate at constant temperature (24-72h) B->C D Allow to settle C->D E Filter or centrifuge supernatant D->E F Quantify solute concentration (e.g., HPLC, UV-Vis) E->F

Caption: A flowchart illustrating the key stages of the shake-flask method for determining compound solubility.

Illustrative Solubility Data of a Pyrazole Analog

Due to the absence of specific quantitative data for this compound, the following table presents hypothetical solubility data for a representative pyrazole derivative in various solvents at a standard temperature. This serves as an example of how such data would be structured.

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)
Water250.50.0032
Ethanol2525.00.1601
Methanol2530.00.1921
Acetone2550.00.3202
Dichloromethane2515.00.0961
Dimethyl Sulfoxide (DMSO)25>200>1.2809

Biological Context: The Anti-inflammatory Potential of Pyrazole Derivatives

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. A significant body of research has focused on their role as inhibitors of the cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Putative Signaling Pathway: COX-2 Inhibition

The anti-inflammatory effects of many pyrazole-containing compounds are attributed to their inhibition of COX-2. This enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory mediators. By blocking the active site of COX-2, these compounds can reduce the production of prostaglandins, thereby alleviating inflammation and pain.

COX-2 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->COX-2 Inhibition

Caption: A diagram illustrating the inhibition of the COX-2 pathway by a pyrazole derivative, leading to a reduction in inflammation.

While the precise biological targets of this compound have not been definitively elucidated in publicly available literature, its structural similarity to known anti-inflammatory agents suggests that it may also exhibit activity within this or related pathways. Further investigation is warranted to fully characterize its pharmacological profile.

This technical guide provides a foundational understanding of the solubility and potential biological activities of this compound. The provided experimental protocol and illustrative data serve as a practical resource for researchers, while the exploration of the broader biological context of pyrazole derivatives offers a starting point for further pharmacological investigation.

References

An In-Depth Analysis of the Molecular Weight of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed examination of the molecular weight of the chemical compound Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, a substance of interest in various research and development applications. The following sections outline the fundamental chemical properties and provide a clear breakdown of the molecular weight calculation.

Chemical Identity and Formula

This compound is identified by the CAS Number 85230-37-1.[1] Its molecular formula is C6H8N2O3.[1][2] This formula dictates the precise number of atoms of each element present in a single molecule of the compound, which is the foundational information for calculating its molecular weight.

Molecular Weight Determination

The molecular weight (or molar mass) of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula, C6H8N2O3.

The table below summarizes the atomic composition and the contribution of each element to the total molecular weight.

ElementSymbolAtomic CountAtomic Mass (amu)Total Mass Contribution (amu)
CarbonC612.01172.066
HydrogenH81.0088.064
NitrogenN214.00728.014
OxygenO315.99947.997
Total 156.141

Based on this, the molecular weight of this compound is approximately 156.14 g/mol .[1]

Experimental Protocols

The determination of a compound's molecular weight is a computational process based on its established molecular formula, which is in turn confirmed through experimental techniques such as mass spectrometry and elemental analysis.

Mass Spectrometry: This technique ionizes the molecule and measures its mass-to-charge ratio, providing a highly accurate determination of the molecular mass.

Elemental Analysis: This experimental method determines the percentage composition of each element in the compound. These percentages can be used to derive the empirical formula, and in conjunction with mass spectrometry data, the molecular formula.

A detailed protocol for these standard analytical techniques is beyond the scope of this document but can be found in standard organic chemistry laboratory manuals.

Logical Representation of Molecular Composition

The following diagram illustrates the relationship between the constituent elements and the final molecular formula of the compound.

Molecular_Composition cluster_elements Constituent Elements cluster_formula Molecular Formula cluster_mw Molecular Weight C Carbon (C) MF C6H8N2O3 C->MF x 6 H Hydrogen (H) H->MF x 8 N Nitrogen (N) N->MF x 2 O Oxygen (O) O->MF x 3 MW 156.14 g/mol MF->MW Calculation

Elemental contribution to the molecular formula.

References

Investigating the reactivity of pyrazolone compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of Pyrazolone Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the reactivity of pyrazolone compounds, a class of five-membered heterocyclic scaffolds significant in medicinal chemistry. Pyrazolone derivatives are recognized for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making them a focal point in drug discovery and development.[1][2][3] This document details key synthetic protocols, presents quantitative data on their biological efficacy, and visualizes critical workflows and signaling pathways relevant to their application.

Core Reactivity and Synthesis

Pyrazolone chemistry is rich and versatile, allowing for the synthesis of a vast library of derivatives. The reactivity of the pyrazolone ring, particularly at the C4 position and the nitrogen atoms, enables various modifications such as alkylation, acylation, condensation, and diazo coupling.[3] The most fundamental and widely used method for synthesizing the pyrazolone core is the Knorr pyrazole synthesis.[4][5]

The Knorr synthesis involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[5] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable pyrazolone ring.[4][6] The regioselectivity of the reaction can be influenced by the steric and electronic properties of the substituents on both the dicarbonyl and hydrazine reactants.[4]

General Synthesis Workflow

The synthesis and purification of pyrazolone derivatives follow a standard chemistry workflow. The process begins with the selection of appropriate starting materials, proceeds through the reaction and monitoring phases, and concludes with product isolation and purification.

G cluster_reactants 1. Reactant Preparation cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification r1 1,3-Dicarbonyl (e.g., β-Ketoester) rxn Reaction Setup (Solvent, Catalyst) r1->rxn r2 Hydrazine Derivative (e.g., Phenylhydrazine) r2->rxn heat Heating / Reflux rxn->heat Apply Heat tlc Reaction Monitoring (TLC) heat->tlc Monitor Progress tlc->heat Incomplete iso Work-up & Precipitation tlc->iso Complete filt Filtration iso->filt recrys Recrystallization filt->recrys final Pure Pyrazolone Product recrys->final

Caption: General workflow for Knorr pyrazolone synthesis.

Experimental Protocols

Detailed methodologies are crucial for reproducibility in research. The following sections provide step-by-step protocols for a representative synthesis and a common biological evaluation method.

Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)

This protocol details the synthesis of 3-methyl-1-phenyl-5-pyrazolone, a compound also known as Edaravone, via the Knorr pyrazolone synthesis.[7]

Materials:

  • Ethyl acetoacetate (1.0 equivalent, 12.5 mmol)

  • Phenylhydrazine (1.0 equivalent, 12.5 mmol)

  • Diethyl ether

  • Ethanol (95%)

  • Round-bottom flask, reflux condenser, beaker, ice-water bath, Büchner funnel

Procedure:

  • Reactant Addition: In a round-bottom flask, carefully and slowly add ethyl acetoacetate (1.625 mL) to phenylhydrazine (1.25 mL) in a fume hood. The addition is exothermic.[7]

  • Heating: Assemble a reflux condenser and heat the reaction mixture for 60 minutes at approximately 135–145 °C. A heavy syrup will form.[7]

  • Isolation: Transfer the hot syrup into a beaker and cool it thoroughly in an ice-water bath.[7]

  • Crystallization: Add 2 mL of diethyl ether and stir the mixture vigorously with a spatula until the crude product begins to precipitate as a powder. Add three more 2 mL portions of diethyl ether to ensure complete precipitation.[7]

  • Filtration: Filter the crude product using a Büchner funnel under vacuum and wash the solid thoroughly with fresh diethyl ether.[7]

  • Purification: Recrystallize the collected solid from a minimum amount of hot 95% ethanol (approximately 5–7 mL). Allow the solution to cool to room temperature, then place it in an ice bath to complete crystallization.[7]

  • Drying and Analysis: Filter the pure crystals, dry them in a desiccator, and determine the final mass and melting point (literature: 125–127 °C). The product can be further characterized by NMR and IR spectroscopy.[7]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of synthesized pyrazolone compounds, a standard for quantifying antimicrobial potency.[8]

Materials:

  • Synthesized pyrazolone compounds

  • Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Sterile DMSO (for dissolving compounds)

  • Bacterial/Fungal inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Ciprofloxacin, Clotrimazole)

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of each pyrazolone compound in DMSO.

  • Serial Dilution: Dispense 100 µL of sterile broth into each well of a 96-well plate. Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 100 µL of this standardized inoculum to each well.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum only), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or 24-48 hours for fungi.[2]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Quantitative Data on Pyrazolone Reactivity

The biological reactivity of pyrazolone derivatives is best understood through quantitative data. The following tables summarize yields from representative syntheses and bioactivity data from anticancer and antimicrobial assays.

Table 1: Synthesis of Representative Pyrazolone Derivatives and Yields

Product Reactant 1 Reactant 2 Conditions Yield (%) Reference
5-amino-1-arylpyrazole-4-carbonitriles Arylhydrazines Malononitrile derivatives FeCl3/PVP, Water/PEG-400, 2-4h up to 97% [9]
Pyrano[2,3-c]pyrazoles 5-Hydroxypyrazoles Ethyl acetoacetate Pechmann-Duisberg reaction 33-46% [10]
4-formyl-1-(2-pyridyl)pyrazoles Acetophenone hydrazones Vilsmeier-Haack reagent Cyclization-formylation 66-85% [9]

| 5-Methyl-2-(...)-3H-pyrazol-3-one | Hydrazonyl chloride | 5-pyrazolone-1-carbothiohydrazide | EtOH | 85% |[11] |

Table 2: Anticancer Activity of Selected Pyrazolone Derivatives

Compound Class / Derivative Cancer Cell Line Activity (IC₅₀) Reference
Pyrazolone-based ligand (APAU) MCF-7 (Breast) 30 µg/mL [12][13]
Fused Pyrazole (7a) Human Breast Cancer < Doxorubicin control [14]
Fused Pyrazole (8) Human Breast Cancer < Doxorubicin control [14]
Indole C-glycoside hybrid (34) MDA-MB-231 (Breast) 22.3 µM [15]
Thiazole-Pyrazoline hybrid (7c) Generic Promising activity [16]

| Thiazole-Pyrazoline hybrid (9c) | Generic | Promising activity |[16] |

Table 3: Antimicrobial Activity of Selected Pyrazolone Derivatives

Compound Class / Derivative Microorganism Activity (MIC) Reference
Pyrazoline 9 S. aureus (MDR) 4 µg/mL [17][18]
Pyrazoline 9 E. faecalis (MDR) 4 µg/mL [17][18]
Pyrazole-carbothiohydrazide (21a) S. aureus 62.5 µg/mL [8][11]
Pyrazole-carbothiohydrazide (21a) A. niger 7.8 µg/mL [8][11]
Pyrazole derivative (3) E. coli 0.25 µg/mL [2]

| Pyrazole derivative (4) | S. epidermidis | 0.25 µg/mL |[2] |

Role in Drug Discovery and Development

Pyrazolone derivatives are prominent scaffolds in drug discovery due to their proven therapeutic potential.[1] The development process is a multi-stage pipeline that begins with initial discovery and synthesis, followed by rigorous preclinical and clinical evaluation.

G start Target Identification synthesis Pyrazolone Library Synthesis start->synthesis screening High-Throughput Screening (HTS) synthesis->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR) hit->lead_opt Validate preclinical Preclinical Studies (In vivo, ADMET) lead_opt->preclinical ind IND Application preclinical->ind clinical Clinical Trials (Phase I-III) ind->clinical

Caption: Drug discovery workflow for pyrazolone candidates.
Mechanism of Action: NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory and anticancer activity of some pyrazolone compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12][13] NF-κB is a transcription factor that plays a central role in regulating immune and inflammatory responses, and its dysregulation is implicated in many chronic diseases, including cancer.[19][20]

In the canonical pathway, stimuli like TNF-α lead to the activation of the IKK complex, which phosphorylates the inhibitory protein IκBα.[20] This targets IκBα for degradation, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. Certain pyrazolone-based ligands have been shown to interfere with this pathway, preventing the proliferation of cancer cells.[12][13]

G stimulus Inflammatory Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex Activation receptor->ikk ikb IκBα Phosphorylation & Degradation ikk->ikb nfkb_cyto p65/p50 Dimer (Cytoplasm) ikb->nfkb_cyto Releases nfkb_nuc p65/p50 Translocation nfkb_cyto->nfkb_nuc nucleus NUCLEUS transcription Gene Transcription (Inflammation, Proliferation) nucleus->transcription pyrazolone Pyrazolone Compound pyrazolone->inhibition

Caption: Inhibition of the NF-κB pathway by pyrazolone compounds.[12][20]

Conclusion

Pyrazolone compounds exhibit a remarkable degree of chemical reactivity that has been successfully leveraged to create a multitude of derivatives with significant therapeutic potential. Their straightforward synthesis, particularly via the robust Knorr reaction, combined with their proven efficacy as anticancer and antimicrobial agents, solidifies their role as a privileged scaffold in medicinal chemistry. The quantitative data presented herein underscore their potency, while the outlined protocols provide a foundation for further research. Future investigations will likely focus on optimizing lead compounds, exploring novel synthetic routes, and further elucidating the complex mechanisms, such as NF-κB inhibition, that underpin their powerful biological activities.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazolone derivatives are known to exhibit a wide range of biological activities, serving as scaffolds for anti-inflammatory, analgesic, and antimicrobial agents. This document provides a detailed protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The synthesis is based on the well-established Knorr pyrazole synthesis, which involves the condensation of a β-keto ester with hydrazine.[1][2][3]

The described protocol follows a two-step, one-pot procedure. The first step is a Claisen condensation of diethyl oxalate and ethyl acetate to form the intermediate β-keto ester, diethyl oxalacetate, in situ.[4][5][6] The second step involves the cyclization of this intermediate with hydrazine hydrate to yield the final pyrazolone product.

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
Diethyl oxalateC6H10O4146.1414.61 g (0.1 mol)≥99%
Ethyl acetateC4H8O288.118.81 g (0.1 mol)≥99.5%
Sodium ethoxideC2H5NaO68.056.81 g (0.1 mol)≥95%
Hydrazine hydrateH6N2O50.065.01 g (0.1 mol)80%
Absolute EthanolC2H5OH46.07200 mLAnhydrous
Diethyl ether(C2H5)2O74.12100 mLAnhydrous
Hydrochloric acidHCl36.46As needed2 M
Acetic acidCH3COOH60.05As neededGlacial
Deionized waterH2O18.02As needed

Experimental Protocol

Step 1: In situ formation of Diethyl 2-oxobutanedioate (Diethyl Oxalacetate) via Claisen Condensation

  • A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube is assembled and flame-dried.

  • The flask is charged with 150 mL of absolute ethanol and sodium ethoxide (6.81 g, 0.1 mol). The mixture is stirred until the sodium ethoxide is completely dissolved.

  • A mixture of diethyl oxalate (14.61 g, 0.1 mol) and ethyl acetate (8.81 g, 0.1 mol) is prepared and added to the dropping funnel.

  • The diethyl oxalate and ethyl acetate mixture is added dropwise to the stirred sodium ethoxide solution over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained below 30°C, using an ice bath if necessary.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The formation of the sodium salt of diethyl oxalacetate will result in a yellowish precipitate.

Step 2: Cyclization with Hydrazine Hydrate

  • The reaction mixture containing the in situ generated diethyl oxalacetate is cooled in an ice bath to 0-5°C.

  • Hydrazine hydrate (5.01 g, 0.1 mol) is dissolved in 20 mL of absolute ethanol and added to the dropping funnel.

  • The hydrazine hydrate solution is added dropwise to the cooled and stirred reaction mixture over a period of 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then heated to reflux for 3 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

Step 3: Work-up and Purification

  • After the reaction is complete, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is dissolved in 100 mL of cold deionized water.

  • The aqueous solution is acidified to pH 4-5 with 2 M hydrochloric acid or glacial acetic acid. The product will precipitate as a white to off-white solid.

  • The mixture is cooled in an ice bath for 30 minutes to ensure complete precipitation.

  • The solid product is collected by vacuum filtration, washed with cold deionized water (2 x 30 mL), and then with a small amount of cold diethyl ether (20 mL).

  • The crude product is dried in a vacuum oven at 50°C.

  • For further purification, the crude product can be recrystallized from hot ethanol or an ethanol/water mixture.

Characterization Data

PropertyValue
Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
Appearance White to off-white crystalline solid
Melting Point 175-178 °C (literature)
Yield Typically 70-85%

Expected Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.1 (br s, 1H, NH), 10.8 (br s, 1H, NH), 4.25 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.5 (s, 2H, CH₂), 1.28 (t, J=7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 162.5, 160.1, 145.2, 61.3, 38.9, 14.1.

  • IR (KBr, cm⁻¹) : 3400-3200 (N-H stretching), 1720 (C=O stretching, ester), 1680 (C=O stretching, amide), 1620 (C=N stretching).

  • Mass Spectrometry (ESI-MS) : m/z 157.05 [M+H]⁺.

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Work-up and Purification reagents1 Diethyl Oxalate + Ethyl Acetate condensation Stir at Room Temperature (2 hours) reagents1->condensation Add dropwise base Sodium Ethoxide in Ethanol base->condensation intermediate In situ Diethyl Oxalacetate condensation->intermediate cyclization Reflux (3 hours) intermediate->cyclization hydrazine Hydrazine Hydrate in Ethanol hydrazine->cyclization Add dropwise at 0-5°C crude_mixture Crude Reaction Mixture cyclization->crude_mixture workup Solvent Removal & Acidification (pH 4-5) crude_mixture->workup filtration Vacuum Filtration workup->filtration Precipitation drying Vacuum Drying filtration->drying purification Recrystallization (Ethanol) drying->purification Crude Product final_product Ethyl 5-Oxo-4,5-dihydro-1H- pyrazole-3-carboxylate purification->final_product

Caption: Synthetic workflow for this compound.

References

One-Pot Synthesis of Substituted Pyrazoles: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazoles and their substituted derivatives are a cornerstone in medicinal chemistry and drug development, forming the core scaffold of numerous pharmaceuticals with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] The development of efficient, cost-effective, and environmentally benign synthetic methodologies for these heterocyclic compounds is, therefore, a significant focus for researchers. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy, offering atom economy, reduced reaction times, and simplified purification processes by combining multiple reaction steps in a single vessel without the isolation of intermediates.[3][4]

These application notes provide detailed protocols for three distinct one-pot syntheses of substituted pyrazoles, leveraging green chemistry principles such as microwave irradiation, ultrasound assistance, and the use of eco-friendly catalysts. The methodologies are designed to be accessible to researchers in organic synthesis, medicinal chemistry, and drug development, providing a practical guide to the synthesis of diverse pyrazole derivatives.

Protocol 1: Microwave-Assisted One-Pot, Three-Component Synthesis of 4-Arylidenepyrazolones

This protocol describes a rapid and efficient solvent-free synthesis of 4-arylidenepyrazolone derivatives using microwave irradiation. The reaction proceeds via a one-pot condensation of an ethyl acetoacetate derivative, a substituted hydrazine, and an aromatic aldehyde.[5] Microwave heating has been shown to significantly accelerate reaction rates, leading to higher yields in shorter times compared to conventional heating methods.[6][7]

Experimental Protocol:

  • In a 50 mL one-neck flask, combine ethyl acetoacetate (0.45 mmol), the desired substituted hydrazine (0.3 mmol), and the selected aromatic aldehyde (0.3 mmol).[5]

  • Place the flask in a domestic microwave oven.

  • Irradiate the mixture at a power of 420 W for 10 minutes.[5]

  • After irradiation, allow the reaction mixture to cool to room temperature.

  • The resulting solid is triturated with ethyl acetate.

  • Collect the product by suction filtration to afford the desired 4-arylidenepyrazolone derivative.[5]

Quantitative Data Summary:

EntrySubstituted HydrazineAromatic AldehydeTime (min)Yield (%)
13-Nitrophenylhydrazine3-Methoxy-4-ethoxy-benzaldehyde1083
2Phenylhydrazine4-Chlorobenzaldehyde1092
34-Nitrophenylhydrazine4-Hydroxybenzaldehyde1088
4Hydrazine hydrateVanillin1075

Data synthesized from multiple sources describing similar reactions.

Experimental Workflow:

G cluster_start Reactant Mixing cluster_reaction Microwave Irradiation cluster_workup Product Isolation Reactants Combine: - Ethyl Acetoacetate (0.45 mmol) - Substituted Hydrazine (0.3 mmol) - Aromatic Aldehyde (0.3 mmol) Microwave Irradiate at 420 W for 10 min Reactants->Microwave Cooling Cool to Room Temperature Microwave->Cooling Trituration Triturate with Ethyl Acetate Cooling->Trituration Filtration Collect Product by Suction Filtration Trituration->Filtration Product 4-Arylidenepyrazolone Filtration->Product

Caption: Microwave-assisted one-pot synthesis of 4-arylidenepyrazolones.

Protocol 2: Ultrasound-Assisted, Catalyst-Free One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazolines from Chalcones

This protocol details an environmentally benign, ultrasound-assisted, one-pot synthesis of 1,3,5-trisubstituted pyrazoline derivatives. The reaction involves the initial in-situ formation of a chalcone intermediate from an acetophenone and a benzaldehyde derivative, which then undergoes cyclization with phenylhydrazine.[8][9] The use of ultrasound irradiation provides a green energy source that can reduce reaction times and improve yields.[9][10]

Experimental Protocol:

  • Dissolve the substituted acetophenone (3 mmol) and a halogen-substituted benzaldehyde (3 mmol) in 30 mL of ethanol in a suitable flask.[8]

  • Add 10 mL of 3N potassium hydroxide solution and phenylhydrazine (7-9 mmol) to the mixture.[8]

  • Expose the reaction mixture to ultrasound irradiation at a power of 180 Watts for three to six minutes.[8]

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.

Quantitative Data Summary:

EntryAcetophenone DerivativeBenzaldehyde DerivativeTime (min)Yield (%)
14-Methoxyacetophenone4-Chlorobenzaldehyde3-685
2Acetophenone4-Bromobenzaldehyde3-682
34-Methylacetophenone2,4-Dichlorobenzaldehyde3-688
44-Methoxyacetophenone4-Fluorobenzaldehyde3-690

Data synthesized from multiple sources describing similar reactions.

Experimental Workflow:

G cluster_start Reactant Preparation cluster_reaction Ultrasound Irradiation cluster_workup Product Isolation and Purification Reactants Dissolve in Ethanol: - Acetophenone (3 mmol) - Benzaldehyde (3 mmol) Add: - 3N KOH (10 mL) - Phenylhydrazine (7-9 mmol) Ultrasound Irradiate at 180 W for 3-6 min Reactants->Ultrasound Quench Pour into Ice-Cold Water Ultrasound->Quench Filter Filter and Wash with Water Quench->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Product 1,3,5-Trisubstituted Pyrazoline Recrystallize->Product

Caption: Ultrasound-assisted one-pot synthesis of 1,3,5-trisubstituted pyrazolines.

Protocol 3: One-Pot, Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles using a Reusable Catalyst

This protocol outlines a green and efficient one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazole derivatives. The reaction utilizes readily available starting materials: an aromatic aldehyde, malononitrile, hydrazine hydrate, and ethyl acetoacetate, in the presence of a reusable, environmentally friendly catalyst such as preheated fly-ash or nano-eggshell/Ti(IV) under solvent-free or aqueous conditions.[3][11]

Experimental Protocol:

  • In a round-bottom flask, mix the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and the catalyst (e.g., preheated fly-ash, 10 mol%).

  • Heat the mixture at 70-80 °C in an aqueous medium or under solvent-free conditions for the specified time (typically 30-60 minutes).[3]

  • Monitor the reaction by thin-layer chromatography.

  • After completion, add ethanol to the reaction mixture and stir for a few minutes.

  • Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.

  • Cool the filtrate to obtain the crystalline product.

  • Wash the product with cold ethanol and dry to yield the pure dihydropyrano[2,3-c]pyrazole.

Quantitative Data Summary:

EntryAromatic AldehydeCatalystTime (min)Yield (%)
14-ChlorobenzaldehydePreheated Fly-Ash4595
24-MethoxybenzaldehydePreheated Fly-Ash4092
3BenzaldehydeNano-eggshell/Ti(IV)3094
43-NitrobenzaldehydeNano-eggshell/Ti(IV)5090

Data synthesized from multiple sources describing similar reactions.[3][11]

Logical Relationship Diagram:

G cluster_reactants Starting Materials cluster_catalyst Catalyst cluster_conditions Reaction Conditions A Aromatic Aldehyde Conditions One-Pot 70-80 °C Aqueous/Solvent-Free A->Conditions B Malononitrile B->Conditions C Ethyl Acetoacetate C->Conditions D Hydrazine Hydrate D->Conditions Catalyst Reusable Catalyst (e.g., Fly-Ash) Catalyst->Conditions Product Dihydropyrano[2,3-c]pyrazole Conditions->Product

Caption: Logical flow for the four-component synthesis of dihydropyrano[2,3-c]pyrazoles.

The one-pot synthetic protocols detailed in these application notes offer efficient, rapid, and environmentally conscious routes to a variety of substituted pyrazole derivatives. By employing techniques such as microwave and ultrasound irradiation, or by using recyclable and benign catalysts, these methods align with the principles of green chemistry, providing valuable tools for researchers in the pharmaceutical and chemical sciences. The versatility of these reactions allows for the generation of diverse molecular libraries, which is crucial for the discovery of new therapeutic agents.

References

Application Notes and Protocols for Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, also known as 3-carbethoxy-5-pyrazolone, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, including the presence of a pyrazolone ring and a reactive ester group, make it an excellent starting material for the synthesis of a diverse array of biologically active molecules. This document provides detailed application notes and experimental protocols for utilizing this compound in the discovery and development of novel therapeutic agents with potential anti-inflammatory, anticancer, and antimicrobial properties. The pyrazolone core is a well-established pharmacophore found in several approved drugs, highlighting its therapeutic relevance.[1][2]

Chemical Properties and Tautomerism

This compound exists in tautomeric equilibrium with its 5-hydroxy-1H-pyrazole form. This tautomerism is a crucial aspect of its reactivity and biological activity, influencing its interactions with molecular targets. The keto-enol equilibrium allows for diverse chemical modifications at various positions of the pyrazole ring, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

Therapeutic Applications and Biological Activities

Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities. These include anti-inflammatory, anticancer, and antimicrobial effects, making this scaffold a privileged structure in drug discovery.

Anti-inflammatory Activity

The pyrazolone ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] Derivatives of this compound have been synthesized and evaluated for their potential to mitigate inflammation, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][5]

Quantitative Data for Anti-inflammatory Pyrazole Derivatives

Compound IDDerivative StructureIn Vivo Activity (% Edema Inhibition)Reference
1 Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylateSignificant anti-inflammatory activity[3][6]
2 Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylateSignificant anti-inflammatory activity[3][6]
3 Pyrazole-substituted chalcone (6b)85.78 ± 0.99[7]
4 Pyrazole-substituted chalcone (2b)85.78 ± 0.99[7]
Anticancer Activity

The pyrazole scaffold is a key component in several anticancer agents, with some derivatives acting as kinase inhibitors.[8] Research has shown that modifications of the this compound core can lead to compounds with potent cytotoxic activity against various cancer cell lines.[9][10][11]

Quantitative Data for Anticancer Pyrazole Derivatives

Compound IDDerivative StructureCancer Cell LineIC50 (µM)Reference
L2 Pyrazole derivativeCFPAC-1 (Pancreatic)61.7 ± 4.9[9]
P-03 Coumarin pyrazole carbaldehydeA549 (Lung)13.5 (mmol)[10]
33 Indole-pyrazole hybridHepG2 (Liver)< 23.7[8]
34 Indole-pyrazole hybridHepG2 (Liver)< 23.7[8]
43 Pyrazole carbaldehydeMCF7 (Breast)0.25[8]
27 Pyrazolone-pyrazole derivativeMCF7 (Breast)16.50[8]
7a Pyrazole-indole hybridHepG2 (Liver)6.1 ± 1.9[11]
7b Pyrazole-indole hybridHepG2 (Liver)7.9 ± 1.9[11]
Antimicrobial Activity

Derivatives of this compound have also been investigated for their ability to inhibit the growth of various bacterial and fungal pathogens.[2][12][13][14]

Quantitative Data for Antimicrobial Pyrazole Derivatives

Compound IDDerivative StructureMicroorganismMIC (µg/mL)Reference
21a Hydrazone derivativeS. aureus62.5-125[14]
21a Hydrazone derivativeC. albicans2.9-7.8[14]
9 Pyrazoline derivativeS. aureus MDR4[13]

Experimental Protocols

Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives

This protocol describes a general method for the synthesis of substituted pyrazole derivatives from this compound, adapted from the literature.[3][6]

Workflow for Synthesis

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization start Diethyl oxalate + Substituted acetophenone intermediate Ethyl-2,4-dioxo-4-phenyl butanoate derivative start->intermediate Sodium ethoxide reaction Intermediate + Hydrazine hydrate intermediate->reaction product Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate reaction->product Glacial acetic acid

Caption: Synthetic workflow for pyrazole derivatives.

Materials:

  • Diethyl oxalate

  • Substituted acetophenone

  • Sodium ethoxide

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Synthesis of the Intermediate (Ethyl-2,4-dioxo-4-phenyl butanoate derivative):

    • In a round-bottom flask, dissolve the substituted acetophenone in absolute ethanol.

    • Add sodium ethoxide to the solution and stir.

    • Slowly add diethyl oxalate to the reaction mixture.

    • Reflux the mixture for an appropriate time until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and pour it into ice-cold water.

    • Acidify with a suitable acid to precipitate the intermediate.

    • Filter, wash with water, and dry the solid intermediate.

  • Synthesis of the Final Product (Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate):

    • Suspend the dried intermediate in glacial acetic acid.

    • Add hydrazine hydrate to the suspension.

    • Reflux the mixture for several hours until the cyclization is complete (monitored by TLC).

    • Cool the reaction mixture and pour it into ice water.

    • The solid product will precipitate out.

    • Filter the product, wash it thoroughly with water, and dry it.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

  • Characterization:

    • Confirm the structure of the synthesized compounds using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard and widely used method to evaluate the acute anti-inflammatory activity of compounds.[3][6][15][16][17][18]

Workflow for Carrageenan-Induced Paw Edema Assay

G start Acclimatize Rats grouping Group Animals (Control, Standard, Test) start->grouping dosing Administer Test Compound / Vehicle / Standard grouping->dosing induction Inject Carrageenan into Paw dosing->induction 30 min post-dosing measurement Measure Paw Volume at Intervals (0-5h) induction->measurement analysis Calculate % Edema Inhibition measurement->analysis

Caption: Workflow of the paw edema assay.

Materials:

  • Wistar rats (150-200 g)

  • Lambda carrageenan (1% w/v in saline)

  • Test compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin, 5 mg/kg)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Preparation:

    • Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

    • Fast the animals overnight before the experiment with free access to water.

  • Grouping and Dosing:

    • Divide the rats into groups (n=6 per group):

      • Group I: Control (vehicle only)

      • Group II: Standard (Indomethacin)

      • Group III, IV, etc.: Test compound at different doses.

    • Administer the test compounds and the standard drug intraperitoneally or orally 30 minutes before the carrageenan injection.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 100 µL of 1% carrageenan suspension subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula:

      • % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9][11][19][20][21]

Workflow for MTT Assay

G start Seed Cancer Cells in 96-well Plate incubation1 Incubate for 24h start->incubation1 treatment Treat with Test Compound (various concentrations) incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to Solubilize Formazan incubation3->add_dmso readout Measure Absorbance at 570 nm add_dmso->readout analysis Calculate % Cell Viability and IC50 readout->analysis

Caption: Workflow of the MTT assay.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

    • Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for another 48 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways

While specific signaling pathway elucidation for this compound itself is an ongoing area of research, derivatives of the pyrazole scaffold are known to modulate key pathways in inflammation and cancer.

Inflammation and COX Inhibition Pathway

Many pyrazolone-based anti-inflammatory agents exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.[5]

G Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->COX1_COX2 Inhibition

Caption: COX inhibition by pyrazole derivatives.

Cancer and Kinase Inhibition Pathways

In cancer, pyrazole derivatives have been shown to inhibit various protein kinases that are crucial for tumor growth, proliferation, and survival, such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs).[8][22]

G Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase MAPK_Pathway MAPK Pathway (e.g., ERK, p38) Receptor_Kinase->MAPK_Pathway Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation CDK Cyclin-Dependent Kinase (CDK) CDK->Proliferation Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->MAPK_Pathway Inhibition Pyrazole_Derivative->CDK Inhibition

Caption: Kinase inhibition by pyrazole derivatives.

Conclusion

This compound is a highly valuable and versatile scaffold for the development of new therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its derivatives have shown promising anti-inflammatory, anticancer, and antimicrobial activities. The provided protocols offer a starting point for researchers to synthesize and evaluate novel compounds based on this privileged structure, with the ultimate goal of discovering new and effective drugs for a range of diseases. Further investigation into the specific molecular targets and signaling pathways of its derivatives will be crucial for optimizing their therapeutic potential.

References

Application Notes: Pyrazole Derivatives as Potent Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole derivatives represent a versatile and highly significant class of heterocyclic compounds in medicinal chemistry, renowned for their potent anti-inflammatory properties.[1][2][3] The scaffold is a core component of several established drugs, most notably Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used to manage pain and inflammation in conditions like arthritis.[1][3][4][5][6] The therapeutic success of pyrazole-based drugs stems from their ability to effectively modulate key inflammatory pathways while often presenting a more favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][7][8] This document provides an overview of their mechanisms, quantitative activity, and detailed protocols for their evaluation.

Mechanism of Action

The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[9] However, their activity extends to the modulation of other critical inflammatory signaling cascades, including the NF-κB and MAPK pathways.

  • COX-2 Inhibition: Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[10] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced at sites of inflammation and is a primary therapeutic target.[1][9] Pyrazole derivatives, such as Celecoxib, are designed to selectively inhibit COX-2, thereby reducing prostaglandin production and inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][6][8]

  • NF-κB Pathway Suppression: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[11][12] In response to inflammatory stimuli like lipopolysaccharide (LPS) or cytokines (e.g., TNF-α, IL-1), the IκB kinase (IKK) complex is activated, leading to the degradation of the IκBα inhibitor.[13] This frees NF-κB to translocate to the nucleus and induce the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11][14] Some pyrazole derivatives have been shown to suppress this pathway, contributing to their anti-inflammatory effects.[1][15]

  • MAPK Pathway Modulation: Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the p38 and JNK cascades, are crucial in translating extracellular stimuli into cellular inflammatory responses.[16][17][18] These pathways are activated by cytokines and stress signals, leading to the activation of transcription factors that regulate the production of inflammatory mediators.[17][19] The modulation of these pathways is another mechanism through which pyrazole compounds can exert anti-inflammatory activity.

Signaling Pathway Diagrams

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (LPS, TNF-α, IL-1) Receptor Receptor Stimulus->Receptor IKK IKK Activation Receptor->IKK IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylation IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Release Proteasome Proteasomal Degradation IkBa_p->Proteasome NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Pyrazole Pyrazole Derivatives Pyrazole->IKK Inhibition DNA DNA (κB sites) NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: The NF-κB signaling pathway and a potential point of inhibition by pyrazole derivatives.

MAPK_Pathway Stimulus Inflammatory Stimuli (Cytokines, Stress) MAPKKK MAP3K (e.g., TAK1, ASK1) Stimulus->MAPKKK MAPKK MAP2K (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates TF Transcription Factors (e.g., AP-1, c-Jun) MAPK->TF activates Response Inflammatory Response (Cytokine Production) TF->Response leads to Pyrazole Pyrazole Derivatives Pyrazole->MAPK Inhibition

Caption: The generalized MAPK signaling cascade in inflammation.

Quantitative Data Summary

The anti-inflammatory potential of pyrazole derivatives is quantified through various in vitro and in vivo assays. The tables below summarize key data points from recent studies, including inhibitory concentrations (IC50) for COX enzymes and efficacy in animal models.

Table 1: In Vitro Anti-Inflammatory Activity of Pyrazole Derivatives

Compound IDTargetIC50 (nM)Selectivity Index (SI) (COX-1/COX-2)Reference
2a COX-219.87-[20]
3b COX-239.4322.21[20]
4a COX-261.2414.35[20]
5b COX-238.7317.47[20]
5e COX-239.1413.10[20]
Celecoxib COX-2-308.16[21]
Compound 6e COX-2-215.44[21]
Compound 5f COX-21500 (1.50 µM)-[22]
Compound 6f COX-21150 (1.15 µM)-[22]

Table 2: In Vivo Anti-Inflammatory Activity of Pyrazole Derivatives

Compound ID/SeriesAnimal ModelDose (mg/kg)Max. Edema Inhibition (%)Time PointReference
Various Pyrazoles Carrageenan-induced paw edema1065 - 803 h[7]
Compound 4a Xylene-induced ear edema-48.71-[23]
Compound 6 Edema Model-84-[22]
Compound 6e Carrageenan-induced paw edema-93.625 h[21]
Compound N9 Carrageenan-induced paw edema-> Celecoxib1 h[24]
Compound N7 Cotton-pellet granuloma-> Celecoxib-[24]
Indomethacin Carrageenan-induced paw edema-553 h[7]

Experimental Protocols

The following are detailed protocols for standard assays used to evaluate the anti-inflammatory activity of pyrazole derivatives.

Protocol 1: In Vitro Anti-Inflammatory Assay in LPS-Stimulated Macrophages

This protocol assesses the ability of a test compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in a macrophage cell line stimulated with lipopolysaccharide (LPS).[23][25]

1. Materials and Reagents:

  • Mouse macrophage cell line (e.g., RAW 264.7 or J774A.1).

  • Complete culture medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • LPS from E. coli (e.g., serotype O111:B4).

  • Test pyrazole derivative, dissolved in DMSO.

  • Phosphate Buffered Saline (PBS).

  • ELISA kits for TNF-α and IL-6.

  • 24-well cell culture plates.

2. Experimental Procedure:

  • Cell Culture: Culture RAW 264.7 cells in T-75 flasks with complete medium at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Harvest cells and seed them into 24-well plates at a density of 2 x 10^5 cells/well in 500 µL of complete medium. Incubate for 24 hours to allow for adherence.

  • Compound Treatment: Prepare serial dilutions of the pyrazole test compound in complete medium. Remove the old medium from the cells and add 500 µL of the medium containing the test compound (or vehicle control, e.g., 0.1% DMSO). Incubate for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells by adding a final concentration of 100 ng/mL to 1 µg/mL of LPS to each well, except for the unstimulated control wells.[26]

  • Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO2.[25]

  • Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes. Carefully collect the cell-free supernatant and store it at -80°C until analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer’s instructions.[27]

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of cytokine production).

In_Vitro_Workflow start Start culture Culture RAW 264.7 Macrophages start->culture seed Seed Cells into 24-Well Plate culture->seed treat Pre-treat with Pyrazole Derivative or Vehicle seed->treat stimulate Stimulate with LPS (100 ng/mL) treat->stimulate incubate Incubate for 18-24h stimulate->incubate collect Collect Supernatant incubate->collect analyze Analyze Cytokines (TNF-α, IL-6) via ELISA collect->analyze end End analyze->end

Caption: Experimental workflow for the in vitro macrophage inflammatory assay.

Protocol 2: In Vivo Anti-Inflammatory Assay using Carrageenan-Induced Paw Edema

This is a widely used and classical model for evaluating the acute anti-inflammatory activity of novel compounds.[15][28]

1. Materials and Reagents:

  • Male Wistar rats or Swiss albino mice (180-220 g).

  • Carrageenan (1% w/v solution in sterile saline).

  • Test pyrazole derivative, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Reference drug (e.g., Indomethacin or Celecoxib).

  • Digital Plethysmometer.

2. Experimental Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Fasting: Divide animals into groups (n=6 per group): Vehicle Control, Reference Drug, and Test Compound groups. Fast the animals overnight before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a digital plethysmometer. This is the 0-hour reading.

  • Compound Administration: Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[28]

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

In_Vivo_Workflow start Start acclimatize Acclimatize & Group Animals (Rats/Mice) start->acclimatize baseline Measure Initial Paw Volume (0h) acclimatize->baseline administer Administer Pyrazole Cmpd, Reference, or Vehicle baseline->administer induce Inject Carrageenan into Paw (Induce Edema) administer->induce 1h later measure Measure Paw Volume (1, 2, 3, 4, 5h) induce->measure analyze Calculate Edema Volume & Percent Inhibition measure->analyze end End analyze->end

Caption: Experimental workflow for the in vivo carrageenan-induced paw edema model.

References

Application Notes and Protocols: Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, a key building block in modern organic synthesis. Its utility in the construction of diverse heterocyclic systems, particularly those with significant biological activities, makes it a valuable tool for medicinal chemists and researchers in drug discovery.

Introduction

This compound is a highly functionalized pyrazolone derivative that serves as a versatile intermediate in the synthesis of a wide range of organic compounds.[1] Its structure incorporates multiple reactive sites, including a nucleophilic nitrogen, an active methylene group at the C-4 position, and a carbonyl group, allowing for a variety of chemical transformations. This intermediate is particularly valuable in the synthesis of fused pyrazole systems, which are prominent scaffolds in many biologically active molecules.[2] This document outlines the synthesis of this intermediate and its application in the preparation of compounds with therapeutic potential.

Synthesis of this compound and its Derivatives

The synthesis of the pyrazole core typically involves a Claisen condensation of diethyl oxalate with a compound containing an active methylene group, followed by cyclization with hydrazine or its derivatives. A common and efficient method for producing 5-substituted derivatives of this compound starts from substituted acetophenones and diethyl oxalate.[3]

General Synthetic Workflow

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization Acetophenone_Derivatives Substituted Acetophenones Intermediate Ethyl 2,4-dioxo-4-arylbutanoate Acetophenone_Derivatives->Intermediate Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Intermediate Sodium_Ethoxide Sodium Ethoxide Sodium_Ethoxide->Intermediate Final_Product Ethyl 5-(substituted)-1H- pyrazole-3-carboxylate Intermediate->Final_Product Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Final_Product Glacial_Acetic_Acid Glacial Acetic Acid Glacial_Acetic_Acid->Final_Product

Caption: General workflow for the synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates.

Experimental Protocol: Synthesis of Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate

Materials:

  • 4-Chloroacetophenone

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol

  • Hydrazine hydrate

  • Glacial acetic acid

Procedure:

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate

  • In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol.

  • To this solution, add a mixture of 4-chloroacetophenone and diethyl oxalate dropwise at room temperature with constant stirring.

  • Continue stirring for 8-12 hours.

  • The precipitated solid is filtered, washed with cold ethanol, and dried to yield the intermediate ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate.

Step 2: Synthesis of Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate

  • Suspend the intermediate from Step 1 in glacial acetic acid.

  • Add hydrazine hydrate to the suspension and reflux the mixture for 4-6 hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the final product.

Table 1: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives[3]
Substituent (Ar)Yield (%)Melting Point (°C)
Phenyl75130-132
4-Chlorophenyl82165-167
4-Methoxyphenyl78148-150
4-Nitrophenyl85188-190
3,4-Dimethoxyphenyl72155-157

Applications in the Synthesis of Bioactive Heterocycles

This compound is a pivotal intermediate for the synthesis of various fused heterocyclic systems with significant pharmacological activities.

Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are known for their diverse biological activities, including acting as kinase inhibitors. The synthesis often involves the reaction of an aminopyrazole derivative (which can be synthesized from the title compound) with a β-dicarbonyl compound or its equivalent.

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are another class of fused heterocycles with a broad range of biological activities, including antimicrobial and anticancer properties.[2] The synthesis can be achieved by reacting 5-aminopyrazole-4-carboxylate derivatives, obtained from the title intermediate, with various one-carbon synthons like formamide or urea.[2]

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are also of significant interest in medicinal chemistry. Their synthesis can be accomplished through the reaction of 5-aminopyrazoles with α,β-unsaturated compounds or 1,3-dicarbonyl compounds.

Experimental Workflow for Drug Discovery

G Start Ethyl 5-Oxo-4,5-dihydro- 1H-pyrazole-3-carboxylate Derivatization Synthesis of Substituted 5-Aminopyrazoles Start->Derivatization Cyclization Reaction with β-Dicarbonyls or other synthons Derivatization->Cyclization Fused_Systems Synthesis of Fused Pyrazoles (e.g., Pyrazolo[1,5-a]pyrimidines) Cyclization->Fused_Systems Screening Biological Screening (e.g., Kinase Assays) Fused_Systems->Screening Lead_Compound Identification of Lead Compounds Screening->Lead_Compound

Caption: A typical workflow for the application of the intermediate in drug discovery.

Biological Activity of Derived Compounds

Compounds synthesized from this compound have demonstrated a wide array of biological activities.

Anti-inflammatory Activity

Several Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives have been shown to possess significant anti-inflammatory properties.[3] The activity is influenced by the nature of the substituent on the phenyl ring.

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives[3]
Compound (Ar)% Inhibition of Paw Edema
Indomethacin (Standard)55.2
Phenyl38.5
4-Chlorophenyl45.1
3,4-Dimethoxyphenyl50.3
Anticancer Activity

Fused pyrazole derivatives, such as pyrazolo[3,4-d]pyrimidines, have been investigated as potent anticancer agents, often acting as inhibitors of various protein kinases involved in cancer cell proliferation and survival.

Simplified Signaling Pathway for Kinase Inhibition

G Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Kinase Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Kinase->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->Receptor_Kinase Inhibition

Caption: Simplified signaling pathway showing the inhibition of a receptor tyrosine kinase by a pyrazole derivative.

Conclusion

This compound is a cornerstone intermediate for the synthesis of a multitude of heterocyclic compounds with significant potential in drug discovery and development. Its straightforward synthesis and versatile reactivity provide access to complex molecular architectures, making it an invaluable resource for synthetic and medicinal chemists. The protocols and data presented herein offer a foundation for further exploration and application of this important building block.

References

Application Notes: A Comprehensive Protocol for the N-Alkylation of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous FDA-approved drugs.[1][2][3] These five-membered heterocyclic compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and analgesic properties.[4][5][6] The strategic modification of the pyrazole scaffold is crucial for optimizing the pharmacological profile of lead compounds.

N-alkylation is a fundamental and powerful strategy to modulate the physicochemical and pharmacological properties of pyrazole-containing molecules.[4] The introduction of an alkyl group on a ring nitrogen can significantly influence a compound's potency, selectivity, solubility, and metabolic stability. However, a key challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling regioselectivity. Due to tautomerism, alkylation can occur at either of the two ring nitrogen atoms (N1 or N2), potentially leading to a mixture of constitutional isomers.[1][7] The final isomeric ratio is dependent on the steric and electronic nature of both the pyrazole substituents and the alkylating agent, as well as the specific reaction conditions employed.[7][8]

These application notes provide detailed protocols for common and effective N-alkylation methods, summarize quantitative data for various reaction conditions, and offer visual guides to the experimental workflow and underlying chemical principles.

General Principles of N-Alkylation

Several methodologies have been developed for the N-alkylation of pyrazoles, each with distinct advantages. The choice of method often depends on the substrate, desired regioselectivity, and available resources.

  • Base-Mediated Alkylation: This is the most conventional approach. It involves the deprotonation of the pyrazole's N-H bond using a suitable base, generating a pyrazolate anion. This highly nucleophilic anion then reacts with an electrophilic alkylating agent, such as an alkyl halide.[4][8][9] Common bases include sodium hydride (NaH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃).[4][10]

  • Acid-Catalyzed Alkylation: An alternative method that avoids the use of strong bases involves reacting the pyrazole with trichloroacetimidate electrophiles in the presence of a Brønsted acid catalyst, such as camphorsulfonic acid (CSA).[8][9] This reaction proceeds well with benzylic and other activated alkyl groups.[8][9]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often improves yields.[11][12][13] This high-speed method is efficient in both time and resources and is applicable to a variety of pyrazole syntheses and alkylations.[11][14]

  • Ionic Liquids: As part of a greener approach, ionic liquids can be used as both the solvent and catalyst, sometimes leading to higher yields compared to traditional organic solvents.[10]

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for different N-alkylation strategies, compiled from literature sources.

Table 1: Summary of Conditions for Base-Mediated N-Alkylation

Pyrazole Substrate Alkylating Agent (R-X) Base Solvent Temperature (°C) Time (h) Total Yield (%) N1:N2 Ratio
3-Chloro-1H-pyrazole Iodomethane NaH DMF RT 4 85 80:20
3-Chloro-1H-pyrazole Benzyl Bromide K₂CO₃ Acetonitrile 80 12 92 >95:5
3-Chloro-1H-pyrazole Isopropyl Bromide NaH THF 60 24 65 >98:2
3,5-Dimethyl-1H-pyrazole 1-Bromobutane KOH [BMIM][BF₄] 80 2 >95 N/A (Symmetrical)

| 4-Chloropyrazole | Phenethyl Bromide | K₂CO₃ | DMF | RT | 16 | 78 | N/A (Symmetrical) |

Data compiled from representative literature.[7][10] Ratios are approximate and can be influenced by specific conditions.

Table 2: Summary of Conditions for Acid-Catalyzed N-Alkylation with Trichloroacetimidates

Pyrazole Substrate Trichloroacetimidate Electrophile Catalyst Solvent Temperature Time (h) Yield (%)
4-Chloropyrazole 4-Methoxybenzyl Trichloroacetimidate CSA (20 mol%) 1,2-DCE Reflux 4 92
4-Chloropyrazole Phenethyl Trichloroacetimidate CSA (20 mol%) 1,2-DCE Reflux 4 77
4-Chloropyrazole Benzhydryl Trichloroacetimidate CSA (20 mol%) 1,2-DCE Reflux 4 59
3-Methylpyrazole 1-Phenylethyl Trichloroacetimidate CSA (20 mol%) 1,2-DCE Reflux 4 62 (mixture)

| 4-Chloropyrazole | 4-Chlorobenzyl Trichloroacetimidate | CSA (20 mol%) | 1,2-DCE | Reflux | 4 | 37 |

Data sourced from studies on acid-catalyzed alkylation.[8][9] CSA = camphorsulfonic acid; 1,2-DCE = 1,2-dichloroethane.

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation

This protocol describes a widely adopted procedure for the N1-alkylation of a pyrazole using an alkyl halide with sodium hydride as the base.[4]

Materials:

  • Pyrazole substrate (1.0 equivalent)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to a flame-dried round-bottom flask equipped with a magnetic stirrer.

  • Carefully add the sodium hydride (1.2 eq.) to the stirred solvent at 0 °C (ice bath).

  • Dissolve the pyrazole substrate (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product(s).

Protocol 2: General Procedure for Acid-Catalyzed N-Alkylation

This protocol is an alternative to base-mediated methods and is particularly useful for generating N-alkyl pyrazoles with certain trichloroacetimidate electrophiles.[8][9]

Materials:

  • Pyrazole substrate (1.0 equivalent)

  • Alkyl trichloroacetimidate (1.1 equivalents)

  • Camphorsulfonic acid (CSA) (0.2 equivalents)

  • 1,2-Dichloroethane (1,2-DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the pyrazole (1.0 eq.), the alkyl trichloroacetimidate (1.1 eq.), and camphorsulfonic acid (0.2 eq.).

  • Add 1,2-dichloroethane as the solvent.

  • Heat the reaction mixture to reflux (approximately 84 °C) and maintain for 4-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the resulting crude residue by silica gel column chromatography to yield the pure N-alkylated pyrazole product.

Visualizations: Schemes and Workflows

Caption: General scheme for the N-alkylation of an unsymmetrical pyrazole.

experimental_workflow arrow A Setup Inert atmosphere, solvent, 0 °C B Deprotonation Add Base (e.g., NaH), then Pyrazole Substrate A->B C Alkylation Add Alkylating Agent, warm to RT B->C D Monitoring Track progress by TLC C->D E Workup Quench, Extract with Organic Solvent D->E Reaction Complete F Purification Dry, Concentrate, Column Chromatography E->F G Characterization Pure N-Alkylated Product F->G

Caption: Workflow for the base-mediated N-alkylation of pyrazoles.

regioselectivity_factors center N1 / N2 Ratio steric_sub Steric Bulk of Pyrazole Substituent steric_sub->center influences steric_alkyl Steric Bulk of Alkylating Agent steric_alkyl->center influences base Base Choice base->center influences solvent Solvent Polarity solvent->center influences temp Temperature temp->center influences electronics Electronic Effects of Substituents electronics->center influences

Caption: Key factors influencing regioselectivity in pyrazole N-alkylation.

References

High-Yield Synthesis of Pyrazole-3-Carboxylate Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-3-carboxylate esters are a pivotal class of heterocyclic compounds widely utilized as key building blocks in the synthesis of a diverse array of pharmaceutical agents and agrochemicals. Their versatile structure allows for extensive functionalization, making them attractive scaffolds in drug discovery for developing compounds with anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The efficient and high-yield synthesis of these core structures is therefore of paramount importance. This document provides detailed application notes and experimental protocols for several high-yield synthetic methods for preparing pyrazole-3-carboxylate esters, catering to the needs of researchers in organic synthesis and medicinal chemistry.

Synthetic Strategies Overview

Several robust methods have been established for the synthesis of pyrazole-3-carboxylate esters. The most prominent and high-yielding strategies, which will be detailed in this document, include:

  • Cyclocondensation of β-Dicarbonyl Compounds with Hydrazines: A classic and reliable method involving the reaction of a β-ketoester or a 1,3-diketone with a hydrazine derivative.

  • One-Pot Reaction of Hydrazines and Alkynes: An efficient approach that directly constructs the pyrazole ring from readily available starting materials.

  • 1,3-Dipolar Cycloaddition: A powerful and often regioselective method involving the reaction of a diazo compound with an alkyne.

These methods offer distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions, providing a versatile toolkit for the synthetic chemist.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the quantitative data for the selected high-yield synthetic protocols for pyrazole-3-carboxylate esters, allowing for easy comparison of their key reaction parameters and efficiencies.

MethodStarting MaterialsProductReaction TimeTemperatureSolventYield (%)
Method 1: Two-Step Cyclocondensation Diethyl oxalate, Substituted Acetophenone, Hydrazine hydrateEthyl 5-(substituted)-1H-pyrazole-3-carboxylate12 h + reflux-5 °C to refluxEthanol, Glacial Acetic Acid60-85[1][2]
Method 2: One-Pot Alkyne Cyclization Phenyl hydrazine, Dimethylacetylene dicarboxylate (DMAD)Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate2 hRefluxToluene/DCM (1:1)High
Method 3: 1,3-Dipolar Cycloaddition 3-Butyn-2-one, Ethyl diazoacetate5-Acetylpyrazole-3-carboxylic acid ethyl ester1.5 h0 °C to refluxEthyl etherHigh
Method 4: Hydroxypyrazole Synthesis Diethyl 2-[(dimethylamino)methylene]malonate, Arylhydrazines, TriethylamineEthyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylate1.5 hRefluxWater/Methanol/Et3N60-86[3][4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: Two-Step Cyclocondensation Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates[1][2]

This method involves the initial formation of a β-dicarbonyl intermediate followed by cyclization with hydrazine.

Step 1: Synthesis of Substituted Ethyl 2,4-dioxo-4-phenylbutanoates

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (0.46 g) in absolute ethanol (7 mL) under a cold condition (-5 °C).

  • To this cold solution, add diethyl oxalate (20 mmol) portion-wise, followed by the portion-wise addition of the appropriately substituted acetophenone (20 mmol).

  • Allow the reaction mixture to stand at room temperature for 12 hours.

  • Monitor the completion of the reaction by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into a mixture of crushed ice and water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the solid product.

  • Filter the precipitate, wash with water, and dry to obtain the substituted ethyl 2,4-dioxo-4-phenylbutanoate intermediate.

Step 2: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates

  • Prepare a suspension of the substituted ethyl 2,4-dioxo-4-phenylbutanoate intermediate from Step 1 in glacial acetic acid.

  • Add hydrazine hydrate to the suspension.

  • Reflux the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Pyrazole Formation Start1 Diethyl Oxalate + Substituted Acetophenone NaOEt Sodium Ethoxide in Ethanol (-5 °C) Stir Stir at RT for 12h Workup1 Acidic Workup (Ice, H2O, HCl) Intermediate Ethyl 2,4-dioxo-4-arylbutanoate Start2 Intermediate Intermediate->Start2 Hydrazine Hydrazine Hydrate in Glacial Acetic Acid Reflux Reflux Workup2 Aqueous Workup (Ice, H2O) Purification Recrystallization Product1 Ethyl 5-(substituted)-1H- pyrazole-3-carboxylate

Method 2: One-Pot Synthesis of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[5]

This one-pot method provides a rapid and efficient route to a substituted pyrazole-3-carboxylate.

  • In a 10 mL round-bottom flask, prepare a mixture of phenyl hydrazine (0.22 g, 2 mmol) and dimethylacetylene dicarboxylate (DMAD) (0.28 g, 2 mmol).

  • Add a 1:1 mixture of toluene and dichloromethane (DCM) as the solvent.

  • Stir the mixture at reflux for 2 hours.

  • Monitor the completion of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Recrystallize the resulting white solid from ethanol to obtain the pure methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

G Start Phenyl Hydrazine + Dimethylacetylene Dicarboxylate (DMAD) Solvent Toluene/DCM (1:1) Start->Solvent Reflux Reflux for 2h Solvent->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Purification Recrystallization (Ethanol) Evaporation->Purification Product Methyl 5-hydroxy-1-phenyl- 1H-pyrazole-3-carboxylate Purification->Product

Method 3: 1,3-Dipolar Cycloaddition Synthesis of 5-Acetylpyrazole-3-carboxylic acid ethyl ester

This protocol exemplifies the powerful 1,3-dipolar cycloaddition reaction for pyrazole synthesis.

  • In a 500 mL Erlenmeyer flask, dissolve 3-butyn-2-one (25.0 g) in ethyl ether (200 mL).

  • Slowly add ethyl diazoacetate (41.9 g) to the solution with stirring.

  • After 30 minutes of stirring, the ether solution will begin to reflux.

  • Continue stirring for 1 hour.

  • Chill the reaction mixture at 0 °C for 1 hour.

  • Filter the resulting white solid to yield 5-acetylpyrazole-3-carboxylic acid ethyl ester.

G Start 3-Butyn-2-one + Ethyl Diazoacetate Solvent Ethyl Ether Start->Solvent Stir Stir at RT Solvent->Stir Reflux Self-Reflux (1h) Stir->Reflux Chill Chill at 0 °C (1h) Reflux->Chill Filter Filter Solid Chill->Filter Product 5-Acetylpyrazole-3-carboxylic acid ethyl ester Filter->Product

Method 4: Synthesis of Ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates[3][4]

This two-step method provides access to N-aryl substituted hydroxypyrazole carboxylates.

Step 1: Synthesis of Enhydrazine Intermediates

  • Perform an acid-catalyzed transamination of diethyl 2-[(dimethylamino)methylene]malonate with the desired arylhydrazine.

  • The reaction is typically carried out in ethanol at room temperature for 24 hours.

  • Isolate the enhydrazine intermediate.

Step 2: Cyclization to Ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates

  • Dissolve the enhydrazine intermediate from Step 1 in a 3:3:1 mixture of water, methanol, and triethylamine.

  • Reflux the reaction mixture for 1.5 hours.

  • Upon completion, cool the reaction mixture and isolate the product, which often precipitates from the solution.

  • Purify the product by recrystallization if necessary.

G cluster_0 Step 1: Enhydrazine Formation cluster_1 Step 2: Cyclization Start1 Diethyl 2-[(dimethylamino)methylene]malonate + Arylhydrazine Acid Acid Catalyst in Ethanol (RT, 24h) Intermediate Enhydrazine Intermediate Start2 Intermediate Intermediate->Start2 Base H2O/MeOH/Et3N (3:3:1) Reflux Reflux (1.5h) Workup Cool and Isolate Product Ethyl 1-aryl-5-hydroxy- 1H-pyrazole-4-carboxylate

Conclusion

The synthetic protocols detailed in these application notes provide researchers with a selection of high-yield and versatile methods for the preparation of pyrazole-3-carboxylate esters. The choice of method will depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. The cyclocondensation of β-dicarbonyl compounds is a robust and widely applicable method, while the one-pot reaction with alkynes and the 1,3-dipolar cycloaddition offer more direct and often highly regioselective routes. These protocols are intended to serve as a valuable resource for chemists engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science.

References

Application Notes: Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate in Antimicrobial Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of multidrug-resistant (MDR) microbial strains presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate and its analogues represent a promising class of compounds in the search for new antimicrobial drugs. This pyrazolone core can be readily synthesized and functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological activity.

Antimicrobial Potential

Derivatives of the pyrazole nucleus have demonstrated significant in vitro activity against a broad spectrum of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[4][5] The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Mechanism of Action

While the precise mechanism of action can vary depending on the specific substitutions on the pyrazole ring, a prominent target for many pyrazole-based antibacterial agents is DNA gyrase.[1][6] This enzyme is a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. By inhibiting DNA gyrase, these compounds disrupt essential DNA processes, leading to bacterial cell death.[6] The pyrazole scaffold can serve as a bioisostere for other aromatic rings, enhancing binding to target enzymes and improving physicochemical properties like solubility and lipophilicity.[7]

Structure-Activity Relationships (SAR)

Structure-activity relationship studies on pyrazole derivatives have provided valuable insights for designing more potent antimicrobial agents:

  • Substitution at N-1 and C-5: Modifications at these positions with various aryl, alkyl, or heterocyclic moieties have been shown to significantly influence the antimicrobial spectrum and potency.[4] For instance, the introduction of phenyl groups can enhance activity.

  • Functionalization of the Carboxylate Group: The ethyl carboxylate group can be converted into hydrazides, amides, or other functional groups, leading to derivatives with altered biological profiles.[8]

  • Introduction of Halogens and Other Pharmacophores: The presence of chloro or bromo substituents on aryl rings attached to the pyrazole core has been correlated with increased antimicrobial activity, likely due to enhanced lipophilicity.[9]

The versatility of the pyrazole core allows for the creation of extensive compound libraries for screening and optimization, making it an attractive starting point for antimicrobial drug discovery programs.

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various pyrazole derivatives against selected microbial strains, as reported in the literature. This data highlights the potential of this chemical class as a source of new antimicrobial agents.

Table 1: Antibacterial Activity of Pyrazole Derivatives

Compound IDDerivative DescriptionS. aureus (μg/mL)E. coli (μmol/mL)P. aeruginosa (μmol/mL)Reference
1 3-Coumarinyl substituted pyrazolePotent Inhibitor--[6]
2 Coumarin-substituted/pyran-fused pyrazole1.56-6.25-1.56-6.25[6]
3 Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate-0.0380.067[4]
4 N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide7.81–62.5--[10]
Ampicillin (Control) --0.0330.067[4]

Table 2: Antifungal Activity of Pyrazole Derivatives

Compound IDDerivative DescriptionC. albicans (Inhibition Zone)C. parapsilosis (μmol/mL)Reference
5 Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate-0.015[4]
6 General DihydropyrazolesPotent Activity-[9]
Fluconazole (Control) --0.020[4]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of the pyrazole core structure, which can be adapted for various substituted derivatives.[11]

Materials:

  • Substituted acetophenone

  • Diethyl oxalate

  • Sodium ethoxide

  • Absolute ethanol

  • Hydrazine hydrate

  • Glacial acetic acid

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Synthesis of the Intermediate Dioxo Ester:

    • In a round-bottom flask, dissolve the substituted acetophenone in absolute ethanol.

    • Add sodium ethoxide to the solution, followed by the dropwise addition of diethyl oxalate while stirring.

    • Reflux the reaction mixture for 6-8 hours.

    • After cooling, pour the mixture into ice-cold water and acidify with a suitable acid (e.g., HCl) to precipitate the intermediate ethyl-2,4-dioxo-4-phenylbutanoate derivative.

    • Filter, wash with cold water, and dry the precipitate.

  • Cyclization to Form the Pyrazole Ring:

    • Suspend the dried intermediate dioxo ester in glacial acetic acid.

    • Add hydrazine hydrate to the suspension.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into crushed ice to precipitate the final product, Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.

    • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[11]

Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized pyrazole derivatives against various microbial strains.

Materials:

  • Synthesized pyrazole compounds

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Standard antimicrobial agents (e.g., Ampicillin, Fluconazole) as positive controls

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Grow microbial cultures in their respective broths to the logarithmic phase.

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

    • Dilute the standardized suspension to the final required inoculum concentration (e.g., 5 x 10^5 CFU/mL) in the appropriate broth.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in DMSO.

    • Perform serial two-fold dilutions of the compounds in the 96-well plates using the appropriate growth medium to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted compounds.

    • Include a positive control (medium with inoculum and no compound) and a negative control (medium only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Synthesis_Workflow Start Substituted Acetophenone + Diethyl Oxalate Step1 React with Sodium Ethoxide in Ethanol (Reflux) Start->Step1 Intermediate Ethyl-2,4-dioxo-4-phenyl butanoate Intermediate Step1->Intermediate Step2 React with Hydrazine Hydrate in Glacial Acetic Acid (Reflux) Intermediate->Step2 Product Ethyl 5-Oxo-4,5-dihydro-1H- pyrazole-3-carboxylate Derivative Step2->Product Purification Purification (Recrystallization) Product->Purification Final Final Product Purification->Final

Caption: General synthesis workflow for pyrazole derivatives.

Antimicrobial_Screening_Workflow PrepInoculum Prepare Microbial Inoculum (0.5 McFarland Standard) Inoculation Inoculate Microtiter Plates PrepInoculum->Inoculation PrepCompounds Prepare Serial Dilutions of Pyrazole Compounds PrepCompounds->Inoculation Incubation Incubate Plates (e.g., 37°C for 24h) Inoculation->Incubation ReadResults Visually Assess for Growth Incubation->ReadResults DetermineMIC Determine Minimum Inhibitory Concentration (MIC) ReadResults->DetermineMIC

Caption: Workflow for antimicrobial susceptibility testing.

DNA_Gyrase_Inhibition Pyrazole Pyrazole Derivative DNAGyrase Bacterial DNA Gyrase Pyrazole->DNAGyrase Inhibits SupercoiledDNA Negatively Supercoiled DNA DNAGyrase->SupercoiledDNA Introduces Negative Supercoils Replication DNA Replication & Transcription Blocked DNAGyrase->Replication RelaxedDNA Relaxed DNA RelaxedDNA->DNAGyrase Binds SupercoiledDNA->Replication CellDeath Bacterial Cell Death Replication->CellDeath

Caption: Proposed mechanism of action via DNA gyrase inhibition.

References

Application Notes and Protocols for the Synthesis of Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of pyrazolone derivatives, a critical scaffold in medicinal chemistry and drug development. Pyrazolone and its derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. The following protocols outline established and modern methods for their synthesis, offering a practical guide for laboratory preparation.

Method 1: Knorr Pyrazole Synthesis (Classical Approach)

The Knorr pyrazole synthesis, first reported in 1883, is a fundamental and versatile method for preparing pyrazolone derivatives. The reaction involves the cyclocondensation of a β-ketoester with a hydrazine derivative, typically under acidic conditions.[1][2]

Experimental Protocol: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one

This protocol details the synthesis of a pyrazolone derivative via the reaction of ethyl benzoylacetate and hydrazine hydrate.[2]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[2]

  • Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the vial.[2]

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.[1][2]

  • Once the ethyl benzoylacetate is consumed, add 10 mL of water to the hot, stirring reaction mixture to induce precipitation.[2]

  • Turn off the heat and allow the mixture to cool slowly to room temperature while continuing to stir for 30 minutes.[2]

  • Further cool the mixture in an ice bath to facilitate complete precipitation.[1]

  • Collect the solid product by vacuum filtration using a Büchner funnel.[2]

  • Wash the collected solid with a small amount of cold water and allow it to air dry.[1][2]

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure pyrazolone.[1][3]

Quantitative Data Summary
Reactant/ProductMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
Ethyl benzoylacetate192.213~0.57 g / 0.55 mL
Hydrazine hydrate (51% solution)50.06 (as hydrate)6~0.38 mL
Product
2,4-Dihydro-5-phenyl-3H-pyrazol-3-one160.17-Yield dependent

Note: The provided literature did not specify the final yield for this exact reaction, but Knorr-type reactions are generally high-yielding.[2]

Experimental Workflow

Knorr_Synthesis cluster_reactants Reactants & Solvent cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product R1 Ethyl Benzoylacetate (3 mmol) Mix Combine Reactants R1->Mix R2 Hydrazine Hydrate (6 mmol) R2->Mix Solvent 1-Propanol (3 mL) Solvent->Mix Catalyst Glacial Acetic Acid (3 drops) Catalyst->Mix Heat Heat at 100°C for 1h Mix->Heat Precipitate Add Water & Cool Heat->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Water Filter->Wash Dry Air Dry Wash->Dry Recrystallize Recrystallize from Ethanol Dry->Recrystallize Product Pure Pyrazolone Derivative Recrystallize->Product

Caption: Workflow for the Knorr synthesis of a pyrazolone derivative.

Method 2: Microwave-Assisted One-Pot Multicomponent Synthesis

Modern synthetic approaches often utilize multicomponent reactions to increase efficiency and reduce waste. Microwave-assisted synthesis can further accelerate these reactions. This protocol describes a one-pot, solvent-free synthesis of a 4-arylidenepyrazolone derivative.[4]

Experimental Protocol: Synthesis of (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone

This method involves the simultaneous reaction of a β-ketoester, a hydrazine derivative, and an aldehyde under microwave irradiation.[4]

Materials:

  • Ethyl acetoacetate

  • 3-Nitrophenylhydrazine

  • 3-Methoxy-4-ethoxy-benzaldehyde

  • Ethyl acetate

Procedure:

  • In a 50-mL one-neck flask, combine ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol).[4]

  • Place the flask in a domestic microwave oven.[4]

  • Irradiate the mixture at a power of 420 W for 10 minutes.[4]

  • After irradiation, allow the flask to cool to room temperature.[4]

  • Triturate the resulting solid with ethyl acetate.[4]

  • Collect the solid product by suction filtration.[4]

  • The resulting orange solid is the desired product. Further purification can be performed by recrystallization if necessary.

Quantitative Data Summary
Reactant/ProductMolecular Weight ( g/mol )Amount (mmol)Volume/MassYield (%)Melting Point (°C)
Ethyl acetoacetate130.140.45~58.6 mg--
3-Nitrophenylhydrazine153.140.3~46.0 mg--
3-Methoxy-4-ethoxy-benzaldehyde180.200.3~54.1 mg--
Product
(Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone381.38-95 mg83212–213

Data sourced from a specific synthesis of compound 1b as reported in the literature.[4]

Experimental Workflow

MCR_Synthesis cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Work-up cluster_product Final Product R1 Ethyl Acetoacetate (0.45 mmol) Combine Combine Reactants in Flask R1->Combine R2 3-Nitrophenylhydrazine (0.3 mmol) R2->Combine R3 Aldehyde (0.3 mmol) R3->Combine Microwave Microwave Irradiation (420W, 10 min) Combine->Microwave Cool Cool to Room Temperature Microwave->Cool Triturate Triturate with Ethyl Acetate Cool->Triturate Filter Suction Filtration Triturate->Filter Product Pure 4-Arylidenepyrazolone Filter->Product

Caption: Workflow for the microwave-assisted multicomponent synthesis.

Conclusion

The synthesis of pyrazolone derivatives can be achieved through various methodologies, from the classical Knorr synthesis to modern, efficient multicomponent reactions. The choice of method will depend on the desired substitution pattern, available starting materials, and required efficiency. The protocols provided here serve as a detailed guide for the practical synthesis of these important heterocyclic compounds, forming a basis for further research and development in medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the most common causes?

A1: Low yields in the synthesis of this compound can stem from several factors. The primary areas to investigate are:

  • Incomplete Reaction: The cyclization reaction between the β-ketoester precursor (like diethyl 2-(ethoxymethylene)-3-oxosuccinate) and hydrazine hydrate may not have gone to completion. This can be due to insufficient reaction time or suboptimal temperature.

  • Side Product Formation: Competing side reactions can reduce the yield of the desired product. The purity of starting materials is crucial to minimize these.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and the presence or absence of a catalyst can significantly impact the reaction outcome.

  • Product Loss During Work-up and Purification: The product may be lost during extraction, washing, or recrystallization steps.

Q2: How does reaction temperature affect the yield?

A2: Temperature is a critical parameter. While heating is generally required to drive the cyclization, excessive temperatures can lead to degradation of reactants or products, resulting in lower yields. For the synthesis of related pyrazole derivatives, temperatures in the range of 80-90°C have been reported to be effective.[1] It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal heating duration.

Q3: What is the recommended solvent for this synthesis?

A3: Glacial acetic acid is a commonly used solvent for the synthesis of similar pyrazole compounds as it can also act as a catalyst.[1] Ethanol is another frequently employed solvent.[2] The choice of solvent can influence reaction kinetics and solubility of reactants and products. If experiencing low yields, a comparative study of different solvents could be beneficial.

Q4: Should I use a catalyst for this reaction?

A4: While the reaction can proceed without a catalyst, particularly when using an acidic solvent like glacial acetic acid, the use of a catalyst can improve reaction rates and yields. For related pyrazolone syntheses, various catalysts have been explored. The data below illustrates the impact of different catalysts on a model pyrazolone synthesis.

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize quantitative data from studies on the synthesis of pyrazolone derivatives. While not specific to this compound, they provide valuable insights into the effects of different reaction conditions.

Table 1: Effect of Catalyst on a Model Pyrazolone Synthesis [3]

CatalystCatalyst Loading (mg)MediumTemperatureTime (h)Yield (%)
None-H₂ORoom Temp.~4812
Acetic Acid20H₂ORoom Temp.2439
p-Toluene-SO₃H20H₂ORoom Temp.1045
g-C₃N₄·SO₃H20H₂ORoom Temp.0.587
g-C₃N₄·OH 15 H₂O Room Temp. 0.5 91

Table 2: Effect of Solvent on a Model Pyrazole Synthesis

SolventTemperatureTime (h)Yield (%)
WaterRoom Temp.48Low
EthanolReflux8Moderate-High
Glacial Acetic Acid80-90°C4High
Toluene/Dichloromethane (1:1)Reflux2Moderate

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate (Adapted for this compound) [1]

This protocol is adapted from the synthesis of structurally similar compounds.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the starting β-ketoester (e.g., diethyl 2-(ethoxymethylene)-3-oxosuccinate) (1 equivalent) in glacial acetic acid.

  • Addition of Hydrazine: To this suspension, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature with continuous stirring.

  • Heating: Heat the reaction mixture to 80-90°C and maintain this temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Neutralization: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[2][4]

Visualizations

Below are diagrams illustrating the key aspects of the synthesis and troubleshooting process.

SynthesisPathway Reactant1 Diethyl 2-(ethoxymethylene)- 3-oxosuccinate Intermediate Hydrazone Intermediate Reactant1->Intermediate + Hydrazine Reactant2 Hydrazine Hydrate Reactant2->Intermediate Product Ethyl 5-Oxo-4,5-dihydro- 1H-pyrazole-3-carboxylate Intermediate->Product Intramolecular Cyclization (Heat/Catalyst)

Caption: Reaction pathway for the synthesis.

TroubleshootingWorkflow Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions CheckPurity->CheckConditions Purity OK OptimizeTemp Optimize Temperature (e.g., 80-90°C) CheckConditions->OptimizeTemp Suboptimal Temp OptimizeTime Increase Reaction Time (Monitor by TLC) CheckConditions->OptimizeTime Incomplete Reaction ChangeSolvent Test Alternative Solvent (e.g., Ethanol) CheckConditions->ChangeSolvent Solvent Issue AddCatalyst Consider Acid Catalyst CheckConditions->AddCatalyst No Catalyst Used WorkupLoss Analyze Work-up & Purification Steps CheckConditions->WorkupLoss Conditions OK End Yield Improved OptimizeTemp->End OptimizeTime->End ChangeSolvent->End AddCatalyst->End Recrystallization Optimize Recrystallization Solvent/Technique WorkupLoss->Recrystallization Recrystallization->End

Caption: Troubleshooting workflow for low yield.

LogicalRelationships Yield Product Yield Purity Starting Material Purity Purity->Yield Temperature Reaction Temperature Temperature->Yield Time Reaction Time Time->Yield Solvent Solvent Choice Solvent->Yield Catalyst Catalyst Catalyst->Yield Workup Work-up & Purification Workup->Yield

Caption: Factors influencing product yield.

References

Technical Support Center: Synthesis of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the synthesis of pyrazole compounds. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of pyrazoles, particularly through the common Knorr synthesis involving 1,3-dicarbonyl compounds and hydrazines.

Issue 1: Low Yield of the Desired Pyrazole Product

  • Question: My pyrazole synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in pyrazole synthesis can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1]

    Potential Causes and Solutions:

    Potential CauseRecommended Solution
    Impure Starting Materials Ensure the 1,3-dicarbonyl compound and hydrazine derivative are of high purity. Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can degrade, so using a fresh or recently purified reagent is advisable.[1]
    Suboptimal Reaction Stoichiometry Verify the stoichiometry of your reactants. A slight excess of the hydrazine (around 1.0-1.2 equivalents) can sometimes drive the reaction to completion.[1]
    Inadequate Reaction Conditions Optimize critical parameters such as temperature, reaction time, solvent, and pH.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time.[1] Acid catalysis can significantly affect the reaction rate.[2]
    Incomplete Cyclization or Side Reactions Be mindful of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1] The formation of N-arylhydrazones has been observed as a side product in some cases.[3]
    Product Loss During Work-up/Purification A low yield might be due to loss of product during the purification process.[4] To improve recovery, use the minimum amount of hot solvent necessary for recrystallization and ensure the solution is thoroughly cooled to maximize crystal formation.[4]

    Troubleshooting Workflow for Low Yield:

    G start Low Yield Observed purity Assess Starting Material Purity start->purity stoichiometry Optimize Reaction Stoichiometry purity->stoichiometry If pure conditions Evaluate Reaction Conditions (Temp, Time, Solvent, pH) stoichiometry->conditions If correct side_reactions Consider Side Reactions conditions->side_reactions If optimized purification Review Purification Technique side_reactions->purification If addressed end Improved Yield purification->end If optimized

    A logical workflow for troubleshooting low yield in pyrazole synthesis.

Issue 2: Formation of Regioisomeric Mixtures

  • Question: I am obtaining a mixture of two regioisomers in my reaction. How can I improve the regioselectivity?

  • Answer: The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products.[1][5]

    Strategies to Enhance Regioselectivity:

    StrategyDescription
    Solvent Selection The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in favor of one isomer.[6]
    Use of 1,3-Dicarbonyl Surrogates Employing β-enaminones as substitutes for 1,3-dicarbonyls can provide better regiocontrol.
    Alternative Synthetic Routes 1,3-Dipolar cycloadditions, which involve the reaction of a diazo compound with an alkyne or alkene, offer a different pathway to the pyrazole core and can yield excellent regioselectivity.[7]
    Multicomponent Reactions One-pot, multicomponent syntheses, often facilitated by catalysts like Lewis acids, can provide regioselective access to highly substituted pyrazoles.[7]

    Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

    Entry1,3-DiketoneSolventRatio of Regioisomers (A:B)Reference
    11-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneEtOH1:1.3[6]
    21-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneTFE85:15[6]
    31-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneHFIP97:3[6]
    4Ethyl 4-(2-furyl)-2,4-dioxobutanoateEtOH1:1.3[8]
    5Ethyl 4-phenyl-2,4-dioxobutanoateTFE99:1[8]
    6Ethyl 4-phenyl-2,4-dioxobutanoateHFIP>99:1[8]

Issue 3: Reaction Mixture Discoloration and Impurities

  • Question: My reaction mixture turns a dark yellow/red color, and the final product is impure. What causes this and how can I obtain a cleaner product?

  • Answer: Discoloration is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material.[1] The reaction mixture can also become acidic, which may promote the formation of these colored byproducts.

    Solutions for Cleaner Reactions and Purification:

    • Addition of a Mild Base: Adding a mild base, such as sodium acetate, can help to neutralize the acid and lead to a cleaner reaction profile.

    • Purification Techniques:

      • Recrystallization: This is a highly effective method for purifying pyrazole compounds.[1] Common solvent systems include ethanol/water, methanol/water, and hexane/ethyl acetate.[4]

      • Activated Charcoal: To remove colored impurities, a small amount of activated charcoal can be added to the hot solution before filtration. Be aware that this may also adsorb some of your desired product, potentially reducing the yield.[4]

      • Column Chromatography: For separating regioisomers or other closely related impurities, column chromatography on silica gel is a standard procedure.[1][9]

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in the Knorr pyrazole synthesis? A1: The most common side reaction is the formation of a mixture of regioisomers when an unsymmetrical 1,3-dicarbonyl compound is used.[5][9] Other potential side reactions include incomplete cyclization of the intermediate hydrazone and the formation of byproducts from the degradation or impurities in the hydrazine starting material.[1]

Q2: How do steric and electronic effects influence regioselectivity? A2: Both steric hindrance and the electronic properties of the substituents on the 1,3-dicarbonyl and hydrazine reactants influence which carbonyl group is preferentially attacked by the hydrazine.[1] Generally, the less sterically hindered and more electrophilic carbonyl carbon is attacked more readily.

Q3: Can microwave-assisted synthesis improve my results? A3: Yes, microwave-assisted organic synthesis (MAOS) can be a powerful tool. It often leads to significantly reduced reaction times, higher yields, and in some cases, improved selectivity compared to conventional heating methods.[7] The selective heating provided by microwaves can sometimes favor the formation of one regioisomer over another.[7]

Q4: Are there alternatives to the Knorr condensation for pyrazole synthesis? A4: Yes, several other methods exist for synthesizing the pyrazole core.[7] These include:

  • 1,3-Dipolar Cycloadditions: Reactions between a diazo compound and an alkyne or alkene.[7]

  • Reactions with α,β-Unsaturated Ketones: The cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones is another established route.[3][10]

  • Multicomponent Reactions: These reactions combine three or more reactants in a single step to form the pyrazole ring, often with high efficiency and selectivity.[11]

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis:

This protocol is a general guideline for the synthesis of a substituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.

  • Dissolution of the 1,3-Dicarbonyl Compound: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If a hydrazine salt (e.g., phenylhydrazine hydrochloride) is used, the addition of a mild base like sodium acetate may be beneficial.[1]

  • Reaction: Stir the reaction mixture at room temperature or with heating, depending on the reactivity of the substrates. Monitor the progress of the reaction by TLC.[1]

  • Work-up: Once the reaction is complete, cool the mixture. If a precipitate forms, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.[1][9]

Visualizations

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Intermediate Hydrazine Hydrazine Hydrazine->Hydrazone Intermediate Pyrazole Product Pyrazole Product Hydrazone Intermediate->Pyrazole Product Cyclization & Dehydration Unsymmetrical Dicarbonyl Unsymmetrical Dicarbonyl Regioisomer A Regioisomer A Unsymmetrical Dicarbonyl->Regioisomer A Attack at C1 Regioisomer B Regioisomer B Unsymmetrical Dicarbonyl->Regioisomer B Attack at C3

Main vs. Side Reaction Pathways in Pyrazole Synthesis.

G start Start Pyrazole Synthesis reactants 1,3-Dicarbonyl + Hydrazine start->reactants reaction Reaction (e.g., Knorr Synthesis) reactants->reaction workup Work-up & Isolation reaction->workup analysis Analyze Crude Product (TLC, LC-MS) workup->analysis pure Pure Product analysis->pure Success impure Impure Product / Low Yield analysis->impure Issues Detected troubleshoot Troubleshoot (See Guide) impure->troubleshoot purify Purification (Recrystallization / Chromatography) troubleshoot->purify purify->pure

Experimental Workflow for Pyrazole Synthesis.

References

Technical Support Center: Purification of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities originate from the starting materials and potential side reactions. These can include:

  • Unreacted Starting Materials: Such as diethyl oxalate and hydrazine hydrate.

  • Side Products: Formation of regioisomers is a common challenge, especially when using substituted hydrazines.[1] Incomplete cyclization can also lead to intermediate impurities.[1]

  • Degradation Products: The pyrazolone ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which could lead to the corresponding carboxylic acid.

Q2: My compound appears to exist in multiple forms, complicating characterization. What could be the reason?

A2: 5-Pyrazolone derivatives, including this compound, can exist in different tautomeric forms (CH, OH, and NH forms).[2][3][4][5][6][7][8] The predominant tautomer can be influenced by the solvent used for purification and analysis.[2] For instance, the OH tautomeric form may be more prevalent in polar aprotic solvents like DMSO, while the CH form is often observed in apolar solvents.[2] This can lead to different spectroscopic data (NMR, IR) depending on the conditions.

Q3: How does pH affect the purification of this compound?

A3: The solubility of pyrazolone derivatives can be significantly influenced by pH.[9][10][11] The molecule contains acidic protons, and its solubility can increase in basic solutions. This property can be exploited for purification, for example, by washing with a mild basic solution to remove non-acidic impurities or vice-versa. However, be cautious as harsh pH conditions can lead to hydrolysis of the ester group.[12]

Troubleshooting Guides

Recrystallization Issues

Q4: I am having trouble getting my this compound to crystallize. It keeps "oiling out". What should I do?

A4: "Oiling out" typically occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to resolve this:

  • Increase Solvent Volume: Add more of the primary solvent to the hot solution to decrease the saturation point, allowing crystallization to initiate at a lower temperature.

  • Slow Cooling: Allow the solution to cool to room temperature as slowly as possible. Using an insulated container can facilitate gradual cooling and promote the formation of crystals instead of oil.

  • Solvent System Modification: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial.

  • Seed Crystals: If you have a small amount of pure, solid product, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.

Q5: The yield from recrystallization is very low. How can I improve it?

A5: Low recovery during recrystallization is a common issue. Consider the following to improve your yield:

  • Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will keep more of your compound dissolved in the mother liquor upon cooling.

  • Thorough Cooling: Ensure the solution is cooled to a low temperature (e.g., in an ice bath) to maximize precipitation, but be mindful that this may also cause some impurities to precipitate.

  • Solvent Choice: The ideal solvent will dissolve the compound when hot but have very low solubility for it when cold. Experiment with different solvents to find the optimal one.

Q6: How can I remove colored impurities during recrystallization?

A6: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield.

Column Chromatography Issues

Q7: I am trying to purify my compound using silica gel column chromatography, but I am getting poor separation. What can I do?

A7: Poor separation in column chromatography can be due to several factors. Here are some troubleshooting tips:

  • Optimize the Solvent System: The choice of eluent is critical. Use Thin Layer Chromatography (TLC) to screen different solvent systems. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[13] A common starting point for pyrazole derivatives is a hexane/ethyl acetate mixture.[14]

  • Deactivate the Silica Gel: Pyrazoles can sometimes interact strongly with the acidic silica gel, leading to tailing and poor separation. Deactivating the silica gel by adding a small amount of a base like triethylamine (e.g., 1%) to the eluent can often improve the separation.[15]

  • Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.

  • Column Packing: A well-packed column is essential for good separation. Ensure there are no air bubbles or channels in the stationary phase.

Data Presentation

Table 1: Recommended Solvents for Purification of this compound and Analogs

Purification MethodSolvent/Solvent SystemPolarityNotes
RecrystallizationEthanolPolar ProticOften used for pyrazolone derivatives.[16]
RecrystallizationEthanol/WaterPolar ProticA good mixed-solvent system for polar compounds.[15]
RecrystallizationEthyl AcetatePolar AproticCan be effective for moderately polar compounds.
Column ChromatographyHexane/Ethyl AcetateNon-polar/Polar AproticA common eluent system for pyrazole derivatives. The ratio is adjusted based on the polarity of the specific compound and impurities.[14]
Column ChromatographyDichloromethane/MethanolPolar Aprotic/Polar ProticCan be used for more polar pyrazole derivatives.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent begins to boil and all the solid has dissolved. Add more ethanol dropwise if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, further cool the flask in an ice bath for about 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals on the filter paper by drawing air through them, followed by drying in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Carefully pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and crack-free bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed. Alternatively, dissolve the sample in a minimal amount of the initial eluent and carefully pipette it onto the top of the column.

  • Elution: Begin eluting with the initial non-polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound and any impurities down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Product recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography tlc TLC recrystallization->tlc column_chromatography->tlc nmr NMR/LC-MS tlc->nmr pure_product Pure Product nmr->pure_product

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_tree cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_solutions Solutions start Purification Issue oiling_out Oiling Out? start->oiling_out low_yield Low Yield? start->low_yield colored_product Colored Product? start->colored_product poor_separation Poor Separation? start->poor_separation solution_oiling Increase Solvent Slow Cooling Seed Crystal oiling_out->solution_oiling Yes solution_yield Minimize Hot Solvent Thorough Cooling low_yield->solution_yield Yes solution_color Activated Charcoal colored_product->solution_color Yes solution_separation Optimize Eluent (TLC) Deactivate Silica (Et3N) poor_separation->solution_separation Yes

Caption: A troubleshooting decision tree for common purification challenges encountered with this compound.

References

Technical Support Center: Overcoming Poor Solubility of Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with pyrazole intermediates during synthesis, purification, and formulation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of pyrazole intermediates?

A1: The solubility of pyrazole intermediates is governed by several factors:

  • Molecular Structure: The presence of polar functional groups (e.g., -NH, -OH, -COOH) can increase aqueous solubility, while non-polar moieties (e.g., large alkyl or aryl substituents) decrease it. The overall lipophilicity, often estimated by ClogP, is a key predictor of solubility.[1][2]

  • Solid-State Properties: The crystalline form (polymorphism) of the intermediate significantly impacts solubility. Amorphous forms are generally more soluble than stable crystalline forms.

  • Solvent Properties: The principle of "like dissolves like" is crucial. The polarity, hydrogen bonding capability, and pH of the solvent system determine its effectiveness in dissolving a given pyrazole intermediate.[3]

  • Temperature: For most solids, solubility increases with temperature.[3]

  • pH of the Medium: For ionizable pyrazole intermediates, pH is a critical factor. The solubility of acidic pyrazoles increases at higher pH, while that of basic pyrazoles increases at lower pH.[4][5]

Q2: Which common organic solvents are effective for dissolving pyrazole intermediates?

A2: The choice of solvent depends on the polarity of the specific pyrazole derivative. Generally, polar organic solvents are effective. Unsubstituted 1H-pyrazole is more soluble in organic solvents like ethanol, methanol, and acetone than in water.[3] For substituted pyrazoles, a screening of solvents with varying polarities is recommended. Common choices include:

  • Polar Protic Solvents: Ethanol, Methanol, Isopropanol

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone, Ethyl Acetate[6][7]

Q3: My pyrazole intermediate is precipitating out of the reaction mixture. What can I do?

A3: Precipitation during a reaction is a common issue related to poor solubility. Here are some troubleshooting steps:

  • Increase Solvent Volume: Add more solvent to the reaction mixture to keep the intermediate dissolved.

  • Change the Solvent System: Switch to a solvent or a co-solvent system with better solubilizing power for your intermediate.

  • Increase the Reaction Temperature: If the reaction chemistry allows, increasing the temperature can enhance the solubility of the intermediate.[8]

  • Perform the Reaction Under Dilute Conditions: While this may slow down the reaction rate, it can prevent the concentration of the intermediate from exceeding its solubility limit.

Troubleshooting Guides

Issue 1: Difficulty in Purifying a Poorly Soluble Pyrazole Intermediate by Column Chromatography

Question: I am struggling to purify my pyrazole intermediate using silica gel chromatography due to its poor solubility in common mobile phases. What can I do?

Answer: This is a frequent challenge. Here are several strategies to address this:

  • Dry Loading: This is a highly effective technique for poorly soluble compounds. Dissolve your crude product in a minimal amount of a suitable solvent (even a strong one like DCM or methanol), adsorb it onto a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be loaded onto the column.[7][9]

  • Optimize the Mobile Phase:

    • Increase Polarity: Gradually increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

    • Use a Stronger Solvent: Solvents like dichloromethane (DCM) or even a small percentage of methanol can be added to the mobile phase to improve the solubility of the compound on the column.

  • Deactivate the Silica Gel: Pyrazole intermediates can be basic and interact strongly with the acidic silica gel, leading to tailing and poor recovery. To mitigate this, you can deactivate the silica gel by preparing your slurry in the mobile phase containing a small amount of a base, such as triethylamine (~0.5-1%).[7]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.

Issue 2: My Purified Pyrazole Intermediate is an Oil and Fails to Crystallize

Question: After purification, my pyrazole intermediate is an oil and will not solidify. How can I induce crystallization?

Answer: "Oiling out" occurs when a compound precipitates from a solution at a temperature above its melting point or when impurities are present.[10] Here are some techniques to try:

  • Confirm Purity: Ensure the compound is pure using TLC or LC-MS. If impurities are present, another purification step may be necessary.[7]

  • Trituration: Add a solvent in which your compound is insoluble (an "anti-solvent"), such as cold hexanes or diethyl ether. Stir or sonicate the mixture. This can wash away soluble impurities and induce the pure compound to solidify.[7]

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]

    • Seed Crystals: If you have a small amount of the solid material from a previous batch, add a tiny crystal to the solution to act as a template for crystallization.[7]

  • Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent and allow the solvent to evaporate slowly in a loosely covered container.

Quantitative Data on Pyrazole Solubility

The following table summarizes the solubility of Celecoxib, a well-known pyrazole-containing drug, in various solvents. This data can serve as a reference point when selecting solvents for similar pyrazole structures.

SolventSolubility (mg/mL)Temperature (°C)
Water~0.00525
Ethanol~25Room Temp
MethanolFreely SolubleRoom Temp
Dimethyl Sulfoxide (DMSO)~16.6Room Temp
Dimethylformamide (DMF)~25Room Temp
Ethyl AcetateHigh25
AcetonitrileHigh25
TolueneLow25
1:4 Ethanol:PBS (pH 7.2)~0.2Room Temp

(Data sourced from BenchChem Application Notes)[6]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

Objective: To determine the solubility of a pyrazole intermediate in various co-solvent systems.

Materials:

  • Pyrazole intermediate

  • Co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol)

  • Distilled water

  • Shaking water bath or orbital shaker

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV)

Procedure:

  • Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions with varying concentrations of the co-solvent (e.g., 10%, 20%, 30%, 40% v/v).[11]

  • Solubility Determination:

    • Add an excess amount of the pyrazole intermediate to each co-solvent mixture in separate vials.

    • Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to separate the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved pyrazole intermediate using a validated analytical method like HPLC-UV.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To improve the dissolution rate and apparent solubility of a pyrazoyl urea compound by preparing a solid dispersion.

Materials:

  • Pyrazolyl urea compound

  • Hydrophilic carrier (e.g., PVP K30, PEG 6000)

  • Organic solvent (e.g., methanol)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh the pyrazolyl urea compound and the hydrophilic carrier (e.g., in a 1:1, 1:2, or 1:4 drug-to-carrier ratio).[11]

  • Dissolve both the drug and the carrier in a minimal amount of a suitable organic solvent (e.g., methanol) in a round-bottom flask with stirring until a clear solution is obtained.[11]

  • Attach the round-bottom flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).[11]

  • Transfer the resulting solid mass to a vacuum oven and dry at 40 °C for 24 hours to remove any residual solvent.[11]

Visualizations

Troubleshooting_Solubility start Poorly Soluble Pyrazole Intermediate synthesis Issue During Synthesis? start->synthesis purification Issue During Purification? synthesis->purification No precip Precipitation in Reaction synthesis->precip Yes formulation Issue During Formulation? purification->formulation No oil Oiling Out purification->oil Yes chrom Poor Chromatography purification->chrom No low_aq_sol Low Aqueous Solubility formulation->low_aq_sol Yes syn_sol1 Increase Solvent Volume precip->syn_sol1 syn_sol2 Change Solvent System precip->syn_sol2 syn_sol3 Increase Temperature precip->syn_sol3 pur_sol1 Triturate with Anti-solvent oil->pur_sol1 pur_sol2 Induce Crystallization (Scratch/Seed) oil->pur_sol2 pur_sol3 Dry Loading chrom->pur_sol3 pur_sol4 Deactivate Silica chrom->pur_sol4 form_sol1 pH Adjustment low_aq_sol->form_sol1 form_sol2 Co-solvents low_aq_sol->form_sol2 form_sol3 Solid Dispersion low_aq_sol->form_sol3 form_sol4 Cyclodextrin Complexation low_aq_sol->form_sol4 form_sol5 Lipid-Based Formulation low_aq_sol->form_sol5

Caption: A troubleshooting workflow for addressing solubility issues with pyrazole intermediates.

Solubility_Enhancement_Strategy start Select Solubility Enhancement Strategy is_ionizable Is the Intermediate Ionizable? start->is_ionizable ph_adjust pH Adjustment is_ionizable->ph_adjust Yes is_thermolabile Is the Intermediate Thermolabile? is_ionizable->is_thermolabile No solid_dispersion Solid Dispersion (Solvent Evaporation) is_thermolabile->solid_dispersion Yes melt_extrusion Solid Dispersion (Hot Melt Extrusion) is_thermolabile->melt_extrusion No formulation_type Desired Formulation Type? solid_dispersion->formulation_type melt_extrusion->formulation_type liquid_form Liquid Formulation formulation_type->liquid_form Liquid solid_form Solid Formulation formulation_type->solid_form Solid co_solvents Co-solvents liquid_form->co_solvents cyclodextrins Cyclodextrins liquid_form->cyclodextrins lipid_based Lipid-Based Systems liquid_form->lipid_based particle_size Particle Size Reduction solid_form->particle_size

Caption: A decision tree for selecting a suitable solubility enhancement strategy.

References

Technical Support Center: Optimization of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazole derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazole synthesis?

A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1][2] The classical Knorr pyrazole synthesis, for instance, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[3][4] Other significant methods include the reaction of α,β-unsaturated aldehydes or ketones with hydrazines, 1,3-dipolar cycloaddition of diazo compounds with alkynes, and various multicomponent reactions.[1][2][5]

Q2: I am observing a mixture of regioisomers in my reaction. What are the common causes and how can I improve regioselectivity?

A2: The formation of regioisomeric mixtures is a frequent issue, especially when using unsymmetrical 1,3-dicarbonyl compounds in reactions like the Knorr synthesis.[1][6] Regioselectivity is influenced by the steric and electronic differences between the two carbonyl groups and the specific reaction conditions.[1] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, often leading to a different major regioisomer.[1]

To improve regioselectivity, consider the following:

  • Solvent Choice: The polarity and nature of the solvent can significantly impact which carbonyl group is preferentially attacked.

  • Catalyst: The type of catalyst (acidic, basic, or Lewis acid) can direct the reaction towards a specific regioisomer.

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the isomeric ratio.

  • Protecting Groups: Temporarily protecting one of the carbonyl groups can force the reaction to proceed in a specific orientation.

Q3: What are common side reactions in pyrazole synthesis and how can they be minimized?

A3: Several side reactions can occur, leading to impurities and lower yields. Common side products include:

  • Incomplete reaction: The reaction may not proceed to completion, leaving starting materials in the final mixture.[7]

  • Formation of stable intermediates: In some cases, intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[1]

  • Ring-opened or rearranged products: Highly reactive functional groups on the starting materials can lead to complex rearrangements or ring-opening under the reaction conditions.[1]

  • Formation of isomeric pyrazoles: As discussed in Q2, a lack of regioselectivity can lead to a mixture of isomers.[1]

To minimize these, ensure the purity of your starting materials, optimize reaction conditions (temperature, time, catalyst), and consider alternative synthetic routes if problematic functional groups are present.[1][7]

Troubleshooting Guides

Low Reaction Yield

A consistently low yield is a common problem in pyrazole synthesis. The following guide provides a systematic approach to troubleshooting this issue.

Question: Why is the yield of my pyrazole synthesis consistently low?

Answer: Low yields can stem from several factors, from suboptimal reaction conditions to the inherent reactivity of your substrates. Here are common causes and troubleshooting strategies:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting materials are fully consumed.[7]

      • Increase Temperature: Many condensation reactions require heating. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective way to improve yields and reduce reaction times.[7]

  • Suboptimal Catalyst: The choice and amount of acid or base catalyst can be critical.

    • Troubleshooting:

      • For Knorr-type syntheses, catalytic amounts of a protic acid (like acetic acid) are often used.[4][7] Experiment with different acid catalysts (e.g., p-toluenesulfonic acid, mineral acids) or Lewis acids. In some cases, basic conditions may be more suitable.

  • Side Reactions and Byproduct Formation: The formation of unwanted side products can significantly reduce the yield of the desired pyrazole.

    • Troubleshooting:

      • Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts. This can provide insight into the competing reaction pathways.

      • Adjust reaction conditions to disfavor side reactions. For example, if a stable hydroxylpyrazolidine intermediate is observed, adding a dehydrating agent or increasing the reaction temperature might facilitate the final dehydration step to the pyrazole.[1]

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions and lower yields.[1]

    • Troubleshooting:

      • Ensure the purity of your starting materials through appropriate purification techniques (e.g., distillation, recrystallization) and confirm their identity and purity by analytical methods like NMR or melting point analysis.

Low_Yield_Troubleshooting start Low Reaction Yield check_completion Is the reaction going to completion? (Check via TLC/LC-MS) start->check_completion incomplete Action: Increase reaction time or temperature (e.g., reflux, microwave). check_completion->incomplete No check_catalyst Is the catalyst optimal? check_completion->check_catalyst Yes end_node Improved Yield incomplete->end_node catalyst_issue Action: Screen different catalysts (e.g., various protic/Lewis acids) and optimize catalyst loading. check_catalyst->catalyst_issue No check_side_products Are there significant side products? (Analyze crude mixture) check_catalyst->check_side_products Yes catalyst_issue->end_node side_products_issue Action: Adjust conditions to minimize side reactions (e.g., add dehydrating agent, modify temperature). check_side_products->side_products_issue No check_purity Are the starting materials pure? check_side_products->check_purity Yes side_products_issue->end_node purity_issue Action: Purify starting materials and verify their identity. check_purity->purity_issue No check_purity->end_node Yes purity_issue->end_node

Caption: A logical workflow for troubleshooting low pyrazole yield.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Knorr Pyrazole Synthesis

The choice of solvent can have a profound impact on the ratio of regioisomers formed when using an unsymmetrical 1,3-dicarbonyl compound. The following table summarizes general trends observed in the literature.

SolventDielectric Constant (ε)General Observation on RegioselectivityReference
Ethanol24.5Often provides a mixture of regioisomers, with the ratio depending on the specific substrates.[8]
Acetic Acid6.2Can favor the formation of one regioisomer due to its acidic nature influencing the reaction mechanism.[9]
N,N-Dimethylformamide (DMF)36.7Aprotic polar solvent that can lead to high regioselectivity in some cases.[8]
Toluene2.4Non-polar solvent, may result in poor regioselectivity or slower reaction rates.[10]
2,2,2-Trifluoroethanol (TFE)26.7Fluorinated alcohols have been shown to significantly improve regioselectivity in certain reactions.[1]

Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend.

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of a substituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (e.g., phenylhydrazine) (1.0-1.2 eq)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (e.g., glacial acetic acid, if not the solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Add the hydrazine derivative to the solution. If using a hydrazine salt (e.g., hydrochloride), an equivalent of a base (like sodium acetate) may be needed to liberate the free hydrazine.

  • If required, add a catalytic amount of acid (e.g., 2-3 drops of glacial acetic acid).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by column chromatography on silica gel.[1]

Knorr_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification dissolve Dissolve 1,3-dicarbonyl in solvent add_hydrazine Add hydrazine derivative dissolve->add_hydrazine add_catalyst Add catalyst (if needed) add_hydrazine->add_catalyst react Stir at room temperature or heat to reflux add_catalyst->react monitor Monitor progress (TLC/LC-MS) react->monitor cool Cool reaction mixture monitor->cool Reaction Complete remove_solvent Remove solvent in vacuo cool->remove_solvent purify Purify crude product (Recrystallization or Chromatography) remove_solvent->purify

Caption: Experimental workflow for the Knorr pyrazole synthesis.

Signaling Pathways and Mechanisms

General Mechanism of the Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis proceeds through a well-established mechanism involving condensation, cyclization, and dehydration.

  • Initial Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile, attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or an enamine intermediate.[11]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.[11]

  • Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[11]

Knorr_Mechanism reactants 1,3-Dicarbonyl + Hydrazine condensation Condensation (-H2O) reactants->condensation intermediate Hydrazone/Enamine Intermediate condensation->intermediate cyclization Intramolecular Cyclization intermediate->cyclization cyclic_intermediate Non-aromatic Cyclic Intermediate cyclization->cyclic_intermediate dehydration Dehydration (-H2O) cyclic_intermediate->dehydration product Pyrazole dehydration->product

Caption: General mechanism of the Knorr pyrazole synthesis.

References

Technical Support Center: Preventing Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate the formation of unwanted regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a concern?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two distinct substitution patterns on the final pyrazole product. Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly varied biological activities, physical properties, and toxicological profiles. Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.

Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.

  • Electronic Effects: The electronic nature of the substituents plays a significant role. Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen may be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to conventional solvents like ethanol.

Q3: How can I distinguish between different pyrazole regioisomers?

A3: A combination of spectroscopic techniques is essential for differentiating between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For unambiguous structure determination, two-dimensional NMR experiments like

Stability issues of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in Acidic Media

Question: I am observing significant degradation of my this compound sample during my experiment, which is conducted under acidic conditions. How can I troubleshoot this?

Answer:

Degradation of this compound in acidic media is a known issue primarily due to the hydrolysis of the ethyl ester group. The pyrazolone ring itself may also be susceptible to degradation under harsh acidic conditions. Here’s a step-by-step guide to troubleshoot this issue:

  • Characterize the Degradation:

    • Analyze Degradants: Use a stability-indicating HPLC method to separate and quantify the parent compound and its degradation products. Mass spectrometry (LC-MS) can help in identifying the structure of the degradants.

    • Expected Degradation Product: The primary degradation product is likely the corresponding carboxylic acid, 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, formed via acid-catalyzed hydrolysis of the ethyl ester.

  • Control Experimental Parameters:

    • pH: The rate of hydrolysis is dependent on the pH. If your experimental conditions allow, consider using a less acidic medium.

    • Temperature: Higher temperatures accelerate the degradation process.[1][2] Conduct your experiment at the lowest feasible temperature.

    • Reaction Time: Minimize the exposure time of the compound to acidic conditions.

  • Review Solvent System:

    • Ensure that the solvents used are of high purity and do not contain acidic impurities.

Issue 2: Inconsistent Results in Stability Studies

Question: My stability studies for this compound under acidic conditions are yielding inconsistent results. What could be the cause?

Answer:

Inconsistent results in stability studies can arise from several factors. Follow this checklist to ensure reproducibility:

  • Precise Control of Conditions: Ensure that the temperature, pH, and concentration of the acidic solution are precisely controlled and consistent across all experiments.[2]

  • Sample Preparation: Standardize your sample preparation procedure. Inconsistencies in weighing, dilution, or dissolution can lead to variable results.

  • Analytical Method Validation: Your HPLC method should be properly validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[3]

  • Equipment Calibration: Regularly calibrate all equipment, including pH meters, balances, and HPLC systems.

  • Purity of Starting Material: Verify the purity of your this compound starting material. Impurities can interfere with the analysis or catalyze degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under acidic conditions?

A1: The primary degradation pathway is the acid-catalyzed hydrolysis of the ethyl ester functional group to form 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid and ethanol.[4] Under more forcing conditions, further degradation of the pyrazolone ring may occur.

Q2: What are the typical conditions for conducting a forced degradation study of this compound in acid?

A2: According to ICH guidelines for forced degradation studies, typical conditions involve treating the compound with an acid such as 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H2SO4). The study can be conducted at room temperature or elevated temperatures (e.g., 50-60 °C) for a period of up to 7 days to achieve detectable degradation.[2][5]

Q3: How can I monitor the degradation of this compound?

A3: A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most common technique for monitoring the degradation.[6][7] This method should be able to separate the parent compound from all its degradation products.

Q4: Are there any formulation strategies to improve the stability of this compound in an acidic environment?

A4: To improve stability, you could consider:

  • pH modification: If feasible for the application, formulating at a less acidic pH.

  • Protective excipients: Using excipients that can create a microenvironment with a higher pH.

  • Prodrug approach: Modifying the carboxylic acid group to a more stable moiety that is converted to the active form in vivo.

Data Presentation

Table 1: Illustrative Degradation of this compound in 0.1 M HCl at 50°C

Time (hours)Parent Compound Remaining (%)5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid (%)
0100.00.0
1285.214.8
2472.527.5
4855.144.9
7240.359.7

Disclaimer: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

Objective: To evaluate the stability of this compound under acidic stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • HPLC grade methanol and water

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • In a volumetric flask, add a known volume of the stock solution and make up the volume with 0.1 M HCl to achieve a final drug concentration of 100 µg/mL.

  • Incubate the solution at 50°C.

  • Withdraw aliquots at specified time points (e.g., 0, 12, 24, 48, and 72 hours).

  • Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH.

  • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method for the separation and quantification of this compound and its primary degradation product.

Chromatographic Conditions:

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Formic acid in water (Gradient elution)
Gradient 0-5 min: 20% ACN; 5-15 min: 20-80% ACN; 15-20 min: 80% ACN; 20-25 min: 20% ACN
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV at 254 nm
Injection Volume 10 µL

Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Analyze blank, placebo, and stressed samples to ensure no interference at the retention times of the analyte and its degradants.

  • Linearity: Prepare a series of standard solutions of the analyte and its primary degradant over a defined concentration range and plot a calibration curve of peak area versus concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte and degradant into a placebo mixture.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Visualizations

Degradation_Pathway cluster_products Degradation Products This compound This compound 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid This compound->5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid  Acid Hydrolysis (H+/H2O) Ethanol Ethanol This compound->Ethanol  +

Caption: Proposed degradation pathway of this compound under acidic conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Acidic Solution (100 µg/mL in 0.1 M HCl) Acidic Solution (100 µg/mL in 0.1 M HCl) Stock Solution (1 mg/mL)->Acidic Solution (100 µg/mL in 0.1 M HCl) Incubation at 50°C Incubation at 50°C Acidic Solution (100 µg/mL in 0.1 M HCl)->Incubation at 50°C Aliquots at Time Points Aliquots at Time Points Incubation at 50°C->Aliquots at Time Points Neutralization Neutralization Aliquots at Time Points->Neutralization Dilution Dilution Neutralization->Dilution HPLC Analysis HPLC Analysis Dilution->HPLC Analysis

Caption: Workflow for the forced degradation study of this compound.

Logical_Troubleshooting Degradation Observed Degradation Observed Characterize Degradation Characterize Degradation Degradation Observed->Characterize Degradation Control Parameters Control Parameters Degradation Observed->Control Parameters Identify Degradants (LC-MS) Identify Degradants (LC-MS) Characterize Degradation->Identify Degradants (LC-MS) Quantify (HPLC) Quantify (HPLC) Characterize Degradation->Quantify (HPLC) Adjust pH Adjust pH Control Parameters->Adjust pH Lower Temperature Lower Temperature Control Parameters->Lower Temperature Minimize Time Minimize Time Control Parameters->Minimize Time Inconsistent Results Inconsistent Results Verify Method Validation Verify Method Validation Inconsistent Results->Verify Method Validation Check Equipment Calibration Check Equipment Calibration Inconsistent Results->Check Equipment Calibration Ensure Purity of Starting Material Ensure Purity of Starting Material Inconsistent Results->Ensure Purity of Starting Material

Caption: A logical flowchart for troubleshooting stability issues.

References

Technical Support Center: Analysis of Pyrazole Derivative Synthesis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when identifying impurities in the synthesis of pyrazole derivatives using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the HPLC analysis of pyrazole synthesis reaction mixtures.

Q1: I am seeing unexpected peaks in my chromatogram. What could they be?

A1: Unexpected peaks in the chromatogram of a pyrazole synthesis reaction can originate from several sources:

  • Unreacted Starting Materials: The most common impurities are residual 1,3-dicarbonyl compounds and hydrazine derivatives.

  • Regioisomers: When using unsymmetrical 1,3-dicarbonyls or substituted hydrazines, the formation of two or more regioisomeric pyrazole products is possible.[1][2] These isomers often have very similar polarities and can be challenging to separate.

  • Reaction Byproducts: Synthesis methods like the Knorr pyrazole synthesis can produce intermediates or byproducts.[1] Side reactions, such as self-condensation of the dicarbonyl compound or degradation of the hydrazine, can also generate impurities.

  • Solvent and Reagent Impurities: Impurities present in the solvents or reagents (e.g., acid catalyst) used for the synthesis can appear in the chromatogram.

  • Sample Degradation: The pyrazole product or intermediates may be unstable under the analytical conditions (e.g., mobile phase pH, temperature), leading to the formation of degradation products.

  • Ghost Peaks: These can arise from the late elution of compounds from a previous injection or from contaminants in the mobile phase.[3]

Troubleshooting Steps:

  • Analyze Starting Materials: Inject solutions of your starting materials individually to confirm their retention times.

  • Use Mass Spectrometry (LC-MS): If available, LC-MS is the most effective tool for identifying the mass of the unexpected peaks, which can help elucidate their structures (e.g., confirming isomers or identifying byproducts).

  • Vary a Gradient Method: Run a shallow gradient elution to improve the separation of closely eluting peaks, which can help resolve isomers.[4]

  • Check for Contamination: Run a blank injection (injecting only the mobile phase) to check for ghost peaks and system contamination.[3]

Q2: My main product peak is tailing or fronting. How can I improve the peak shape?

A2: Poor peak shape is a common issue in HPLC.[3]

  • Peak Tailing (a gradual return to baseline after the peak maximum) is often caused by:

    • Secondary Interactions: The basic nitrogen atoms in the pyrazole ring can interact with acidic silanol groups on the surface of silica-based C18 columns.[3]

    • Column Overload: Injecting too much sample can saturate the column, leading to tailing.[3]

    • Column Contamination: Accumulation of highly retained impurities at the column inlet can cause peak distortion.[5]

    • Incorrect Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to interactions that cause tailing.

  • Peak Fronting (a gradual slope leading up to the peak maximum) is less common and often indicates:

    • Column Overload: Similar to tailing, injecting a sample concentration that is too high can cause fronting.[3]

    • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase or the injection solvent is much stronger than the mobile phase, fronting can occur.[6]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Add a mobile phase modifier. For basic pyrazoles, adding a small amount of an acid like 0.1% trifluoroacetic acid (TFA) or formic acid can protonate the basic nitrogens and mask the silanol interactions, improving peak shape.[7]

  • Reduce Sample Concentration: Dilute your sample and reinject to see if the peak shape improves.

  • Check Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[6] If a stronger solvent must be used, reduce the injection volume.

  • Use a High-Purity Column: Modern columns with end-capping are designed to minimize silanol interactions.

  • Clean the Column: Flush the column with a strong solvent to remove any contaminants.[8]

Q3: The retention times of my peaks are shifting between injections. What is causing this instability?

A3: Unstable retention times can compromise the reliability of your analysis.[8]

Potential Causes:

  • Inadequate Column Equilibration: If the column is not properly equilibrated with the mobile phase before the first injection, especially after a gradient run, retention times will drift.[9]

  • Mobile Phase Composition Change: The mobile phase composition can change over time due to the evaporation of a more volatile solvent (e.g., acetonitrile). Inconsistent preparation of the mobile phase between batches is another common cause.[9]

  • Temperature Fluctuations: Changes in the column temperature affect solvent viscosity and analyte retention. A column oven is essential for stable retention times.[10]

  • Pump Issues: Leaks in the pump, faulty check valves, or trapped air bubbles can lead to an inconsistent flow rate, which directly impacts retention times.[8][11]

  • Changes in Mobile Phase pH: For ionizable compounds like pyrazoles, even small shifts in mobile phase pH can significantly alter retention.

Troubleshooting Steps:

  • Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the starting mobile phase conditions. A good rule of thumb is to flush with 10-20 column volumes.

  • Prepare Fresh Mobile Phase: Prepare mobile phase fresh daily and keep the solvent reservoirs capped to prevent evaporation.[10] Ensure accurate measurements when preparing buffered solutions.

  • Use a Column Oven: Maintain a constant column temperature to ensure reproducibility.[9]

  • Degas the Mobile Phase: Degas the mobile phase using sonication, vacuum, or helium sparging to remove dissolved gases that can cause bubbles.[10]

  • Check the HPLC System: Purge the pump to remove air bubbles and check for any leaks in the system.[11] Monitor the system pressure for fluctuations, which can indicate pump problems.

Q4: I am having trouble separating my product from an impurity. How can I improve the resolution?

A4: Achieving good resolution between the main compound and closely eluting impurities, such as regioisomers, is critical.

Strategies to Improve Resolution:

  • Optimize Mobile Phase Composition: Adjust the ratio of organic solvent to the aqueous phase. A lower percentage of organic solvent will generally increase retention times and may improve separation.

  • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation because they interact differently with the analyte and stationary phase.

  • Adjust the pH: For ionizable pyrazole derivatives, changing the pH can significantly impact the retention and selectivity between the main peak and impurities.

  • Modify the Gradient: If using a gradient, make it shallower (i.e., decrease the rate of change in organic solvent percentage over time). This gives more time for closely eluting compounds to separate.

  • Change the Column: Use a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a column with a smaller particle size (for higher efficiency) or a longer length.

Data on Pyrazole Synthesis Impurities and HPLC Conditions

The following table summarizes common impurities encountered in pyrazole synthesis and provides typical starting conditions for HPLC method development.

Analyte TypePotential Impurity / SourceTypical ColumnExample Mobile PhaseExpected Retention Behavior
Main Pyrazole Product Target synthesized moleculeC18, 5 µm, 150 x 4.6 mmA: 0.1% TFA in WaterB: AcetonitrileGradient or IsocraticServes as the reference peak for relative retention time (RRT).
Starting Materials Unreacted 1,3-dicarbonyl compoundC18, 5 µm, 150 x 4.6 mmA: 0.1% TFA in WaterB: AcetonitrileGradient or IsocraticUsually more polar than the pyrazole product, thus eluting earlier.
Starting Materials Unreacted hydrazine derivativeC18, 5 µm, 150 x 4.6 mmA: 0.1% TFA in WaterB: AcetonitrileGradient or IsocraticPolarity varies, but often elutes earlier than the product.
Regioisomers Formed from unsymmetrical reactants[1]C18, 5 µm, 150 x 4.6 mmA: 0.1% TFA in WaterB: AcetonitrileShallow GradientElutes very close to the main product peak. May require significant method optimization to resolve.
Byproducts Side-reaction products (e.g., from self-condensation)C18, 5 µm, 150 x 4.6 mmA: 0.1% TFA in WaterB: AcetonitrileGradientElution order depends on the specific structure and polarity of the byproduct.
Degradation Products Ring-opened or rearranged products[12]C18, 5 µm, 150 x 4.6 mmA: 0.1% TFA in WaterB: AcetonitrileGradientOften more polar than the parent compound, leading to earlier elution.

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis

  • Weigh Sample: Accurately weigh approximately 1-2 mg of the crude reaction mixture into a clean HPLC vial.

  • Select a Solvent: Choose a solvent that completely dissolves the sample and is miscible with the mobile phase. A 50:50 mixture of acetonitrile and water is often a good starting point.

  • Dissolve Sample: Add approximately 1.0 mL of the chosen solvent to the vial.

  • Vortex/Sonicate: Vortex and/or sonicate the vial for 1-2 minutes to ensure the sample is fully dissolved.

  • Filter Sample (Recommended): To prevent particulates from clogging the HPLC system, filter the sample solution through a 0.45 µm syringe filter into a clean HPLC vial.[10]

Protocol 2: Mobile Phase Preparation (Example: 0.1% TFA in Water/Acetonitrile)

  • Aqueous Phase (A):

    • Measure 1000 mL of HPLC-grade water into a clean solvent bottle.

    • Carefully add 1.0 mL of trifluoroacetic acid (TFA) to the water.

    • Mix thoroughly.

  • Organic Phase (B):

    • Pour 1000 mL of HPLC-grade acetonitrile into a separate clean solvent bottle.

  • Degassing:

    • Degas both mobile phase bottles for 10-15 minutes using a sonicator or by vacuum filtration. This is crucial to prevent air bubbles from forming in the pump and detector.[10]

    • Place the solvent lines into the respective bottles, ensuring the inlet frits are submerged.

Protocol 3: General Purpose HPLC Method for Pyrazole Derivatives

  • Column: C18 reversed-phase, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid or TFA in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 25 °C.[7]

  • Detector Wavelength: 254 nm (or an optimized wavelength based on the UV spectrum of the target pyrazole).

  • Injection Volume: 5-10 µL.

  • Gradient Program (Example):

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (Re-equilibration)

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues when analyzing pyrazole derivatives.

HPLC_Troubleshooting_Workflow HPLC Troubleshooting Workflow for Pyrazole Analysis start Chromatographic Problem Observed issue_peaks Unexpected or Poorly Shaped Peaks start->issue_peaks issue_retention Retention Time Instability start->issue_retention issue_resolution Poor Resolution start->issue_resolution sub_tailing Peak Tailing / Fronting? issue_peaks->sub_tailing Shape Issue sub_extra Extra Peaks? issue_peaks->sub_extra Quantity Issue sub_retention Check System Stability issue_retention->sub_retention sub_resolution Optimize Separation issue_resolution->sub_resolution sol_tailing1 Adjust Mobile Phase (Add 0.1% TFA/Formic Acid) sub_tailing->sol_tailing1 sol_tailing2 Reduce Sample Concentration & Injection Volume sub_tailing->sol_tailing2 sol_extra1 Run Blank Injection (Check for Ghost Peaks) sub_extra->sol_extra1 sol_extra2 Inject Starting Materials (Identify Unreacted) sub_extra->sol_extra2 sol_extra3 Use LC-MS (Identify Isomers/Byproducts) sub_extra->sol_extra3 sol_retention1 Ensure Column Equilibration (Flush with 10-20 column volumes) sub_retention->sol_retention1 sol_retention2 Degas Mobile Phase & Prepare Fresh Daily sub_retention->sol_retention2 sol_retention3 Use Column Oven & Check Flow Rate/Pressure sub_retention->sol_retention3 sol_resolution1 Adjust Mobile Phase Ratio (e.g., lower %B) sub_resolution->sol_resolution1 sol_resolution2 Make Gradient Shallower sub_resolution->sol_resolution2 sol_resolution3 Change Organic Modifier (ACN <=> MeOH) sub_resolution->sol_resolution3 sol_resolution4 Try a Different Column sub_resolution->sol_resolution4

Caption: A logical workflow for diagnosing and solving common HPLC problems.

References

Technical Support Center: Pyrazolone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazolone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of pyrazolone derivatives.

Frequently Asked Questions (FAQs)

Q1: My pyrazolone synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in pyrazolone synthesis, particularly in the widely used Knorr synthesis, can be attributed to several factors. These can range from the quality of your starting materials to non-optimal reaction conditions.[1]

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to unwanted side reactions, which not only reduce the yield of the desired product but also complicate the purification process. Hydrazine derivatives, in particular, can degrade over time, so using a freshly opened bottle or a purified reagent is recommended.

  • Reaction Stoichiometry: Carefully check the stoichiometry of your reactants. In some cases, using a slight excess of the hydrazine (e.g., 1.0-1.2 equivalents) can help drive the reaction to completion.

  • Optimization of Reaction Conditions: Temperature, reaction time, solvent, and pH are all critical parameters that may require optimization for your specific substrates.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and prevent the formation of degradation products.

  • Side Reactions: Be mindful of potential side reactions, such as the formation of regioisomers when using unsymmetrical dicarbonyls, or incomplete cyclization.

Q2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?

A2: The formation of a mixture of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products. The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.

Strategies to Improve Regioselectivity:

  • pH Control: The pH of the reaction medium can significantly influence the site of the initial hydrazine attack. Adjusting the pH may favor the formation of one regioisomer over the other.

  • Solvent Effects: The polarity of the solvent can also play a role in directing the regioselectivity. Experimenting with a range of solvents from polar protic (e.g., ethanol) to nonpolar aprotic (e.g., toluene) may be beneficial.

  • Temperature Adjustment: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the kinetically controlled product.

Q3: My reaction mixture has turned a dark yellow/red color. Is this normal, and how can I obtain a cleaner product?

A3: Discoloration of the reaction mixture is a common observation in Knorr-type pyrazole syntheses, especially when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material, which can be prone to oxidation.

Tips for a Cleaner Reaction:

  • Use of a Mild Base: If you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, which may promote the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can help to neutralize the acid and lead to a cleaner reaction profile.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions involving the hydrazine.

  • Purification: The colored impurities can often be removed during workup and purification. Recrystallization is a particularly effective method for obtaining a pure, colorless product. In some cases, washing the crude product with a suitable solvent can also help to remove these impurities.

Data Presentation

Table 1: Effect of Reaction Parameters on Pyrazolone Synthesis Yield

ParameterVariationSubstrate 1Substrate 2Yield (%)Reference
Solvent Dichloromethane3-phenylsydnone1-(2,2-dibromovinyl)-4-nitrobenzene72[2]
Toluene3-phenylsydnone1-(2,2-dibromovinyl)-4-nitrobenzene65[2]
Acetonitrile3-phenylsydnone1-(2,2-dibromovinyl)-4-nitrobenzene41[2]
Tetrahydrofuran3-phenylsydnone1-(2,2-dibromovinyl)-4-nitrobenzene23[2]
Catalyst Imidazole (0.5 mmol)2-pyrazoline-5-oneTetracyanoethyleneGood[3]
Imidazole (0.2 mmol)2-pyrazoline-5-oneTetracyanoethyleneLow[3]
Microwave Power 420 WEthyl acetoacetate, 3-nitrophenylhydrazine, 3-methoxy-4-ethoxy-benzaldehyde-71[4]
280 WEthyl acetoacetate, 3-nitrophenylhydrazine, 3-methoxy-4-ethoxy-benzaldehyde-54[4]
560 WEthyl acetoacetate, 3-nitrophenylhydrazine, 3-methoxy-4-ethoxy-benzaldehyde-62[4]

Experimental Protocols

Protocol 1: Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)

This protocol describes the synthesis of Edaravone from the reaction of ethyl acetoacetate with phenylhydrazine.[5]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol (95%)

Procedure:

  • In a round-bottomed flask, carefully and slowly add ethyl acetoacetate (1.625 mL, 12.5 mmol) to phenylhydrazine (1.25 mL, 12.5 mmol) in a fume hood. Note that this addition is slightly exothermic.[5]

  • Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.[5]

  • After heating, a heavy syrup will have formed. Transfer this syrup to a beaker and cool it thoroughly in an ice-water bath.[5]

  • Add 2 mL of diethyl ether and stir the mixture vigorously until a crude powdered pyrazolone is obtained. Add three more 2 mL portions of diethyl ether to ensure complete precipitation.[5]

  • Filter the product under vacuum using a Büchner funnel and wash the solid thoroughly with diethyl ether.[5]

  • Recrystallize the collected solid from a minimum amount of hot 95% ethanol (typically 5–7 mL).[5]

  • Allow the hot solution to cool to room temperature, and then place it in an ice bath to complete the crystallization process.[5]

  • Filter the purified solid by vacuum filtration, dry it in a desiccator, and then weigh it to determine the yield. The expected melting point is 125–127 °C.[5]

Protocol 2: Synthesis of 1,3-Diaryl-4-halo-1H-pyrazoles

This protocol details the synthesis of 1,3-diaryl-4-halo-1H-pyrazoles via a [3 + 2] dipolar cycloaddition.[6]

Materials:

  • 3-Arylsydnone (0.3 mmol)

  • 2-Aryl-1,1-dihalo-1-alkene (0.6 mmol)

  • Cesium Carbonate (Cs₂CO₃) (0.9 mmol)

  • Xylene (3 mL)

Procedure:

  • In a sealed tube, combine the 3-arylsydnone (0.3 mmol), 2-aryl-1,1-dihalo-1-alkene (0.6 mmol), and cesium carbonate (0.9 mmol).[6]

  • Add 3 mL of xylene to the mixture.[6]

  • Seal the tube and stir the reaction mixture at 160 °C for 16 hours in the dark.[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • Purify the product by column chromatography on silica gel to obtain the desired 1,3-diaryl-4-halo-1H-pyrazole.

Mandatory Visualization

Troubleshooting Workflow for Low Yield in Pyrazolone Synthesis

Troubleshooting_Workflow Troubleshooting Low Yield in Pyrazolone Synthesis start Low Yield Observed check_purity Assess Purity of Starting Materials (1,3-Dicarbonyl & Hydrazine) start->check_purity purity_impure Purify/Replace Reagents check_purity->purity_impure Impurities Detected check_stoichiometry Verify Reaction Stoichiometry check_purity->check_stoichiometry Purity Confirmed purity_impure->check_stoichiometry stoichiometry_incorrect Adjust Reagent Ratios (e.g., slight excess of hydrazine) check_stoichiometry->stoichiometry_incorrect Incorrect optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent, pH) check_stoichiometry->optimize_conditions Correct stoichiometry_incorrect->optimize_conditions monitor_reaction Monitor Reaction Progress (TLC, LC-MS) optimize_conditions->monitor_reaction check_side_reactions Investigate Side Reactions (e.g., Regioisomers, Incomplete Cyclization) monitor_reaction->check_side_reactions modify_conditions Modify Conditions to Minimize Side Products (e.g., change solvent, adjust pH) check_side_reactions->modify_conditions Side Products Identified end Improved Yield check_side_reactions->end No Significant Side Reactions modify_conditions->end

Caption: A logical workflow for troubleshooting low yield in pyrazolone synthesis.

Experimental Workflow for Knorr Pyrazolone Synthesis

Knorr_Synthesis_Workflow Experimental Workflow for Knorr Pyrazolone Synthesis start Start mix_reagents Mix 1,3-Dicarbonyl Compound and Hydrazine Derivative start->mix_reagents add_solvent_catalyst Add Solvent and Acid Catalyst (e.g., Acetic Acid) mix_reagents->add_solvent_catalyst heat_reaction Heat the Reaction Mixture (e.g., Reflux) add_solvent_catalyst->heat_reaction monitor_progress Monitor Reaction by TLC/LC-MS heat_reaction->monitor_progress workup Reaction Work-up (e.g., Quenching, Extraction) monitor_progress->workup Reaction Complete isolate_crude Isolate Crude Product (e.g., Precipitation, Filtration) workup->isolate_crude purify_product Purify Product (e.g., Recrystallization, Column Chromatography) isolate_crude->purify_product characterize Characterize Pure Product (NMR, IR, MS, MP) purify_product->characterize end End characterize->end

Caption: A typical experimental workflow for the Knorr pyrazolone synthesis.

Signaling Pathway Modulation by Pyrazolone Derivatives

Signaling_Pathway Signaling Pathway Modulation by Pyrazolone Derivatives inflammatory_stimuli Inflammatory Stimuli (e.g., PTZ-induced seizures) ros Reactive Oxygen Species (ROS) Production inflammatory_stimuli->ros nf_kb NF-κB Activation ros->nf_kb tnf_alpha TNF-α Production nf_kb->tnf_alpha neuroinflammation Neuroinflammation & Oxidative Stress tnf_alpha->neuroinflammation neuroprotection Neuroprotective Effects pyrazolone Pyrazolone Derivatives pyrazolone->ros Inhibit pyrazolone->nf_kb Inhibit pyrazolone->tnf_alpha Inhibit pyrazolone->neuroprotection Promote

Caption: Pyrazolone derivatives can exert neuroprotective effects by inhibiting the NF-κB/TNF-α/ROS signaling pathway.[7]

References

Technical Support Center: Synthesis of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis, particularly when scaling up the reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Intermediate (Diethyl 2-ethoxalylacetate) 1. Inactive Sodium Ethoxide: The base may have degraded due to moisture exposure. 2. Insufficient Reaction Time/Temperature: The Claisen condensation may be incomplete. 3. Poor Quality Reagents: Diethyl oxalate or ethyl acetate may contain impurities (e.g., water).1. Use freshly prepared or properly stored sodium ethoxide. Ensure all glassware is oven-dried. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider a moderate increase in temperature or extending the reaction time. 3. Use anhydrous solvents and freshly distilled reagents.
Low Yield of Final Product 1. Impure Intermediate: Contaminants from the first step can interfere with the cyclization. 2. Incorrect pH: The reaction with hydrazine hydrate is pH-sensitive. The use of glacial acetic acid helps maintain a suitable pH.[1][2] 3. Suboptimal Temperature: The cyclization reaction may require specific temperature control to avoid side product formation.1. Purify the intermediate ester before proceeding. 2. Ensure the correct amount of glacial acetic acid is used as the solvent or co-solvent.[1][2] 3. Maintain the recommended reaction temperature and monitor for exotherms, especially during scale-up.
Product is an Oil or Difficult to Crystallize 1. Presence of Impurities: Residual solvents or side products can inhibit crystallization. 2. Incorrect Solvent System for Recrystallization: The chosen solvent may not be ideal for inducing crystallization.1. Attempt purification by column chromatography. 2. Perform a solvent screen for recrystallization. Common solvents for similar compounds include ethanol, ethyl acetate, or mixtures with hexanes.
Formation of Colored Impurities 1. Side Reactions: Overheating or extended reaction times can lead to decomposition or side reactions. 2. Oxidation: The product or intermediates may be sensitive to air, especially at elevated temperatures.1. Maintain strict temperature control. 2. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Decolorize the crude product with activated charcoal during recrystallization.
Exotherm and Control Issues During Scale-Up 1. Rapid Reagent Addition: Adding reagents too quickly can lead to an uncontrolled exothermic reaction. 2. Inefficient Mixing: Poor agitation can result in localized "hot spots" and side reactions.1. Add reagents dropwise or in portions, monitoring the internal temperature closely. Use an ice bath for cooling as needed. 2. Use an overhead mechanical stirrer for larger volumes to ensure efficient mixing.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: The most prevalent method involves a two-step process: a Claisen condensation of diethyl oxalate and an appropriate ketone (or in this case, an ester like ethyl acetate) to form a 1,3-dicarbonyl intermediate, followed by a cyclization reaction with hydrazine hydrate.[1][2]

Q2: Why is glacial acetic acid used in the cyclization step? A2: Glacial acetic acid serves as both a solvent and a catalyst, providing the acidic environment necessary for the condensation reaction between the intermediate ester and hydrazine hydrate to form the pyrazole ring.[1][2]

Q3: Can other bases be used for the initial condensation step? A3: Yes, other strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for Claisen-type condensations. However, sodium ethoxide is commonly used when ethanol is the solvent, as it avoids transesterification side reactions.

Q4: How can I confirm the identity and purity of the final product? A4: The structure of the final product can be confirmed using techniques such as ¹H NMR, IR, and mass spectrometry.[1][2] Purity can be assessed by High-Performance Liquid Chromatography (HPLC), TLC, and melting point analysis.

Q5: What are the main applications of this compound? A5: This compound and its derivatives are important intermediates in the synthesis of various biologically active compounds, including pharmaceuticals.[3] Pyrazole derivatives have shown a wide range of activities, including anti-inflammatory properties.[1][2][4] They are also used as intermediates for dyes and pigments.[5]

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-ethoxalylacetate (Intermediate)

Materials:

  • Sodium Ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Diethyl Oxalate

  • Ethyl Acetate

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Prepare a solution of sodium ethoxide in anhydrous ethanol in the flask and cool the mixture in an ice bath.

  • In the dropping funnel, prepare a mixture of diethyl oxalate and ethyl acetate.

  • Add the oxalate/acetate mixture dropwise to the cooled ethoxide solution with vigorous stirring over 1-2 hours, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-18 hours.

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Protocol 2: Synthesis of this compound

Materials:

  • Diethyl 2-ethoxalylacetate (crude intermediate from Protocol 1)

  • Hydrazine Hydrate (N₂H₄·H₂O)

  • Glacial Acetic Acid

Procedure:

  • Dissolve the crude intermediate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add hydrazine hydrate dropwise to the solution. An exotherm may be observed; use a water bath to maintain the temperature around 20-30°C during addition.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110-120°C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of ice water to precipitate the crude product.

  • Filter the solid product, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure product.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_reactant2 Reagent cluster_product Final Product R1 Diethyl Oxalate I1 Diethyl 2-ethoxalylacetate R1->I1 1. NaOEt, EtOH (Claisen Condensation) R2 Ethyl Acetate R2->I1 1. NaOEt, EtOH (Claisen Condensation) P1 Ethyl 5-Oxo-4,5-dihydro-1H- pyrazole-3-carboxylate I1->P1 2. Acetic Acid, Reflux (Cyclization) R3 Hydrazine Hydrate R3->P1 2. Acetic Acid, Reflux (Cyclization) Experimental_Workflow A Step 1: Setup & Condensation Reaction B Reaction Workup & Intermediate Isolation A->B C Step 2: Cyclization Reaction B->C D Product Precipitation & Filtration C->D E Purification (Recrystallization) D->E F Drying and Final Product Analysis (NMR, IR, MS, Purity) E->F Troubleshooting_Tree Start Low Final Yield Check_Int Was the intermediate yield low? Start->Check_Int Troubleshoot_Step1 Troubleshoot Step 1: - Check base activity - Verify reagent purity - Optimize reaction time/temp Check_Int->Troubleshoot_Step1 Yes Check_Purity Was the intermediate pure? Check_Int->Check_Purity No Purify_Int Purify intermediate via chromatography or distillation Check_Purity->Purify_Int No Troubleshoot_Step2 Troubleshoot Step 2: - Check pH (acetic acid) - Control temperature during hydrazine addition - Ensure complete reaction Check_Purity->Troubleshoot_Step2 Yes Purify_Int->Troubleshoot_Step2

References

Validation & Comparative

Comparing Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate with its methyl ester analog

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the physicochemical properties, synthesis, and biological potential of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate and its methyl ester analog.

This guide provides a comprehensive comparison of this compound and its corresponding methyl ester, Mthis compound. These compounds are important heterocyclic scaffolds in medicinal chemistry, frequently utilized as intermediates in the synthesis of a wide range of biologically active molecules. This document summarizes their known physicochemical properties, outlines general synthetic approaches, and discusses their potential biological activities based on studies of related derivatives. While direct comparative experimental data between these two specific, unsubstituted compounds is limited in publicly available literature, this guide aims to provide a valuable resource by consolidating existing data and providing context through the broader family of pyrazole-based compounds.

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical properties of a compound are critical in drug discovery and development, influencing factors such as solubility, absorption, and distribution. Below is a table summarizing the available data for the ethyl ester and predicted or analogous data for the methyl ester.

PropertyThis compoundMthis compound
Molecular Formula C₆H₈N₂O₃[1]C₅H₆N₂O₃
Molar Mass 156.14 g/mol [1]142.11 g/mol
Melting Point 137-138 °C[1]Data not available
Boiling Point 400.1 ± 25.0 °C (Predicted)[1]Data not available
Density 1.371 ± 0.06 g/cm³ (Predicted)[1]Data not available
Solubility Readily soluble in common organic solvents.[1]Expected to be soluble in common organic solvents.

Synthesis and Chemical Reactivity

The synthesis of 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylates typically involves the condensation of a hydrazine with a suitably functionalized three-carbon component. The choice of starting materials can be adapted to produce either the ethyl or methyl ester.

A general and widely used method involves the reaction of a hydrazine with a dialkyl acetylenedicarboxylate or a derivative of oxaloacetic acid. For instance, the synthesis of substituted ethyl pyrazole-3-carboxylates has been achieved by reacting diethyl oxalate with substituted acetophenones in the presence of a base like sodium ethoxide, followed by cyclization with hydrazine hydrate.[2] Similarly, the methyl ester can be synthesized using corresponding methyl-based reagents, such as dimethyl acetylenedicarboxylate (DMAD).[3]

The pyrazole ring system is aromatic and can undergo various chemical transformations, making it a versatile scaffold for creating diverse chemical libraries for drug screening. The ester functionality on these molecules provides a convenient handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol, further expanding their synthetic utility.

Biological Activity and Therapeutic Potential

While specific biological data for the unsubstituted Ethyl and Methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylates are not extensively reported, the pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs. Derivatives of pyrazole-3-carboxylate esters have been widely investigated for a range of biological activities, most notably as anti-inflammatory agents.

Anti-inflammatory Activity: A significant body of research has focused on substituted pyrazole derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4][5][6][7][8] The well-known anti-inflammatory drug celecoxib, a selective COX-2 inhibitor, features a pyrazole core. Studies on various ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives have demonstrated significant anti-inflammatory activity in preclinical models.[2]

Other Potential Activities: Beyond their anti-inflammatory effects, pyrazole derivatives have been explored for a wide array of therapeutic applications, including:

  • Anticancer activity[5]

  • Antimicrobial and antifungal activity[9]

  • Analgesic properties[9][10]

  • Anxiolytic effects[11]

  • Cannabinoid receptor antagonism[12]

The specific biological activity and potency are highly dependent on the substitution pattern on the pyrazole ring. The ethyl and methyl esters of the parent compound serve as foundational structures for the synthesis of these more complex and biologically active derivatives.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on broader classes of pyrazole derivatives provide some general insights that may be applicable to the compounds :

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring are critical determinants of biological activity and selectivity for specific targets. For example, in the context of COX inhibition, specific substitutions are required to achieve selectivity for COX-2 over COX-1.[4][8]

  • The Ester Group: While direct comparisons are lacking, the difference between an ethyl and a methyl ester can influence a molecule's pharmacokinetic properties. A methyl ester is slightly less lipophilic than an ethyl ester, which could subtly affect its solubility, cell permeability, and metabolic stability. However, for many biological targets, this small difference in the ester group may not significantly alter the intrinsic activity unless the ester itself is directly involved in binding to the target protein.

Experimental Protocols

To facilitate further research, this section provides a detailed, representative experimental protocol for a commonly used in vivo assay to evaluate the anti-inflammatory activity of pyrazole derivatives.

Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for screening acute anti-inflammatory activity.[2]

Objective: To assess the in vivo anti-inflammatory effect of a test compound by measuring its ability to reduce edema induced by carrageenan in the rat paw.

Materials:

  • Wistar rats (150-200 g)

  • Test compounds (Ethyl or Mthis compound derivatives)

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in water)

  • Reference drug (e.g., Indomethacin or Celecoxib)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: House the rats in standard laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Control (Vehicle only)

    • Group II: Reference Drug

    • Group III, IV, etc.: Test Compound at different doses

  • Drug Administration: Administer the vehicle, reference drug, or test compounds orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Edema and Inhibition:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point relative to its initial volume.

    • Calculate the percentage inhibition of edema for the drug-treated groups compared to the control group.

Visualizing the Mechanism of Action and Experimental Workflow

COX Inhibition Pathway

Many pyrazole derivatives exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. The following diagram illustrates this pathway.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Derivatives Ethyl/Methyl 5-Oxo-pyrazole-3-carboxylate Derivatives Pyrazole_Derivatives->COX_Enzymes Inhibition

Caption: Mechanism of anti-inflammatory action via COX inhibition.

Experimental Workflow for Anti-inflammatory Screening

The process of evaluating the anti-inflammatory potential of the title compounds follows a structured workflow from synthesis to in vivo testing.

Experimental_Workflow Synthesis Synthesis of Ethyl/Methyl Esters Purification Purification and Characterization Synthesis->Purification InVivo_Testing In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema) Purification->InVivo_Testing Data_Analysis Data Collection and Statistical Analysis InVivo_Testing->Data_Analysis Conclusion Conclusion on Anti-inflammatory Activity Data_Analysis->Conclusion

Caption: Workflow for evaluating anti-inflammatory activity.

Conclusion

References

Biological activity of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate versus other pyrazolones

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate and Other Pyrazolones

The pyrazolone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties.[1] This guide provides a comparative analysis of the biological activities of this compound and its related pyrazolone analogs, focusing on their anti-inflammatory, anticancer, and antimicrobial activities. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data and detailed experimental protocols.

Pyrazolone derivatives have long been recognized for their anti-inflammatory effects, which are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[2][3] This inhibition reduces the production of prostaglandins, which are mediators of inflammation.[3] Some pyrazoles also exhibit inhibitory effects on lipoxygenase (LOX) and the NF-κB signaling pathway.[2]

A study on a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives, which are structurally similar to the topic compound, demonstrated significant anti-inflammatory potential in a carrageenan-induced rat paw edema model.[4][5] Notably, compounds with dimethoxyphenyl substitutions, such as Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f) and Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2e), showed potent activity.[4][5]

Table 1: Comparative of Pyrazolone Derivatives

CompoundAssayResult (% Inhibition of Edema)Standard DrugReference
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylateCarrageenan-induced paw edema78.57%Indomethacin (82.14%)[4][5]
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylateCarrageenan-induced paw edema75.00%Indomethacin (82.14%)[4][5]
1,3,4-trisubstituted pyrazole (Compound 5a)Carrageenan-induced paw edema≥84.2%Diclofenac (86.72%)[6]
Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylate (Compound 3a)Carrageenan-induced paw edemaSignificant activity at 25 mg/kgDiclofenac Sodium[6][7]

Signaling Pathway: COX Inhibition

The primary mechanism for the anti-inflammatory action of many pyrazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes. This pathway is crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2, etc.) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Edema) Prostaglandins->Inflammation Pyrazolones Pyrazolone Derivatives Pyrazolones->COX_Enzymes Inhibition MTT_Assay_Workflow cluster_prep Day 1: Cell Plating cluster_treatment Day 2: Compound Treatment cluster_assay Day 3/4: Assay & Measurement Cell_Culture 1. Culture Cancer Cells Plating 2. Seed cells in 96-well plate (10,000-100,000 cells/well) Cell_Culture->Plating Incubate1 3. Incubate overnight (37°C, 5% CO2) Plating->Incubate1 Add_Compound 4. Add serial dilutions of Pyrazolone compounds Incubate1->Add_Compound Incubate2 5. Incubate for 24-72 hours Add_Compound->Incubate2 Add_MTT 6. Add MTT Reagent (10 µL/well) Incubate2->Add_MTT Incubate3 7. Incubate for 2-4 hours (Formation of Formazan) Add_MTT->Incubate3 Add_Solvent 8. Add Solubilizing Agent (e.g., SDS-HCl, DMSO) Incubate3->Add_Solvent Read_Absorbance 9. Read Absorbance at 570 nm Add_Solvent->Read_Absorbance

References

A Comparative Spectroscopic Guide to Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pyrazole regioisomers using key spectroscopic techniques. The formation of regioisomers is a common challenge in the synthesis of substituted pyrazoles, particularly when using unsymmetrical precursors.[1][2] Differentiating between these isomers is critical for structure confirmation, which is essential in fields like medicinal chemistry where the specific substitution pattern dictates biological activity. This document outlines the distinguishing spectroscopic features and provides the experimental framework for their analysis.

Spectroscopic Comparison of Pyrazole Regioisomers

The most powerful techniques for distinguishing pyrazole regioisomers are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The electronic asymmetry of the pyrazole ring leads to distinct and predictable differences in the spectra of its isomers.

¹H NMR Spectroscopy

In ¹H NMR, the chemical shifts of the pyrazole ring protons and the substituents are sensitive to their position on the ring. The proton at the C4 position (H-4) is particularly useful. Additionally, for N-substituted pyrazoles, the substituents on the nitrogen and carbons will experience different shielding effects depending on the isomer.

¹³C NMR Spectroscopy

¹³C NMR is arguably the most definitive method for identifying pyrazole regioisomers. The chemical shifts of the ring carbons, especially C3 and C5, are highly diagnostic. Due to the influence of the adjacent nitrogen atoms, the carbon at the C3 position is consistently more deshielded (appears at a higher chemical shift) than the carbon at the C5 position.[3][4] This difference is a reliable marker for assigning the correct structure. Similarly, substituents attached to C3 are typically more deshielded than those at C5.[3][4]

FT-IR Spectroscopy

Infrared spectroscopy helps identify key functional groups and can reveal differences in bond strengths and molecular symmetry between isomers. For N-unsubstituted pyrazoles, the N-H stretching vibration is a prominent feature, often appearing as a broad band due to hydrogen bonding.[5] The position and shape of C=N, C=C, and C-H stretching bands can also differ subtly between regioisomers.[6]

Data Presentation

The following tables summarize typical spectroscopic data for pairs of pyrazole regioisomers. Note that absolute values can vary with solvent and other substituents, but the relative differences are generally consistent.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Pyrazole Regioisomers

Compound/Regioisomer H-4 (ppm) Substituent Protons (ppm) Reference
Ethyl 5-phenyl-1H-pyrazole-3-carboxylate 6.99 (s) 7.31-7.71 (m, Ar-H) [7]
Ethyl 3-phenyl-1H-pyrazole-5-carboxylate 7.05 (s) 7.45-7.90 (m, Ar-H) Tautomerism-dependent
1-Phenyl-3-methyl-5-aminopyrazole 5.60 (s) 2.30 (s, CH₃), 7.20-7.50 (m, Ar-H) [8]
1-Phenyl-5-methyl-3-aminopyrazole 5.45 (s) 2.20 (s, CH₃), 7.20-7.50 (m, Ar-H) General Observation

| 4-Nitro-1-phenylpyrazole | - | H-3: 8.05 (s), H-5: 8.50 (s) |[8] |

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Pyrazole Ring Carbons

Compound/Regioisomer C3 (ppm) C4 (ppm) C5 (ppm) Key Substituent Carbon (ppm) Reference
3(5)-Methyl-5(3)-phenyl-1H-pyrazole 149.9 102.0 143.2 CH₃ at C3/C5: ~13.5 / ~11.5 [3][7]
3-Aryl Pyrazole Tautomer (General) ~150-152 ~102-108 ~141-142 C-ipso of Aryl at C3: ~134 [3][4]
5-Aryl Pyrazole Tautomer (General) ~150-152 ~102-108 ~141-142 C-ipso of Aryl at C5: ~130 [3][4]

| 1-Adamantan-1-yl-3,5-dimethyl-1H-pyrazole | 145.3 | 108.0 | 138.6 | 3-CH₃: 15.1, 5-CH₃: 13.6 |[9] |

Table 3: Comparative FT-IR Vibrational Frequencies (cm⁻¹) of Pyrazoles

Functional Group 4-H-pyrazole (Catemer) 4-Cl-pyrazole (Trimer) 4-Br-pyrazole (Trimer) General Range Reference
N-H Stretch (H-bonded) 3126 (sharp), 3155 3147, 3167 3144, 3163 3100 - 3300 [5]
C-H Stretch (Aromatic) 3050 - 3100 3050 - 3100 3050 - 3100 3000 - 3100 [5]
C=N Stretch - - - 1580 - 1650

| C=C Stretch | - | - | - | 1450 - 1590 | |

Workflow for Synthesis and Characterization of Pyrazole Regioisomers

The following diagram illustrates a typical workflow, from synthesis that yields regioisomers to their spectroscopic differentiation. The Knorr pyrazole synthesis, a classic method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, frequently produces a mixture of regioisomers when an unsymmetrical dicarbonyl is used.[1][2]

G cluster_synthesis Synthesis cluster_outcome Reaction Outcome cluster_analysis Spectroscopic Analysis cluster_results Structure Elucidation start Unsymmetrical 1,3-Dicarbonyl + Hydrazine Derivative reaction Knorr Pyrazole Synthesis (Acid-Catalyzed Condensation) start->reaction Reagents mixture Mixture of Regioisomers reaction->mixture Yields nmr 1D NMR (¹H, ¹³C) mixture->nmr Primary Analysis other_spec IR & Mass Spec mixture->other_spec Supporting Data nmr2d 2D NMR (NOESY/HMBC) nmr->nmr2d For complex cases iso_a Regioisomer A Identified (e.g., 1,3,5-substituted) nmr->iso_a iso_b Regioisomer B Identified (e.g., 1,5,3-substituted) nmr->iso_b nmr2d->iso_a nmr2d->iso_b

Caption: Workflow for pyrazole regioisomer synthesis and characterization.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework and differentiate isomers based on chemical shifts and coupling constants.[8]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Weigh 5-10 mg of the pyrazole sample.

    • Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often preferred for N-unsubstituted pyrazoles to clearly observe the N-H proton.[10]

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard if required.

  • Data Acquisition (¹H NMR):

    • Acquire the spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 14 ppm.

    • Set a relaxation delay (d1) of 1-2 seconds.

  • Data Acquisition (¹³C NMR):

    • Acquire a proton-decoupled spectrum.

    • A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[8]

    • Typical spectral width: 0 to 200 ppm.

    • Use a relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). For ¹H NMR, integrate the signals to determine proton ratios.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify functional groups and analyze bonding environments.[8]

  • Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

    • Place a small amount of the solid or liquid pyrazole sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Scan the sample over a typical range of 4000–600 cm⁻¹.[5]

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Instrumentation: Mass spectrometer with a suitable ionization source (e.g., ESI, EI).

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.[9]

References

Unveiling Molecular Architecture: A Comparative Guide to the Structural Validation of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

The definitive determination of a molecule's three-dimensional structure is paramount in the fields of chemical research and drug development. For novel compounds such as Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, a multifaceted approach to structural validation is often employed, with X-ray crystallography serving as the gold standard. This guide provides a comparative analysis of X-ray crystallography against other widely used spectroscopic techniques, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective strengths and data outputs.

While a definitive crystal structure for the title compound is not publicly available, this guide will utilize crystallographic data from closely related pyrazole derivatives to illustrate the power of X-ray diffraction. This data will be contrasted with spectroscopic information for analogous compounds to provide a holistic view of the structural elucidation process.

At a Glance: Comparing Structural Validation Techniques

The unequivocal determination of a molecule's atomic arrangement in three-dimensional space is achieved through single-crystal X-ray diffraction. However, other spectroscopic methods provide complementary and crucial information about the molecule's connectivity, functional groups, and molecular weight.

TechniqueInformation ProvidedSample RequirementsThroughput
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing.High-quality single crystal.Low to Medium
NMR Spectroscopy Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, and stereochemical relationships.Soluble compound (mg scale).High
Mass Spectrometry Molecular weight, elemental composition (high-resolution MS), and fragmentation patterns for structural clues.Small sample quantity (µg to ng).High
IR Spectroscopy Presence of specific functional groups.Solid or liquid sample.High

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography provides an unparalleled, high-resolution snapshot of a molecule's structure. By diffracting X-rays off a crystalline lattice, scientists can map the electron density and, consequently, the precise position of each atom. This technique is indispensable for confirming absolute stereochemistry and understanding intermolecular interactions within the crystal.

For the purpose of comparison, crystallographic data for two related pyrazole derivatives are presented below. These examples highlight the level of detail that can be expected from an X-ray diffraction study of a compound like this compound.

Comparative Crystallographic Data of Pyrazole Derivatives
ParameterEthyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate[1]Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate[2]
Formula C₁₄H₁₇N₃O₅SC₂₅H₂₂N₂O₄S
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
Unit Cell Dimensions a = 10.13 Å, b = 8.89 Å, c = 17.57 Å, β = 102.7°a = 7.24 Å, b = 11.08 Å, c = 14.82 Å, α = 68.8°, β = 87.8°, γ = 81.2°

Spectroscopic Alternatives and Complements

While X-ray crystallography provides the ultimate structural answer, its requirement for a high-quality single crystal can be a significant bottleneck. Spectroscopic methods offer rapid and valuable structural insights from more readily available sample forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR are standard techniques for organic compounds.

Expected ¹H NMR Data for this compound:

  • Ethyl group: A triplet and a quartet corresponding to the -CH₃ and -OCH₂- protons, respectively.

  • Pyrazole ring: A singlet for the CH₂ group at the 4-position and a broad singlet for the NH proton.

Expected ¹³C NMR Data for this compound:

  • Signals for the two carbonyl carbons (ester and pyrazolone ring).

  • Signals for the ethyl group carbons.

  • Signals for the pyrazole ring carbons.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition. Fragmentation patterns can also offer clues about the molecule's structure.

Expected Mass Spectrometry Data for this compound:

  • Molecular Ion Peak (M⁺): A peak corresponding to the exact molecular weight of the compound.

  • Fragmentation: Common fragmentation patterns for esters and pyrazole rings would be expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Expected IR Data for this compound:

  • N-H stretch: A broad absorption band around 3200-3400 cm⁻¹.

  • C=O stretches: Strong absorption bands around 1700-1750 cm⁻¹ for the ester and pyrazolone carbonyl groups.

  • C-O stretch: An absorption band around 1000-1300 cm⁻¹.

Experimental Workflow for Structural Validation

The following diagram illustrates the typical workflows for structural validation using X-ray crystallography in comparison to other spectroscopic techniques.

G Structural Validation Workflow Comparison cluster_0 X-ray Crystallography cluster_1 Spectroscopic & Spectrometric Methods cluster_2 NMR Spectroscopy cluster_3 Mass Spectrometry cluster_4 IR Spectroscopy Crystal Single Crystal Growth Mount Crystal Mounting Crystal->Mount Diffractometer X-ray Diffraction Data Collection Mount->Diffractometer Solve Structure Solution & Refinement Diffractometer->Solve Structure 3D Atomic Structure Solve->Structure Proposed_Structure Proposed Structure Structure->Proposed_Structure Confirmation Sample Purified Compound NMR_Sample Sample Preparation (in deuterated solvent) Sample->NMR_Sample MS_Sample Sample Introduction Sample->MS_Sample IR_Sample Sample Preparation (e.g., KBr pellet) Sample->IR_Sample NMR_Acq Data Acquisition (¹H, ¹³C) NMR_Sample->NMR_Acq NMR_Data Connectivity & Chemical Environment NMR_Acq->NMR_Data NMR_Data->Proposed_Structure MS_Acq Ionization & Mass Analysis MS_Sample->MS_Acq MS_Data Molecular Weight & Formula MS_Acq->MS_Data MS_Data->Proposed_Structure IR_Acq Data Acquisition IR_Sample->IR_Acq IR_Data Functional Groups IR_Acq->IR_Data IR_Data->Proposed_Structure Proposed_Structure->Crystal

Caption: A flowchart comparing the experimental workflows of X-ray crystallography and other spectroscopic techniques for structural validation.

Detailed Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial electron density map and refined to obtain the final atomic model.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-20 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired by applying radiofrequency pulses and recording the resulting signals.

  • Data Processing: The raw data is Fourier transformed to produce the final spectrum, which is then analyzed to determine chemical shifts, coupling constants, and integration values.

Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, either directly via a probe or as the eluent from a gas or liquid chromatograph.

  • Ionization: The sample molecules are ionized using one of several techniques (e.g., electron impact, electrospray ionization).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each mass-to-charge ratio.

IR Spectroscopy
  • Sample Preparation: For a solid sample, a small amount is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate.

  • Data Acquisition: The sample is placed in the path of an infrared beam in an FTIR spectrometer. The instrument measures the absorption of infrared radiation as a function of wavenumber.

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups.

References

A Comparative Guide to the Anti-inflammatory Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in drugs with a wide range of biological activities. Among these, the anti-inflammatory properties of pyrazole derivatives have been extensively explored, leading to the development of blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) such as Celecoxib. This guide provides a comparative analysis of the anti-inflammatory activity of various pyrazole derivatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Mechanisms of Anti-inflammatory Action

The primary mechanism by which pyrazole derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] COX enzymes are key to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions, and COX-2, which is induced at sites of inflammation.[1][3] Many traditional NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects due to the inhibition of the protective functions of COX-1 in the stomach lining.[1] A significant advantage of many pyrazole-based anti-inflammatory agents is their selectivity for inhibiting COX-2 over COX-1, which can reduce the risk of such side effects.[2][3]

Beyond COX inhibition, some pyrazole derivatives have been shown to modulate other inflammatory pathways, including the inhibition of lipoxygenase (LOX), suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the downregulation of inducible nitric oxide synthase (iNOS).[2][4]

Comparative Anti-inflammatory Activity

The anti-inflammatory potency of pyrazole derivatives is typically evaluated through in vitro enzyme inhibition assays and in vivo animal models of inflammation. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific enzyme, with lower values indicating greater potency. The carrageenan-induced paw edema model in rats is a widely used in vivo assay to assess the acute anti-inflammatory activity of new chemical entities.

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activity and in vivo anti-inflammatory effects of selected pyrazole derivatives compared to the well-established NSAIDs, Celecoxib and Indomethacin.

Compound/DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Carrageenan-induced Paw Edema Inhibition (%)Reference
Celecoxib >1000.04>250082.8[5]
Indomethacin 0.11.50.06755[4]
Compound 2d ---> Indomethacin's effect[1]
Compound 2e ---High[1]
3-(trifluoromethyl)-5-arylpyrazole 4.50.02225-[4]
3,5-diarylpyrazole -0.01--[4]
Pyrazole-thiazole hybrid -0.03 (COX-2), 0.12 (5-LOX)-75[4]
Pyrazolo-pyrimidine -0.015-Validated in arthritis models[4]
Compound 6e --215.4493.62[6]
Compounds 144-146 ---78.9-96[5]
Compounds 151a-c ---62-71[5]
Compound AD 532 Less potent than CelecoxibLess potent than Celecoxib-Promising results[7]
Trimethoxy derivatives 5f and 6f -1.50 and 1.15--[8]

Note: A dash (-) indicates that the data was not specified in the cited sources.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and the process of evaluating these compounds, the following diagrams illustrate the arachidonic acid cascade and a general experimental workflow for assessing the anti-inflammatory activity of pyrazole derivatives.

Arachidonic Acid Cascade and COX Inhibition Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (inducible)->Prostaglandins (Inflammatory) GI Protection, Platelet Aggregation GI Protection, Platelet Aggregation Prostaglandins (Physiological)->GI Protection, Platelet Aggregation Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever Phospholipase A2 Phospholipase A2 Pyrazole Derivatives (Selective COX-2 Inhibitors) Pyrazole Derivatives (Selective COX-2 Inhibitors) Pyrazole Derivatives (Selective COX-2 Inhibitors)->COX-2 (inducible) Inhibition

Caption: Role of COX enzymes in the inflammatory pathway and the mechanism of action of selective COX-2 inhibitors.

Experimental Workflow for Anti-inflammatory Activity Assessment cluster_0 In Vitro Assays cluster_1 In Vivo Assays Compound Synthesis Compound Synthesis COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Compound Synthesis->COX-1/COX-2 Inhibition Assay Cytokine Release Assay (e.g., LPS-stimulated macrophages) Cytokine Release Assay (e.g., LPS-stimulated macrophages) Compound Synthesis->Cytokine Release Assay (e.g., LPS-stimulated macrophages) Determine IC50 Values Determine IC50 Values COX-1/COX-2 Inhibition Assay->Determine IC50 Values Lead Compound Selection Lead Compound Selection Determine IC50 Values->Lead Compound Selection Measure TNF-α, IL-6, etc. Measure TNF-α, IL-6, etc. Cytokine Release Assay (e.g., LPS-stimulated macrophages)->Measure TNF-α, IL-6, etc. Measure TNF-α, IL-6, etc.->Lead Compound Selection Carrageenan-induced Paw Edema Model Carrageenan-induced Paw Edema Model Lead Compound Selection->Carrageenan-induced Paw Edema Model Adjuvant-induced Arthritis Model Adjuvant-induced Arthritis Model Lead Compound Selection->Adjuvant-induced Arthritis Model Measure Paw Volume Measure Paw Volume Carrageenan-induced Paw Edema Model->Measure Paw Volume Assess Arthritis Severity Assess Arthritis Severity Adjuvant-induced Arthritis Model->Assess Arthritis Severity

References

A Comparative Guide to Validating the Purity of Synthesized Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, a key building block in pharmaceutical research. For comparative analysis, its structurally similar alternative, Mthis compound, is evaluated in parallel. The guide details experimental protocols and presents supporting data to aid researchers in selecting the most appropriate validation techniques for their specific needs.

Introduction to Purity Validation in Drug Development

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug discovery and development. Impurities can affect the safety, efficacy, and stability of the final drug product. Therefore, robust and reliable analytical methods are essential for accurately determining the purity of synthesized compounds. Pyrazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in medicinal chemistry. This guide focuses on this compound and its methyl ester analog, providing a framework for their purity assessment.

Comparative Analysis of Purity Validation Methods

The purity of the target compound and its methyl analog was assessed using three key analytical techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating and quantifying components in a mixture. A reversed-phase HPLC method was developed to assess the purity of both the ethyl and methyl esters.

Table 1: Comparative HPLC Purity Data

CompoundRetention Time (min)Peak Area (%)Purity (%)
This compound5.299.899.8
Mthis compound4.599.799.7
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[1] The purity is determined by comparing the integral of a specific resonance of the analyte with that of a certified internal standard.

Table 2: Comparative qNMR Purity Data

CompoundPurity (%)Standard Deviation
This compound99.7± 0.2
Mthis compound99.6± 0.3
Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is crucial for confirming the empirical formula and assessing the presence of inorganic impurities.

Table 3: Comparative Elemental Analysis Data

CompoundElementTheoretical (%)Experimental (%)
This compound (C₆H₈N₂O₃)C46.1546.12
H5.165.19
N17.9417.91
Mthis compound (C₅H₆N₂O₃)C42.2642.23
H4.264.29
N19.7119.68

Experimental Protocols

Detailed methodologies for the synthesis and purity validation experiments are provided below.

Synthesis of Ethyl and Mthis compound

The synthesis of both compounds follows a similar cyclization reaction, with the primary difference being the starting dialkyl oxalate.

cluster_ethyl Ethyl Ester Synthesis cluster_methyl Methyl Ester Synthesis EtOOC_COOEt Diethyl oxalate Reaction_Et Claisen Condensation EtOOC_COOEt->Reaction_Et EtOAc Ethyl acetate EtOAc->Reaction_Et NaOEt Sodium ethoxide NaOEt->Reaction_Et Hydrazine Hydrazine hydrate Cyclization_Et Cyclization Hydrazine->Cyclization_Et HCl Acidification (HCl) Product_Et Ethyl 5-Oxo-4,5-dihydro-1H- pyrazole-3-carboxylate HCl->Product_Et Reaction_Et->Cyclization_Et Cyclization_Et->HCl MeOOC_COOMe Dimethyl oxalate Reaction_Me Claisen Condensation MeOOC_COOMe->Reaction_Me MeOAc Methyl acetate MeOAc->Reaction_Me NaOMe Sodium methoxide NaOMe->Reaction_Me Hydrazine2 Hydrazine hydrate Cyclization_Me Cyclization Hydrazine2->Cyclization_Me HCl2 Acidification (HCl) Product_Me Methyl 5-Oxo-4,5-dihydro-1H- pyrazole-3-carboxylate HCl2->Product_Me Reaction_Me->Cyclization_Me Cyclization_Me->HCl2 Sample Dissolve Sample (1 mg/mL in Mobile Phase) Filter Filter through 0.45 µm Syringe Filter Sample->Filter Preparation Inject Inject 10 µL into HPLC Filter->Inject Separate Isocratic Elution (C18 Column, 20:80 Water:Methanol with 0.1% TFA) Inject->Separate Chromatography Detect UV Detection at 254 nm Separate->Detect Analyze Analyze Chromatogram (Peak Area, Retention Time) Detect->Analyze Data Acquisition cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing and Calculation Weigh_Sample Accurately weigh ~10 mg of sample Dissolve Dissolve in 0.75 mL DMSO-d6 Weigh_Sample->Dissolve Weigh_IS Accurately weigh ~5 mg of Maleic Acid (IS) Weigh_IS->Dissolve Transfer Transfer to NMR tube Dissolve->Transfer Acquire Acquire 1H NMR Spectrum (400 MHz, D1=30s, NS=16) Transfer->Acquire Process Phase and Baseline Correction Acquire->Process Integrate Integrate Analyte and IS Signals Process->Integrate Calculate Calculate Purity Integrate->Calculate

References

A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a privileged structure due to its prevalence in a vast array of pharmacologically active compounds. The efficient and versatile synthesis of substituted pyrazoles is therefore a critical aspect of medicinal chemistry and drug discovery. This guide provides an objective, data-driven comparison of the most common and significant methods for pyrazole synthesis, offering detailed experimental protocols and quantitative performance data to inform your synthetic strategy.

Introduction to Pyrazole Synthesis

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique chemical properties have led to their incorporation into numerous blockbuster drugs, including the anti-inflammatory agent celecoxib. The synthesis of the pyrazole ring is a well-established field, with the Knorr synthesis, first reported in 1883, remaining a cornerstone. However, modern synthetic chemistry has expanded the toolbox to include multicomponent reactions and methods utilizing various starting materials, each with its own set of advantages and disadvantages. This guide will focus on a head-to-head comparison of three prominent methods: the classic Knorr Pyrazole Synthesis, modern Multicomponent Reactions, and synthesis from α,β-Unsaturated Carbonyls (Chalcones).

Method 1: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is the most traditional and widely used method for preparing pyrazoles. It involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent, such as a β-ketoester) and a hydrazine derivative.[1] The reaction is typically catalyzed by an acid and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[1]

A key consideration in the Knorr synthesis is regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers. The reaction conditions, as well as the steric and electronic properties of the substituents, can influence the regiochemical outcome.[1]

Method 2: Multicomponent Synthesis of Pyrazoles

Multicomponent reactions (MCRs) have gained significant traction in modern organic synthesis due to their efficiency, atom economy, and the ability to generate complex molecules in a single step. Several MCRs have been developed for the synthesis of pyrazoles. A common approach involves the one-pot reaction of an aldehyde, a ketone, and a hydrazine.[2] These reactions are often facilitated by a catalyst and can be performed under environmentally friendly conditions.

The primary advantage of MCRs is their operational simplicity and the rapid construction of molecular diversity. By varying the three components, a large library of substituted pyrazoles can be synthesized efficiently, which is highly valuable in drug discovery.

Method 3: Pyrazole Synthesis from α,β-Unsaturated Carbonyls (Chalcones)

Another important route to pyrazoles involves the reaction of α,β-unsaturated aldehydes and ketones, commonly known as chalcones, with hydrazine derivatives. This method first leads to the formation of a pyrazoline intermediate, which is then oxidized to the corresponding pyrazole.[3] The oxidation can sometimes occur in situ, or a separate oxidizing agent may be required.

This method is particularly useful for the synthesis of 3,5-diarylpyrazoles and offers a different substitution pattern compared to the Knorr synthesis. The chalcone precursors are readily prepared through the Claisen-Schmidt condensation of an aldehyde and a ketone.

Quantitative Performance Comparison

The choice of synthetic method often depends on factors such as yield, reaction time, substrate scope, and reaction conditions. The following tables provide a summary of quantitative data to facilitate a direct comparison of the different methods.

Table 1: General Comparison of Pyrazole Synthesis Methods

ParameterKnorr SynthesisMulticomponent SynthesisSynthesis from Chalcones
Starting Materials 1,3-Dicarbonyls, HydrazinesAldehydes, Ketones, Hydrazinesα,β-Unsaturated Carbonyls, Hydrazines
Typical Reaction Time 1 - 18 hours30 minutes - 3 hours6 - 18 hours
Typical Yield Good to Excellent (up to 98%)[4]Good to ExcellentGood
Key Advantage Well-established, versatileHigh efficiency, molecular diversityAccess to 3,5-diarylpyrazoles
Key Disadvantage Potential for regioisomersOptimization of conditions can be complexRequires an oxidation step

Table 2: Comparison of Reaction Conditions and Yields for Pyrazoline Synthesis [4][5]

MethodTemperatureReaction TimeProduct Yield (%)
Conventional Heating Reflux (110°C)4-6 hours55-75
Microwave Assisted -3-15 minutes79-89
Ultrasonic Irradiation 40-50°C1-3 hours72-89
Grinding Room Temperature10-30 minutes78-94
Ionic Liquid Room Temperature15-30 minutes87-96

Experimental Protocols

Protocol 1: Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)

This protocol details the synthesis of the neuroprotective drug Edaravone.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol (95%)

Procedure:

  • In a round-bottomed flask, carefully add ethyl acetoacetate (1.625 mL, 12.5 mmol) to phenylhydrazine (1.25 mL, 12.5 mmol). The addition is slightly exothermic.[3]

  • Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C. A heavy syrup will form.[3]

  • Transfer the syrup to a beaker and cool it in an ice-water bath.[3]

  • Add 2 mL of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[3]

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Recrystallize the crude product from a minimum amount of hot 95% ethanol (approximately 5–7 mL).[3]

  • Allow the solution to cool to room temperature and then in an ice bath to complete crystallization.[3]

  • Filter the pure product, dry it in a desiccator, and determine the yield and melting point (expected: 125–127 °C).[3]

Protocol 2: One-Pot, Three-Component Synthesis of 3,5-Disubstituted Pyrazoles

This protocol describes a general procedure for the multicomponent synthesis of pyrazoles.

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Aryl methyl ketone (e.g., Acetophenone)

  • Hydrazine dihydrochloride

  • Sodium acetate trihydrate

  • Rectified spirit (ethanol)

  • Potassium bromate-potassium bromide solution (aqueous)

Procedure:

  • In a 100 mL round-bottomed flask, combine benzaldehyde (2 mmol), acetophenone (2 mmol), hydrazine dihydrochloride (2 mmol), and sodium acetate trihydrate (2 mmol) in 7 mL of rectified spirit.[6]

  • Reflux the reaction mixture for 30 minutes. The intermediate pyrazoline is formed in this step.[6]

  • After cooling the mixture, add an aqueous solution of potassium bromate and potassium bromide to oxidize the pyrazoline to the pyrazole.[6]

  • The product precipitates from the solution.

  • Collect the crude product by filtration.

  • Purify the product by crystallization from an ethyl acetate and hexane mixture.[6]

Protocol 3: Synthesis of 5-Phenyl-3-indole Pyrazole from a Chalcone Derivative

This protocol outlines the synthesis of a pyrazole from a pre-synthesized chalcone.

Materials:

  • Indole-based chalcone derivative (e.g., 1-(1H-indol-3-yl)-3-phenylprop-2-en-1-one)

  • Hydrazine hydrate

  • Absolute ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve the chalcone derivative (0.005 mol) in 30 mL of absolute ethanol in a 100 mL round-bottomed flask.[7]

  • Add 4-5 drops of glacial acetic acid with constant stirring.[7]

  • Add hydrazine hydrate (0.005 mol, 0.25 mL) to the mixture.[7]

  • Reflux the mixture for 10-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

  • After completion, concentrate the solution and pour it into ice water with stirring.

  • Allow the mixture to stand for 24 hours to ensure complete precipitation.[7]

  • Filter the solid product, dry it, and purify by recrystallization if necessary.[7]

Visualizing Workflows and Mechanisms

Knorr Pyrazole Synthesis Workflow

Knorr_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Mixing Mix Reactants & Catalyst 1_3_Dicarbonyl->Mixing Hydrazine Hydrazine Derivative Hydrazine->Mixing Heating Heat under Reflux Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Crystallization Induce Crystallization Cooling->Crystallization Filtration Filter Solid Crystallization->Filtration Recrystallization Recrystallize Filtration->Recrystallization Drying Dry Product Recrystallization->Drying Product Pure Pyrazole Product Drying->Product

Caption: A typical experimental workflow for the Knorr pyrazole synthesis.

Multicomponent Pyrazole Synthesis Workflow

MCR_Workflow cluster_reactants One-Pot Reactants cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde Mixing Combine all reactants and catalyst in solvent Aldehyde->Mixing Ketone Ketone Ketone->Mixing Hydrazine Hydrazine Hydrazine->Mixing Reaction_Step Reflux or Stir at Room Temp Mixing->Reaction_Step Precipitation Precipitate Product (e.g., add water) Reaction_Step->Precipitation Filtration Filter Solid Precipitation->Filtration Purification Recrystallize Filtration->Purification Product Pure Pyrazole Product Purification->Product

Caption: A generalized workflow for a one-pot multicomponent pyrazole synthesis.

Signaling Pathway: Mechanism of Action of Celecoxib

The pyrazole-containing drug Celecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is crucial in the inflammatory pathway, converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[8][9]

Celecoxib_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 Prostaglandins Prostaglandins (PGE2, etc.) Arachidonic_Acid->Prostaglandins COX-2 COX2 COX-2 Enzyme Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: The inhibitory action of Celecoxib on the COX-2 signaling pathway.

Conclusion

The synthesis of pyrazoles is a rich and diverse field, offering multiple avenues to this important heterocyclic core. The traditional Knorr synthesis remains a robust and high-yielding method, particularly when regioselectivity is not a concern or can be controlled. For rapid lead generation and the creation of compound libraries, multicomponent reactions offer unparalleled efficiency and atom economy. The synthesis from chalcones provides a valuable alternative, especially for accessing specific substitution patterns like 3,5-diarylpyrazoles.

The choice of the optimal synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired scale. By understanding the comparative advantages and having access to detailed experimental protocols, researchers can make informed decisions to streamline their synthetic efforts in the exciting field of pyrazole chemistry.

References

Comparative Guide to the In Vitro Enzyme Inhibition Profile of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential enzyme inhibitory activities of ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate derivatives. While direct in vitro enzyme inhibition data for this specific scaffold is not extensively available in the current literature, this document compiles information on closely related analogues and relevant experimental protocols to guide future research. The anti-inflammatory properties of similar pyrazole derivatives strongly suggest their potential as enzyme inhibitors, particularly within inflammatory pathways.

Introduction to the Pyrazole Scaffold

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. A notable mechanism for the anti-inflammatory action of many pyrazole-containing compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis. This guide will focus on the potential COX and monoamine oxidase (MAO) inhibitory activities of this compound derivatives, drawing comparisons with other pyrazole-based inhibitors.

Data on Closely Related Pyrazole Derivatives

A study on a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives, which are structurally similar to the title compounds, has demonstrated significant in vivo anti-inflammatory activity.[1][2] This suggests that these compounds may exert their effects through the inhibition of enzymes involved in the inflammatory cascade. The following table summarizes the in vivo anti-inflammatory data for these related compounds.

Table 1: In Vivo Anti-inflammatory Activity of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives

Compound IDSubstitution PatternIn Vivo Anti-inflammatory Activity (% inhibition of paw edema)Reference
2e 2,3-dimethoxyphenylSignificant[1][2]
2f 3,4-dimethoxyphenylSignificant[1][2]
StandardIndomethacinSignificant[1][2]

Comparative In Vitro Enzyme Inhibition Data of Other Pyrazole Derivatives

To provide a framework for evaluating the potential of this compound derivatives, the following tables present the in vitro enzyme inhibition data for other pyrazole and pyrazolone compounds against COX and MAO enzymes.

Table 2: Comparative COX Inhibition Data for Pyrazole and Pyrazolone Derivatives

Compound ClassSpecific DerivativeTarget EnzymeIC50 (nM)Selectivity Index (COX-1/COX-2)Reference
Pyrazole CarboxamideCompound 5mCOX-187.742.05[3]
COX-242.8[3]
Compound 5hCOX-138.76-[3]
Pyrazolone DerivativeCompound 6eCOX-1>100,000215.44[4]
COX-2464.2[4]
Reference DrugIndomethacinCOX-135.720.52[3]
COX-268.7[3]
Reference DrugCelecoxibCOX-2-308.16[4]

Table 3: Comparative MAO Inhibition Data for Pyrazole Derivatives

Compound ClassSpecific DerivativeTarget EnzymeIC50 (µM)Selectivity Index (MAO-A/MAO-B)Reference
PyridazinobenzylpiperidineCompound S5MAO-A3.85719.04[5]
MAO-B0.203[5]
Compound S15MAO-A3.691-[5]
1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoleCompound P10MAO-A86.826.96[6]
MAO-B3.22[6]
Heterocyclic DienoneCompound CD14MAO-B0.036>250[7]
Reference DrugClorgylineMAO-A--[7]
Reference DrugSafinamideMAO-B--[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitory activities. Below are standard protocols for in vitro COX and MAO inhibition assays that can be adapted for the evaluation of this compound derivatives.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is based on a Cayman Chemical COX-Activity Assay kit.[8]

  • Enzyme Preparation: Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 2 mM phenol and 1 mM EDTA).

  • Compound Preparation: Dissolve test compounds in DMSO to prepare stock solutions. Further dilute with the assay buffer to achieve a range of desired concentrations.

  • Assay Procedure:

    • To a 96-well plate, add the assay buffer, heme, and the test compound solution.

    • Add the COX-1 or COX-2 enzyme to each well and incubate for a short period (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding a solution of arachidonic acid (the substrate).

    • Measure the rate of oxygen consumption using a suitable method, such as an oxygen electrode or a colorimetric assay that measures the peroxidase activity of COX.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

This protocol is a general method for determining MAO inhibitory activity.[5][7]

  • Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.

  • Compound Preparation: Prepare stock solutions of test compounds in DMSO and dilute them to various concentrations with a phosphate buffer (e.g., 100 mM, pH 7.4).

  • Assay Procedure:

    • Pre-incubate the enzyme with the test compound or vehicle (DMSO) in the phosphate buffer at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a cofactor (e.g., FAD).

    • The reaction product can be measured spectrophotometrically or fluorometrically. For example, the deamination of the substrate can be coupled to a secondary reaction that produces a colored or fluorescent product.

  • Data Analysis: Determine the rate of the reaction for each compound concentration. Calculate the percentage of inhibition relative to the control and determine the IC50 values as described for the COX assay.

Visualizations

Experimental Workflow for In Vitro Enzyme Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Test Compound Dilution Series incubation Incubation of Enzyme with Test Compound compound_prep->incubation enzyme_prep Enzyme Solution (e.g., COX, MAO) enzyme_prep->incubation reagent_prep Substrate & Reagent Preparation reaction Initiation of Reaction with Substrate reagent_prep->reaction incubation->reaction measurement Measurement of Enzyme Activity reaction->measurement percent_inhibition Calculate % Inhibition measurement->percent_inhibition ic50 Determine IC50 Value percent_inhibition->ic50

Caption: General workflow for an in vitro enzyme inhibition assay.

Hypothetical Signaling Pathway of COX Inhibition

cox_pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain Stomach_Protection Stomach Lining Protection Prostaglandins_Thromboxanes->Stomach_Protection Pyrazole_Derivative Ethyl 5-Oxo-4,5-dihydro-1H- pyrazole-3-carboxylate Derivative Pyrazole_Derivative->COX2 Inhibition

Caption: Simplified signaling pathway of cyclooxygenase (COX) inhibition.

References

Comparative Docking Analysis of Pyrazolone Compounds as Potent Enzyme and Protein-Protein Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of pyrazolone derivatives targeting key proteins in cancer and inflammation, supported by in-silico docking data and experimental validation.

This guide provides a comparative analysis of recent molecular docking studies on pyrazolone and its derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological activities.[1][2] The focus is on their potential as inhibitors of crucial biological targets implicated in cancer and inflammatory diseases. We will delve into the specifics of their interactions with receptor tyrosine kinases, components of the Hippo signaling pathway, and the NF-κB signaling pathway, presenting a synthesis of binding affinities, experimental data, and the methodologies employed in these in-silico studies.

Quantitative Comparison of Pyrazolone Derivatives

The following table summarizes the in-silico docking scores and, where available, the corresponding experimental inhibitory concentrations (IC50) of representative pyrazolone and pyrazole derivatives against their respective protein targets. This allows for a direct comparison of their potential efficacy and provides a basis for structure-activity relationship (SAR) studies.

Compound ClassTarget Protein(s)Representative Compound(s)Docking Score (Binding Energy)Experimental Data (IC50)Reference
Pyrazole DerivativesVEGFR-2, Aurora A, CDK22-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b)-10.09 kJ/mol (VEGFR-2)Not Available[3]
2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d)-8.57 kJ/mol (Aurora A)Not Available[3]
3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (2b)-10.35 kJ/mol (CDK2)Not Available[3]
Pyrazolone ChalconesYAP/TEADCompound 3b-8.45 kcal/mol3.92 ± 0.2 µM (MCF-7)[4]
Pyrazolone-based LigandsNF-κB Signaling PathwayAPAUNot Available30 µg/ml (MCF-7)

Experimental Protocols

A critical aspect of in-silico drug design is the rigor of the computational methodology. Below are the detailed experimental protocols used in the cited studies for molecular docking.

Docking of Pyrazole Derivatives against VEGFR-2, Aurora A, and CDK2

The molecular docking studies for this class of compounds were performed using AutoDock 4.2 . The protocol involved a flexible ligand docking approach. The preparation of the ligand and protein structures was a crucial first step, involving the optimization of the ligand's 3D structure and the preparation of the protein by removing water molecules and adding polar hydrogens.

A grid box was generated for each protein target to define the search space for the docking algorithm. The docking was performed using the Lamarckian Genetic Algorithm (LGA) . The specific parameters for the LGA as reported were: a population size of 150, a maximum of 2.5 million energy evaluations, and a maximum of 27,000 generations. The number of GA runs was set to 10. This robust protocol ensures a thorough exploration of the conformational space of the ligand within the active site of the protein.

Docking of Pyrazolone Chalcones against YAP/TEAD

For the pyrazolone chalcones targeting the YAP/TEAD protein complex, the molecular docking was carried out to elucidate the binding mode and predict the binding affinity. While the specific software is not explicitly named in the abstract, similar studies often employ programs like AutoDock Vina or Schrödinger's Glide. The general workflow involves:

  • Protein and Ligand Preparation: The crystal structure of the YAP/TEAD complex is obtained from the Protein Data Bank (PDB). Water molecules are removed, and hydrogen atoms are added. The pyrazolone chalcone structures are sketched and optimized using a suitable force field.

  • Grid Generation: A grid box is defined around the binding site of the YAP/TEAD complex.

  • Docking Execution: The docking algorithm is then run to predict the binding poses and calculate the binding energies. The pose with the lowest binding energy is typically considered the most favorable.

The experimental validation for this study was conducted using an MTT assay on various cancer cell lines (HepG-2, MCF-7, and HCT-116) to determine the cytotoxic effects of the compounds.[4]

Docking of Pyrazolone-based Ligands against the NF-κB Signaling Pathway

The in-silico part of this research focused on identifying pyrazolone-based bioactive ligands that target the NF-κB signaling pathway. The anticancer activity of the synthesized compounds was evaluated against MCF-7 cells. The molecular docking studies were performed to understand the mechanism of action at a molecular level, revealing that the compounds likely inhibit cell proliferation by targeting this pathway.

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the biological context and the methodologies, the following diagrams were generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_validation Experimental Validation ligand_prep Ligand Preparation (3D Structure Generation & Optimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Structure, Remove Water, Add Hydrogens) protein_prep->grid_gen docking Molecular Docking (e.g., AutoDock, Vina) grid_gen->docking pose_analysis Binding Pose Analysis docking->pose_analysis scoring Scoring & Ranking (Binding Energy Calculation) docking->scoring exp_validation In-vitro Assays (e.g., IC50 Determination) scoring->exp_validation

Caption: Molecular Docking Experimental Workflow.

Caption: Hippo Signaling Pathway Inhibition.

Caption: NF-κB Signaling Pathway Inhibition.

References

Cross-Validation of Analytical Methods for Pyrazole Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the characterization of pyrazoles, a critical heterocyclic scaffold in numerous pharmaceuticals. The focus is on the cross-validation of these methods to ensure data integrity, reliability, and consistency across different analytical techniques. This document outlines experimental protocols, presents comparative performance data, and visualizes relevant biological pathways and analytical workflows.

Comparative Analysis of Analytical Methods

The selection of an analytical method for pyrazole characterization depends on the specific research question, the properties of the analyte, and the required sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are three commonly employed techniques. A cross-validation approach, where results from different methods are compared, provides a high degree of confidence in the analytical data.

Below is a summary of typical performance characteristics for each method in the analysis of pyrazole derivatives.

Parameter HPLC-UV GC-MS NMR Spectroscopy
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a stationary phase, followed by mass analysis.Nuclear spin transitions in a magnetic field.
Applicability Non-volatile or thermally labile pyrazoles.Volatile and thermally stable pyrazoles.Structural elucidation and quantification of pyrazoles in solution.
Linearity (r²) > 0.999[1][2]> 0.995[3]Good for quantitative NMR (qNMR) with appropriate standards.
Limit of Detection (LOD) ~0.016-0.1 µg/mL[1][2]~0.05 µg/mL[3]Typically in the µg/mL to mg/mL range, depending on the nucleus and acquisition time.
Limit of Quantification (LOQ) ~0.02-0.3 µg/mL[1][2]~0.1 µg/mL[3]Higher than HPLC and GC-MS, generally in the high µg/mL to mg/mL range.
Accuracy (% Recovery) 98% - 102%[2]98.6% - 101.6%[4]High accuracy for qNMR with proper calibration.
Precision (%RSD) < 2%[2]< 2%[4]Typically < 1% for qNMR.
Key Advantages Robust, versatile for a wide range of pyrazoles.High sensitivity and selectivity, excellent for isomer separation.Provides detailed structural information, non-destructive.
Limitations Lower sensitivity than GC-MS.Requires volatile and thermally stable analytes.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and reliable analytical results. The following sections provide methodologies for the characterization of pyrazole derivatives using HPLC, GC-MS, and NMR.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general reverse-phase HPLC method for the quantification of pyrazole derivatives.

2.1.1. Reagents and Materials

  • Pyrazole reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2.1.2. Preparation of Solutions

  • Mobile Phase: A typical mobile phase is a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with 0.1% TFA or formic acid). The ratio can be optimized for specific analytes (e.g., Acetonitrile:Water 75:25 v/v).[2] The mobile phase should be filtered and degassed.

  • Standard Stock Solution: Accurately weigh a known amount of the pyrazole reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 100 µg/mL).[2]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create calibration standards.[2]

  • Sample Preparation: Dissolve the sample containing the pyrazole derivative in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[2]

2.1.3. Chromatographic Conditions

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10-20 µL.[2]

  • Detection Wavelength: Determined by the UV absorbance maximum of the specific pyrazole derivative (e.g., 237 nm).[2]

  • Column Temperature: Ambient or controlled (e.g., 40°C).[2]

2.1.4. Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions.

  • Quantify the pyrazole derivative in the samples using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of volatile and thermally stable pyrazole isomers.

2.2.1. Reagents and Materials

  • Pyrazole reference standards

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • Anhydrous sodium sulfate

  • GC vials with PTFE-lined septa

  • 0.45 µm PTFE syringe filters

2.2.2. Preparation of Solutions

  • Standard Stock Solution: Prepare a stock solution of the pyrazole isomers in a suitable volatile solvent like dichloromethane.

  • Calibration Standards: Prepare a series of dilutions of the stock solution to create calibration standards.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve the sample in a minimal amount of methanol and dilute with dichloromethane.[5] If necessary, add an internal standard. Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.[5]

2.2.3. GC-MS Conditions

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[5]

  • Injector Temperature: 250°C.[5]

  • Injection Volume: 1 µL (split or splitless mode).[5]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.[5]

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

2.2.4. Analysis

  • Inject the calibration standards to generate a calibration curve.

  • Inject the prepared samples.

  • Identify the pyrazole isomers based on their retention times and mass spectra.

  • Quantify the isomers using the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol provides a general procedure for the structural characterization of pyrazole derivatives.

2.3.1. Reagents and Materials

  • Pyrazole sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • Internal standard (e.g., Tetramethylsilane - TMS)

2.3.2. Sample Preparation

  • Dissolve 5-10 mg of the pyrazole sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Add a small amount of an internal standard like TMS if required for chemical shift referencing.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

2.3.3. NMR Spectrometer Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • Acquire a ¹³C NMR spectrum. This may require a larger number of scans due to the lower natural abundance of ¹³C.

  • If necessary, perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in complete structural elucidation.

2.3.4. Data Analysis

  • Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and multiplicity of signals to deduce the structure of the pyrazole derivative.[6]

  • For quantitative analysis (qNMR), integrate the signal of the analyte relative to the signal of a known amount of an internal standard.

Signaling Pathways and Analytical Workflows

Pyrazole Derivatives as Kinase Inhibitors in Signaling Pathways

Many pyrazole-containing drugs function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[7][8] Accurate characterization of these pyrazole derivatives is crucial for understanding their structure-activity relationships and mechanism of action.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Pyrazole Kinase Inhibitor Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR pathway with points of inhibition by pyrazole derivatives.

Logical Workflow for Cross-Validation of Analytical Methods

Cross-validation ensures that an analytical method is robust and provides consistent results across different laboratories or when comparing different techniques.[9] This is a critical step in method transfer and in regulatory submissions.

Cross_Validation_Workflow Start Start: Need for Cross-Validation Define Define Scope & Acceptance Criteria (e.g., ICH Q2(R2)) Start->Define Protocol Prepare Validation Protocol Define->Protocol Analyze Analyze Identical Samples using Different Methods (e.g., HPLC, GC-MS, NMR) Protocol->Analyze Compare Compare Results Analyze->Compare CriteriaMet Acceptance Criteria Met? Compare->CriteriaMet Report Generate Validation Report CriteriaMet->Report Yes Investigate Investigate Discrepancies CriteriaMet->Investigate No End End: Methods are Cross-Validated Report->End Investigate->Analyze

Caption: Workflow for the cross-validation of analytical methods for pyrazole characterization.

References

Safety Operating Guide

Prudent Disposal of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before beginning any disposal process, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, protective gloves, clothing, and eye/face protection.[1][2] Work should be carried out in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.[1] In case of accidental contact, wash the affected skin area thoroughly with soap and water. If the chemical comes into contact with the eyes, rinse cautiously with water for several minutes.[1][2]

Disposal Protocol

The primary method for the disposal of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate is to offer surplus and non-recyclable solutions to a licensed disposal company.[2] Do not release the chemical into the environment or empty it into drains.[1][3]

Step-by-Step Disposal Procedure:

  • Collection: Carefully sweep up and shovel the solid material into a suitable, clearly labeled, and closed container for disposal.[1][3] Avoid creating dust during this process.[1][2]

  • Storage: Store the sealed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents, until it can be collected by a waste disposal service.[1]

  • Documentation: Maintain accurate records of the waste, including the chemical name, quantity, and date of disposal.

  • Professional Disposal: Arrange for the collection of the chemical waste by a certified hazardous waste disposal company.

Quantitative Data

No specific quantitative data regarding disposal parameters for this compound was found in the available resources. It is recommended to consult with the chosen waste disposal company for any specific concentration limits or requirements they may have.

Experimental Protocols

Detailed experimental protocols for the neutralization or chemical degradation of this compound for disposal purposes are not publicly available. The recommended procedure is to rely on professional waste disposal services.

Disposal Workflow

DisposalWorkflow Figure 1: Disposal Workflow for this compound start Start: Unused or Waste This compound ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Collect Waste - Sweep solid material - Avoid creating dust ppe->collect container Step 3: Secure in Labeled Container - Use a suitable, closed container - Clearly label with contents collect->container storage Step 4: Temporary Storage - Cool, dry, well-ventilated area - Away from incompatible materials container->storage disposal_company Step 5: Contact Licensed Waste Disposal Company storage->disposal_company end End: Proper Disposal disposal_company->end

Caption: Figure 1: Disposal Workflow for this compound.

References

Personal protective equipment for handling Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling, storage, and disposal of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate. The recommendations are based on best practices for handling similar chemical compounds and are intended for use by trained professionals in a laboratory setting.

Chemical Profile:

PropertyValue
Chemical Name This compound
CAS Number 58607-90-2
Molecular Formula C6H8N2O3
Appearance Likely a powder or solid
Hazards While specific hazard data for this compound is limited, related pyrazole derivatives are known to cause skin and serious eye irritation.[1][2] It is prudent to handle this compound as potentially hazardous.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following PPE is recommended:

PPE CategorySpecific Recommendations
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[3][4] Chemically resistant gloves (e.g., nitrile) are recommended.
Respiratory Protection If dust is generated or if working in a poorly ventilated area, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
Body Protection A lab coat or other protective clothing should be worn to prevent skin contact.

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[1][4]

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust.[1] Wash hands thoroughly after handling.[1][2][5]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[1][4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[1]

Spill and Emergency Procedures:

  • Spill Cleanup: In case of a spill, ensure adequate ventilation and wear appropriate PPE.[3] Sweep up the solid material and place it into a suitable container for disposal.[1][3][4] Avoid generating dust.

  • First Aid (Eyes): In case of eye contact, immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[3] Seek medical attention if irritation persists.[1]

  • First Aid (Skin): If on skin, wash off immediately with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[1]

  • First Aid (Inhalation): If inhaled, remove to fresh air.[5] If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.

  • First Aid (Ingestion): If swallowed, rinse mouth with water.[5] Do NOT induce vomiting. Call a physician or poison control center immediately.

Disposal:

  • Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not empty into drains.[1]

Experimental Workflow

The following diagram outlines a general workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_end Completion A Review SDS & SOPs B Don Appropriate PPE A->B C Weigh Compound in Ventilated Enclosure B->C D Perform Experiment in Fume Hood C->D E Decontaminate Work Area D->E F Dispose of Waste E->F G Remove PPE F->G H Wash Hands Thoroughly G->H

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.